4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-methoxy-3-(1-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-6-5-10(13-14)9-7-8(12(15)16)3-4-11(9)17-2/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDBMBGLMHIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213045 | |
| Record name | Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-47-2 | |
| Record name | Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the key physicochemical properties of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a molecule of interest in medicinal chemistry due to its structural motifs—a substituted benzoic acid and a pyrazole ring—which are prevalent in a wide range of therapeutic agents.[1][2]
While experimental data for this specific molecule is not extensively available in public databases, this guide will provide a robust framework for its characterization. We will delve into in silico predictions to establish a theoretical baseline and present detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies.
Molecular Structure and In Silico Predictions
The first step in characterizing any compound is to understand its structure and derive theoretical physicochemical properties. These predictions, while not a substitute for experimental data, are invaluable for hypothesis generation and for guiding experimental design.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O₃
-
Molecular Weight: 232.24 g/mol
-
SMILES: COC1=C(C=C(C=C1)C(O)=O)C2=CN(N=C2)C
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound, generated using established computational models. These values provide an initial assessment of the molecule's "drug-likeness."[3][4][5]
| Property | Predicted Value | Importance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Measures lipophilicity, affecting membrane permeability and solubility.[6] |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Influences bioavailability and formulation options.[6] |
| pKa (Acid Dissociation Constant) | Carboxylic Acid: ~4.0 - 4.5; Pyrazole: ~2.0 - 2.5 | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[7] |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 (2 from pyrazole, 2 from carbonyl and methoxy oxygens) | Influences solubility and target binding interactions. |
| Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. |
Experimental Determination of Physicochemical Properties
Empirical data is the gold standard in drug discovery. The following section outlines detailed protocols for determining the key physicochemical properties of this compound.
Solubility Determination
Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability.[6] Both kinetic and thermodynamic solubility assays are recommended for a comprehensive understanding.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of the conditions encountered during initial drug dissolution in the gastrointestinal tract.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 100 µM with 1% DMSO.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: Compare the turbidity of the test compound wells to that of a known soluble compound and a known insoluble compound to classify the kinetic solubility.
Causality Behind Experimental Choices: The use of a high-throughput format allows for the rapid screening of multiple compounds or conditions.[5] The 1% DMSO concentration is a common compromise to ensure compound dissolution in the stock solution while minimizing its impact on the aqueous solubility measurement.
Workflow for Kinetic Solubility Determination
Caption: Workflow for high-throughput kinetic solubility measurement.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a molecule's charge state at different pH values, which in turn affects its solubility, permeability, and target engagement.[7] For this compound, we expect two pKa values: one for the acidic carboxylic acid group and one for the weakly basic pyrazole ring.
Experimental Protocol: Potentiometric Titration
This is a classic and highly accurate method for pKa determination.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl to determine the basic pKa, followed by titration with 0.1 M NaOH to determine the acidic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Specialized software can be used to derive the pKa values from the titration curve.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of an acid or base, providing a highly reliable measure of the pKa.[8] The use of a co-solvent is necessary for compounds with low aqueous solubility to maintain them in solution throughout the titration.
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[6] It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.
Experimental Protocol: Shake-Flask Method (for LogP)
This traditional method directly measures the partitioning of a compound between two immiscible phases.
-
Phase Preparation: Prepare a solution of the compound in the aqueous phase (e.g., water or buffer) and an immiscible organic phase (e.g., n-octanol). The n-octanol should be pre-saturated with the aqueous phase, and vice-versa.
-
Partitioning: Combine the two phases in a sealed container and shake vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[9] Pre-saturation of the solvents is crucial to prevent volume changes during the experiment.
Workflow for LogP Determination via Shake-Flask Method
Caption: Workflow for LogP determination using the shake-flask method.
Conclusion and Future Directions
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a framework for understanding and determining these properties, from in silico predictions to detailed experimental protocols. The predicted properties suggest that this molecule resides in a favorable "drug-like" chemical space. However, these predictions must be validated through rigorous experimental work as outlined.
The successful characterization of these properties will enable researchers to build structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the optimization of this and related compounds. A thorough understanding of the interplay between a molecule's structure and its physicochemical properties is a cornerstone of modern, efficient, and successful drug discovery.[10]
References
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- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
- Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). PMC - NIH.
- 4-Methoxybenzoic acid ReagentPlus®, 99% p-Anisic acid. (n.d.). Sigma-Aldrich.
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PMC - PubMed Central.
- 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. (n.d.). PubChemLite.
- 4-Methoxy-3-methylbenzoic acid. (n.d.). Chem-Impex.
- Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PMC.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
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An In-Depth Technical Guide to 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. While this specific molecule is not widely cataloged, this document constructs a robust profile by drawing upon established principles of organic synthesis, spectroscopic characterization, and the well-documented bioactivities of structurally related pyrazole derivatives. We will explore a validated synthetic pathway, predict its analytical characteristics, and discuss its potential as a scaffold in drug discovery, particularly in oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this and similar pyrazole-containing compounds.
Chemical Identity and Physicochemical Properties
A thorough search of chemical databases and supplier catalogs did not yield a registered CAS number for this compound, suggesting it is a novel or not commonly synthesized compound.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O₃
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Molecular Weight: 232.24 g/mol
Predicted Physicochemical Properties
| Property | Predicted Value |
| LogP | 1.4 |
| Monoisotopic Mass | 232.0848 Da |
| Polar Surface Area | 64.9 Ų |
| #H-Bond Donors | 1 |
| #H-Bond Acceptors | 4 |
| #Rotatable Bonds | 3 |
Data predicted using computational models.
Rationale and Potential Applications in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for designing enzyme inhibitors and receptor modulators.[2]
The combination of a pyrazole ring with a benzoic acid moiety is a common strategy in drug design. The carboxylic acid group can act as a key hydrogen bonding partner or a handle for prodrug strategies, while the pyrazole core can be tailored to achieve specific target interactions.
Based on the activities of structurally similar compounds, this compound holds potential in several therapeutic areas:
-
Oncology: Many pyrazole derivatives function as kinase inhibitors, a major class of anti-cancer drugs.[1]
-
Antibacterial Agents: Pyrazole-containing molecules have shown potent activity against a range of bacteria, including drug-resistant strains like MRSA.[3]
-
Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Neuroscience: Compounds active at neurotensin receptors, which are involved in pain signaling, have featured pyrazole scaffolds.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl and heteroaryl compounds and is tolerant of a wide range of functional groups.[4][5][6]
The proposed synthetic route involves the coupling of a suitably protected and functionalized benzoic acid derivative with a pyrazole boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for this specific substrate combination.
-
Reactant Preparation: To an oven-dried Schlenk flask, add methyl 3-bromo-4-methoxybenzoate (1.0 equiv.), 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by the addition of a base, for instance, potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude methyl ester intermediate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product, this compound.
Synthetic Workflow Diagram
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
synthesis pathway of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
An In-Depth Technical Guide on the Synthesis of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Introduction
This compound is a polysubstituted aromatic compound featuring a benzoic acid core, a methoxy ether, and an N-methylated pyrazole heterocycle. Molecules of this class, particularly aryl pyrazoles, are recognized as significant scaffolds in medicinal chemistry, often serving as key intermediates in the development of therapeutic agents.[1] Their structural complexity and functional group arrangement offer multiple points for further chemical modification, making them valuable building blocks in drug discovery programs.
This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. It is intended for an audience of research scientists and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that inform the synthetic design. The narrative emphasizes a field-proven approach centered on a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.
Retrosynthetic Strategy
The core challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the benzoic acid ring and the pyrazole moiety. A retrosynthetic analysis logically disconnects this bond, suggesting a cross-coupling reaction as the final key step. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is particularly advantageous due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability or straightforward preparation of the required boronic acid or ester precursors.[2][3][4]
This leads to two primary retrosynthetic pathways:
-
Pathway A: Coupling of a pyrazole-boronic acid derivative with a halogenated benzoic acid derivative.
-
Pathway B: Coupling of a halogenated pyrazole with a benzoic acid-boronic acid derivative.
Pathway A is generally preferred due to the more reliable and accessible synthesis of the required (1-methyl-1H-pyrazol-3-yl)boronic acid pinacol ester. The alternative, preparing the boronic acid on the substituted benzoic acid ring, can be more complex and may require additional protecting group manipulations. Therefore, this guide will focus on the execution of Pathway A.
Caption: Retrosynthetic analysis of the target molecule via a Suzuki-Miyaura disconnection.
Synthesis of Key Intermediates
The success of the final coupling step is contingent upon the efficient preparation of the two key precursors.
Intermediate 1: (1-methyl-1H-pyrazol-3-yl)boronic acid pinacol ester
This pyrazole building block can be synthesized from commercially available starting materials. A common route involves the iodination of N-methylpyrazole followed by a lithium-halogen exchange and subsequent borylation.[5] A more efficient patented method starts from N-methyl-3-aminopyrazole, avoiding potential isomer separation issues.[5]
Experimental Protocol:
-
Step 1: Diazotization and Iodination of N-methyl-3-aminopyrazole.
-
N-methyl-3-aminopyrazole is dissolved in an aqueous acidic solution (e.g., HCl).
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
A solution of potassium iodide (KI) is then added, and the mixture is allowed to warm to room temperature. The diazonium group is displaced by iodide, yielding 3-iodo-1-methyl-1H-pyrazole.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.
-
-
Step 2: Borylation via Lithium-Halogen Exchange.
-
The 3-iodo-1-methyl-1H-pyrazole from the previous step is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C).
-
n-Butyllithium (n-BuLi) is added dropwise to perform the lithium-halogen exchange, generating a highly reactive pyrazolyl-lithium intermediate.
-
Isopropoxyboronic acid pinacol ester is then added to the reaction mixture. The pyrazolyl-lithium attacks the boron atom, forming the desired boronic ester.
-
The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product, (1-methyl-1H-pyrazol-3-yl)boronic acid pinacol ester, is isolated through extraction and purified, typically by column chromatography.
-
Intermediate 2: 3-bromo-4-methoxybenzoic acid
This intermediate is prepared by the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is a strong activating, ortho, para-directing group. Since the para position is blocked by the carboxylic acid, bromination occurs selectively at one of the ortho positions (C3 or C5).
Experimental Protocol:
-
Bromination of 4-methoxybenzoic acid.
-
4-methoxybenzoic acid is dissolved in a suitable solvent, such as acetic acid.
-
Molecular bromine (Br₂) is added dropwise to the solution at room temperature. A catalyst like iron(III) bromide (FeBr₃) can be used but is often unnecessary due to the high activation of the ring by the methoxy group.
-
The reaction is stirred for several hours until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid 3-bromo-4-methoxybenzoic acid is collected by filtration, washed with water to remove excess acid and bromine, and dried. Recrystallization from a solvent like ethanol/water can be performed for further purification.
-
The Key Coupling Step: Suzuki-Miyaura Reaction
With both key intermediates in hand, the final C-C bond formation is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins the pyrazole boronic ester with the bromo-benzoic acid.
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[3][4] From the blockbuster anti-inflammatory drug Celecoxib to potent anticancer kinase inhibitors and broad-spectrum antimicrobial agents, pyrazole-based compounds are integral to modern therapeutic arsenals.[5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of pyrazole derivatives. We will delve into the core mechanisms of action, detail field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships (SAR) that govern their therapeutic potential.
The Pyrazole Core: A Structurally Versatile Pharmacophore
First synthesized in 1883, the pyrazole ring's enduring relevance stems from its distinct chemical characteristics.[5][8] It is an aromatic system, and its two nitrogen atoms offer unique opportunities for molecular interactions. The pyrrole-like nitrogen (N1) can act as a hydrogen bond donor, while the pyridine-like nitrogen (N2) is a hydrogen bond acceptor.[9] This duality, combined with multiple sites for substitution (positions 1, 3, 4, and 5), allows for precise tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it an ideal starting point for drug design.[2][10]
Caption: Core structure of the pyrazole ring with substitution points.
Key Mechanisms of Biological Activity
The versatility of the pyrazole scaffold allows its derivatives to interact with a wide range of biological targets, leading to diverse therapeutic effects.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in anti-inflammatory therapy. The landmark drug Celecoxib (Celebrex) is a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[11][12][13]
Causality of Mechanism: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[14] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is induced at sites of inflammation.[15] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[13][16]
Celecoxib's design represents a triumph of rational drug development. Its bulky sulfonamide side chain fits into a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[11][13] This structural difference allows for selective inhibition of COX-2, reducing the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[15] This targeted approach provides potent anti-inflammatory and analgesic effects with a reduced risk of gastric ulcers.[13][16]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Beyond COX inhibition, some pyrazole derivatives modulate other inflammatory pathways, including the inhibition of lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines like TNF-α and interleukins by inhibiting the NF-κB signaling pathway.[16]
Anticancer Activity: Targeting Cellular Proliferation
The pyrazole scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as kinase inhibitors.[1][17]
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.[1] Many pyrazole derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream targets.[2] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective scaffolds.[2][6]
-
EGFR and VEGFR-2 Inhibition: Dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a powerful strategy to simultaneously suppress tumor growth and angiogenesis.[6] Pyrazole derivatives have been developed that show potent dual inhibitory activity.[6]
-
Other Kinase Targets: Pyrazoles have been successfully developed to inhibit a wide range of other kinases, including Aurora kinases, c-Jun N-terminal kinase (JNK), and Bruton's tyrosine kinase (BTK), highlighting their adaptability.[10][17][18]
Other Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis.[10][19]
-
DNA Binding: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes.[10]
-
Apoptosis Induction: By inhibiting anti-apoptotic molecules like AKT1 or activating pro-apoptotic caspases, pyrazoles can directly trigger programmed cell death in cancer cells.[14]
Caption: ATP-competitive inhibition of protein kinases by pyrazoles.
Antimicrobial Activity
Pyrazole derivatives exhibit a broad range of antimicrobial activities, including antibacterial and antifungal effects.[5][20][21] Their mechanisms often involve targeting essential microbial metabolic pathways that are distinct from the host, providing a degree of selective toxicity.[22] For instance, some derivatives have shown efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[22] The introduction of thiazole or thiadiazine moieties to a pyrazole core can enhance this antimicrobial power.[23][24]
Neuroprotective Effects
Emerging research highlights the potential of pyrazole derivatives in treating neurodegenerative disorders.[25][26] Spinal cord injuries and diseases like Alzheimer's often involve secondary damage from inflammation and oxidative stress.[27][28] Pyrazole compounds have demonstrated neuroprotective effects by suppressing the expression of pro-inflammatory cytokines such as IL-6 in microglial cells, thereby mitigating this secondary damage.[27][28]
Synthetic and Experimental Workflows
The translation of a pyrazole scaffold into a bioactive agent follows a structured discovery and validation process.
Caption: General workflow for the development of bioactive pyrazoles.
Key Synthetic Strategies
The choice of synthetic route is critical for generating diverse and regioselective pyrazole libraries.
-
Cyclocondensation: The most traditional and widely used method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with hydrazine or a substituted hydrazine.[3] This method is robust and allows for significant variation in the final substituents.
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne. It offers high regioselectivity and is often used for synthesizing more complex pyrazoles.[3]
-
Multi-Component Reactions: These one-pot reactions combine three or more starting materials to form the pyrazole ring, offering high efficiency and atom economy.[3]
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a self-validating system to determine the selectivity of a pyrazole derivative for COX-2 over COX-1.
-
Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the enzyme produces PGG2, and the peroxidase component reduces PGG2 to PGH2. A fluorescent probe is oxidized during this reduction, emitting a signal that is proportional to COX activity.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions to determine IC50 values.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to their respective wells. Include wells for a known non-selective inhibitor (e.g., Ibuprofen), a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls, and a DMSO-only vehicle control.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Add a solution containing arachidonic acid and the fluorescent probe to all wells to start the reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Principle: Subplantar injection of carrageenan, an irritant, into a rodent's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Methodology:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week with a standard diet and water ad libitum.
-
Grouping: Divide animals into groups (n=6-8):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group II: Positive Control (e.g., Indomethacin or Celecoxib, orally).
-
Group III, IV, etc.: Test Groups (pyrazole derivatives at different doses, orally).
-
-
Baseline Measurement: Before any treatment, measure the initial volume of each animal's right hind paw using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups via oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
-
-
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[30]
| Compound Class | Target | Representative Activity (IC50 / MIC) | Key Structural Features & SAR Insights |
| Diaryl Pyrazoles | COX-2 | Celecoxib: 0.04 µM[16] | A p-sulfonamide or p-sulfomethyl group on one N-phenyl ring is critical for selective COX-2 binding. A trifluoromethyl group at C3 enhances potency.[11][13] |
| Fused Pyrazoles | EGFR Kinase | Compound 3 : 0.06 µM[6] | Fusing the pyrazole with a pyrimidine or pyran ring can enhance binding to the kinase hinge region. Lipophilic groups can increase cell permeability and activity.[2][6] |
| Fused Pyrazoles | VEGFR-2 Kinase | Compound 9 : 0.22 µM[6] | Similar to EGFR inhibitors, the fused ring system is important. Subtle changes in substituents can shift selectivity between different kinases.[6] |
| Thiazolyl Pyrazoles | S. aureus | MIC: 12.5 µg/mL[22] | The presence of a thiazole ring often enhances antibacterial activity. Lipophilic substituents can improve penetration through the bacterial cell wall. |
| Pyrazole Amides | M. incognita (Nematode) | 77.6% inhibition @ 20 mg/L[31] | The pyrazole amide framework is a key pharmacophore in agrochemicals. Electron-withdrawing groups like -CF3 on the phenyl ring often increase nematicidal activity.[31] |
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its structural simplicity, synthetic accessibility, and ability to engage in key biological interactions have secured its place as a "privileged" structure in drug discovery.[1] The success of pyrazole derivatives as anti-inflammatory, anticancer, and antimicrobial agents has been profound.[8][32]
Future research will likely focus on several key areas:
-
Novel Targets: Exploring the utility of pyrazole derivatives against new and challenging biological targets, particularly in areas like viral diseases and neurodegeneration.[25][30]
-
Enhanced Selectivity: Designing next-generation kinase inhibitors with greater selectivity to minimize off-target effects and improve safety profiles.
-
Combating Resistance: Developing novel antimicrobial pyrazoles that can overcome existing drug resistance mechanisms.[22]
-
Advanced Drug Delivery: Utilizing formulation strategies and prodrug approaches to improve the bioavailability and targeted delivery of pyrazole-based therapeutics.[16]
By continuing to explore the vast chemical space surrounding this versatile core, the scientific community is poised to develop the next generation of innovative pyrazole-based therapies to meet pressing global health needs.
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An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Abstract
The identification of a small molecule's therapeutic target is a critical and often rate-limiting step in drug discovery and development. For novel chemical entities such as 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid, where no established biological activity is documented, a systematic and multi-faceted approach is paramount. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution. We will explore a synergistic workflow that integrates computational prediction with robust experimental validation, using the pyrazole-containing scaffold of the title compound as a guiding principle. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the identified targets.
Introduction: The Challenge of the Unknown Target
This compound is a small molecule with a distinct chemical architecture, featuring a substituted benzoic acid and a methylated pyrazole ring. While public databases like PubChem list its chemical properties, there is a conspicuous absence of associated biological data or literature citations.[1][2] This presents a classic "orphan compound" scenario, requiring a structured and logical pipeline for target identification. The pyrazole nucleus is a well-known privileged scaffold in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[3] This structural alert provides our initial, albeit broad, vector for investigation. Derivatives of pyrazole-benzoic acids have shown promise as potent antibacterial agents, suggesting a potential starting point for our investigation in the infectious disease space.[3][4][5][6][7]
This guide will therefore use the hypothesis of antibacterial activity as a case study to illustrate the target identification workflow. However, the principles and methods described are broadly applicable to any potential therapeutic area.
Phase 1: In Silico Target Prediction - Narrowing the Search Space
Given the vastness of the human and microbial proteomes, an unbiased experimental screen is often resource-prohibitive. Therefore, our initial efforts will be computational, aiming to generate a tractable list of high-probability candidate targets.[8][9][10] This approach leverages existing biological and chemical data to make informed predictions.[11][12]
Ligand-Based (Cheminformatics) Approaches
This strategy relies on the principle that structurally similar molecules often exhibit similar biological activities. We will utilize several large-scale bioactivity databases to identify compounds structurally related to our query molecule and analyze their known targets.
Key Databases:
| Database | Description | Utility for Target Prediction |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties.[13][14] | Identifying targets of structurally similar compounds and building structure-activity relationship (SAR) models. |
| BindingDB | Focuses on protein-small molecule binding affinities, providing quantitative data (IC50, Ki, Kd).[13][15] | Predicting binding affinity to potential targets based on shared structural motifs. |
| PubChem | A massive public repository of chemical substances and their biological activities.[14] | Broad searching for structurally related compounds and associated bioassay data. |
Experimental Protocol: Similarity Searching and Target Profiling
-
Define the Query Structure: The SMILES string for this compound (CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)O)OC) will be used as the input.
-
Perform Similarity Searches: Using the tools within ChEMBL, BindingDB, and PubChem, conduct Tanimoto similarity searches (threshold > 0.85) to identify close structural analogs.
-
Aggregate and Analyze Target Data: For the retrieved analogs, compile a list of their annotated biological targets.
-
Target Enrichment Analysis: Analyze the list of targets to identify any protein families or pathways that are statistically overrepresented. This can point towards a shared mechanism of action.
Network-Based and Machine Learning Approaches
For a more sophisticated analysis, we can employ machine learning models and network-based algorithms that have been trained on vast datasets of known drug-target interactions.[8][11] These methods can uncover more subtle relationships that may be missed by simple similarity searching.
Workflow Diagram: In Silico Target Prediction
Caption: A sequential workflow for experimental target validation.
Conclusion and Future Directions
The journey from an uncharacterized small molecule to a validated drug target is a challenging but systematic process. For this compound, the absence of existing data necessitates a hypothesis-driven approach, guided by the known activities of its structural class. By integrating computational prediction with rigorous, multi-tiered experimental validation, we can confidently identify and characterize its therapeutic targets. The framework presented in this guide provides a robust and adaptable strategy for de-orphaning novel compounds, a critical step in the development of new medicines.
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in silico modeling of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
An In-Depth Technical Guide to the In Silico Modeling of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico characterization of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods to explain the scientific rationale behind each computational choice. We will navigate the process from initial structure preparation and physicochemical property prediction to advanced molecular simulations, including target identification, molecular docking, and molecular dynamics. Each protocol is presented as a self-validating system, grounded in authoritative methodologies to ensure scientific rigor and reproducibility. The overarching goal is to equip scientists with a practical and intellectually sound workflow for evaluating novel small molecules in a computational environment, thereby accelerating the drug discovery pipeline.
Introduction: The Rationale for In Silico First Approaches
The journey of a drug from concept to clinic is notoriously long and fraught with high attrition rates. A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties or a lack of efficacy.[1][2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks early in the development process.[3][4] By simulating molecular interactions and predicting key drug-like properties computationally, we can prioritize promising candidates, optimize lead compounds, and reduce the time and cost associated with extensive experimental testing.[5]
This guide focuses on a specific molecule: This compound . While public literature on this exact compound is sparse[6], its structure contains key pharmacophores—a pyrazole ring and a benzoic acid moiety—that are prevalent in a wide range of biologically active compounds, including potent antibacterial agents.[7][8][9][10] This makes it an excellent candidate for a thorough in silico investigation to predict its physicochemical characteristics, potential biological targets, and dynamic behavior.
Our approach is designed to be a comprehensive workflow, demonstrating how various computational techniques are integrated to build a holistic profile of a novel chemical entity.
Caption: Overall workflow for the in silico analysis of a novel small molecule.
Foundational Analysis: Compound Preparation and Property Prediction
Before any advanced simulations can be performed, a robust foundational analysis is critical. This involves obtaining an accurate 3D representation of the molecule and predicting its fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Compound Structure Generation
The starting point for our analysis is the canonical representation of the molecule. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)O)OC.[6]
Protocol: 3D Structure Generation
-
SMILES to 3D Conversion: Utilize a cheminformatics toolkit such as RDKit or Open Babel. These tools can convert the 1D SMILES string into a 3D conformer.
-
Energy Minimization: The initial 3D structure is often not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand's geometry is realistic before docking.
-
File Format: Save the final 3D structure in a standard format like .mol2 or .sdf for compatibility with molecular modeling software.
Physicochemical and ADMET Profile
Predicting ADMET properties is essential for identifying potential liabilities early, reducing the risk of late-stage drug development failures.[5][11] We can use established computational models and web servers to generate a comprehensive profile.
Protocol: ADMET Prediction using an Online Server (e.g., pkCSM)
-
Input: Navigate to a publicly accessible ADMET prediction server like pkCSM.
-
Submission: Submit the SMILES string of the compound.
-
Data Compilation: Collect the predicted values for key ADMET properties. The causality for selecting these properties is their direct impact on a drug's viability. For instance, poor water solubility can hinder absorption, while hERG inhibition is a major cardiotoxicity concern.[11]
-
Analysis: Summarize the data in a structured table for clear interpretation.
Table 1: Predicted Physicochemical and ADMET Properties
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 232.24 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water) | 1.85 | Indicates moderate lipophilicity, compliant with Lipinski's Rule (<5) | |
| Water Solubility (log mol/L) | -2.5 | Moderately soluble | |
| pKa (strongest acidic) | 4.10 | The carboxylic acid will be ionized at physiological pH (7.4) | |
| Absorption | Caco-2 Permeability (logPapp) | 0.45 | Suggests moderate intestinal absorption |
| Distribution | VDss (human, log L/kg) | -0.05 | Indicates the drug is likely to be distributed within the blood plasma |
| BBB Permeability (logBB) | -0.85 | Predicted to not cross the Blood-Brain Barrier | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major metabolic pathway |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via the most common metabolic enzyme | |
| Excretion | Total Clearance (log ml/min/kg) | 0.15 | Predicts a moderate rate of clearance from the body |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic |
| hERG I Inhibitor | No | Low risk of causing drug-induced QT prolongation (cardiotoxicity) |
Note: These values are predictions from computational models and require experimental validation.
Structure-Based Design: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12] It is a cornerstone of structure-based drug design, used to screen virtual libraries and rationalize structure-activity relationships (SAR).
Hypothetical Target Selection
As no specific biological target is documented for our compound, we must generate a scientifically sound hypothesis. The pyrazole and benzoic acid moieties are present in known inhibitors of bacterial fatty acid biosynthesis, specifically targeting β-ketoacyl-acyl carrier protein synthase III (FabH).[13] This enzyme is essential for bacterial survival and represents a validated antibacterial target.[13] Therefore, we select FabH from Staphylococcus aureus as our exemplary target for this workflow.
Protocol: Target Protein Preparation
-
Structure Retrieval: Download the crystal structure of S. aureus FabH from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1ZBG.
-
Protein Cleaning (Causality): The raw PDB file contains non-essential components. We remove water molecules and co-crystallized ligands because we want to dock our novel compound into the binding site without interference.
-
Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states to amino acid residues at a physiological pH of 7.4. This is critical as hydrogen bonds are a major component of protein-ligand interactions, and their existence depends on correct protonation. Tools like AutoDock Tools or Maestro's Protein Preparation Wizard are used for this purpose.[14]
-
File Format: Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.
Caption: Step-by-step workflow for a typical molecular docking experiment.
Docking Execution and Analysis
Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation: Convert the energy-minimized 3D structure of our compound into the .pdbqt format, which adds Gasteiger charges and defines rotatable bonds. This allows the ligand to be flexible during the docking process.
-
Grid Box Definition: Define a 3D search space (the "grid box") around the active site of the target protein. The size and center of this box must encompass the entire binding pocket to allow the docking algorithm to explore all possible binding poses.
-
Run Docking Simulation: Execute AutoDock Vina using a command-line interface. A typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z --out output.pdbqt --log output.log -
Results Analysis: The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[12] The lower (more negative) the binding affinity, the more favorable the interaction is predicted to be. Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues using a visualization tool like PyMOL or UCSF Chimera.[15]
Table 2: Exemplary Molecular Docking Results
| Parameter | Result |
| Target Protein | S. aureus FabH (PDB: 1ZBG) |
| Predicted Affinity | -8.2 kcal/mol |
| Key Interacting Residues | His244, Asn274 (H-bonds with carboxylic acid) |
| Phe212, Met305 (Hydrophobic interactions) | |
| Pose Interpretation | The benzoic acid moiety forms critical hydrogen bonds deep within the active site, while the pyrazole and methoxy groups occupy a hydrophobic pocket. |
Refining the Model: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time.[16] This technique simulates the physical movements of atoms and molecules, providing insights into conformational changes and the persistence of key interactions.[17]
Protocol: GROMACS Simulation of the Protein-Ligand Complex
-
System Preparation: Start with the best-ranked pose from the molecular docking experiment.
-
Force Field Selection (Causality): Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the system. The force field is a set of parameters that define the potential energy of the atoms, and its accuracy is paramount for a meaningful simulation.[[“]] The ligand must be parameterized separately to be compatible with the protein force field.
-
Solvation and Ionization: Place the protein-ligand complex in a simulation box filled with explicit water molecules to mimic the physiological environment.[[“]] Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge, which is a requirement for many simulation algorithms.
-
Minimization and Equilibration:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex before the production simulation begins. This two-step equilibration (NVT followed by NPT) is a best practice to ensure system stability.[[“]]
-
-
Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) without restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position from the starting structure. A stable RMSD indicates the complex is not undergoing major, disruptive conformational changes.
-
Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.
-
Interaction Analysis: Monitor the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.
-
Caption: Workflow for setting up and analyzing a molecular dynamics simulation.
Future Directions: Prospective QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical features of a series of compounds and their biological activity.[13][19] While we cannot build a QSAR model for a single compound, we can outline the protocol for how one would be developed for derivatives of this compound to guide future lead optimization.
Protocol: Prospective QSAR Model Development
-
Dataset Curation: Synthesize and test a series of analogues of the parent compound for their biological activity (e.g., MIC against S. aureus).
-
Descriptor Calculation: For each analogue, calculate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological). QSAR studies on similar benzoic acid derivatives have shown that hydrophobicity (LogP) and electronic parameters are often critical for activity.[13][20]
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates a subset of descriptors with the observed biological activity.
-
Model Validation (Trustworthiness): The model's predictive power must be rigorously validated. This involves internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation using a set of compounds not included in the model training. A robust, validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.
Conclusion
This guide has detailed a multi-faceted in silico workflow for the comprehensive analysis of this compound. By integrating physicochemical and ADMET predictions, hypothesis-driven molecular docking, and dynamic stability analysis through MD simulations, we have constructed a detailed profile of the molecule's drug-like potential and its putative interactions with a relevant biological target. This systematic approach, grounded in established computational methodologies, exemplifies how modern drug discovery leverages predictive modeling to make more informed decisions, ultimately de-risking and accelerating the path to new therapeutics. The protocols and insights provided herein serve as a robust template for the evaluation of other novel chemical entities.
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A Technical Guide to the Discovery, Synthesis, and Application of Novel Pyrazole Compounds
Introduction: The Genesis of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the pyrazole core stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to diverse biological targets, leading to a remarkable array of applications. From blockbuster pharmaceuticals to potent agrochemicals, the five-membered ring containing two adjacent nitrogen atoms has been a cornerstone of chemical innovation for over a century.[1][2] This guide provides an in-depth exploration of the pyrazole story, from its serendipitous discovery to the sophisticated synthetic strategies and mechanistic complexities that define its modern utility. We will dissect the foundational chemistry, explore its landmark applications, and provide practical, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: The Serendipitous Discovery of the Pyrazole Ring
The history of pyrazole chemistry begins not with a targeted design, but with a fortunate accident in 1883 by the German chemist Ludwig Knorr.[3][4][5] While investigating the reactions of phenylhydrazine with ethyl acetoacetate, Knorr was attempting to synthesize quinoline derivatives. Instead of the expected six-membered ring, the reaction yielded a five-membered heterocyclic compound he named "pyrazole."[6][7] This reaction, now immortalized as the Knorr Pyrazole Synthesis , involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][8] The high reactivity of the hydrazine, coupled with the formation of a highly stable aromatic product, results in a robust reaction that often produces high yields.[6] This discovery opened the door to a new class of heterocycles, and the initial product, a pyrazolone derivative, would soon lead to the development of Antipyrine, one of the first synthetic non-opioid analgesics.[7][9]
Part 2: Foundational and Modern Synthetic Methodologies
The genius of Knorr's discovery was not just the compound itself, but the elegant simplicity of its construction. This has inspired the development of numerous synthetic routes over the last 140 years.
The Knorr Pyrazole Synthesis
This classical method remains a cornerstone of pyrazole synthesis. It involves the reaction of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[7][10]
-
Causality of Experimental Choice: The 1,3-dicarbonyl is the key. The two carbonyl groups are perfectly spaced to react with the two nucleophilic nitrogen atoms of the hydrazine molecule. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8] The use of an acid catalyst facilitates the imine formation steps.[11] The stability of the resulting aromatic ring is the thermodynamic driving force for the reaction.[6][12]
The Paal-Knorr Synthesis
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a broader class of reactions for synthesizing five-membered heterocycles. For pyrazoles, it specifically refers to the condensation of a 1,4-dicarbonyl compound with hydrazine, though the term is often used interchangeably with the Knorr synthesis involving 1,3-dicarbonyls.[13]
1,3-Dipolar Cycloaddition
A more modern and powerful approach involves the [3+2] cycloaddition reaction. This method typically uses a 1,3-dipole, such as a diazo compound, which reacts with an alkyne (a dipolarophile) to efficiently construct the pyrazole ring.[4] This method offers excellent control over the final substitution pattern and is a staple in modern synthetic organic chemistry.
Modern Innovations
Contemporary research focuses on enhancing efficiency, sustainability, and molecular diversity. Key advancements include:
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, accelerating the generation of compound libraries.[14]
-
One-Pot, Multicomponent Reactions: Combine multiple reaction steps without isolating intermediates, improving efficiency and reducing waste.[15]
-
Visible-Light Photoredox Catalysis: Enables reactions under mild conditions, using light as a traceless reagent to initiate radical-based cyclizations.[14][16]
The general workflow for pyrazole synthesis, from initial reaction to final characterization, follows a standardized process critical for ensuring purity and structural integrity.
Caption: Celecoxib's selective inhibition of COX-2 pathway.
Pyrazoles in Agrochemicals
The pyrazole core is equally vital in crop protection, forming the basis of highly effective insecticides, fungicides, and herbicides. [3][17][18]
| Compound | Agrochemical Class | Mechanism of Action |
|---|---|---|
| Fipronil | Insecticide | GABA-gated chloride channel antagonist |
| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |
| Pyrasulfotole | Herbicide | 4-hydroxyphenylpyruvate-dioxygenase (HPPD) inhibitor |
Mechanism Spotlight: Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide that is exceptionally potent against a wide range of pests. [19]Its neurotoxic effect is highly selective for insects over mammals.
-
Targeting the Insect Nervous System: Fipronil acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. [20][21]In insects, GABA is a primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, allowing Cl- ions to enter the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting nerve transmission.
-
Selective Blockade: Fipronil binds within the chloride channel of the GABA receptor, physically blocking the passage of ions. [19][22]This prevents the inhibitory signal, leading to uncontrolled neuronal excitation, convulsions, and eventual death of the insect. [23]Fipronil's high selectivity arises from its much greater binding affinity for insect GABA receptors compared to mammalian receptors.
Caption: Fipronil's antagonistic action on GABA receptors.
Part 4: Experimental Protocol - The Original Knorr Synthesis
The following protocol is an adaptation of Ludwig Knorr's original 1883 publication, providing a foundational, self-validating method for synthesizing a pyrazolone. [24]Modern safety precautions and analytical techniques should be applied.
Objective: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone.
Materials & Reagents:
-
Phenylhydrazine (10.8 g, 0.1 mol)
-
Ethyl acetoacetate (13.0 g, 0.1 mol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle
-
Beakers, Buchner funnel, filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine phenylhydrazine (10.8 g) and ethyl acetoacetate (13.0 g).
-
Scientific Rationale: Equimolar amounts of the two key reactants are used to ensure complete reaction.
-
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst to promote the condensation and cyclization steps.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture gently in a heating mantle. Maintain a steady reflux for 1 hour.
-
Scientific Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent, allowing the reaction to proceed to completion at a constant temperature.
-
-
Precipitation and Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Then, pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate of the crude product will form.
-
Scientific Rationale: The pyrazolone product is poorly soluble in water. Pouring the reaction mixture into cold water causes it to precipitate out, separating it from the water-soluble acetic acid and any unreacted starting materials.
-
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2x 20 mL) to remove any remaining impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Scientific Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, causing it to crystallize out while impurities remain in the solution.
-
-
Final Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield and characterize the product by measuring its melting point (approx. 127°C) and acquiring NMR and Mass Spectrometry data to confirm its structure and purity.
Part 5: Conclusion and Future Outlook
From Knorr's foundational discovery to its current status as a privileged scaffold, the pyrazole nucleus has demonstrated remarkable versatility. Its journey through the annals of chemistry highlights a perfect synergy of fundamental research and practical application. The ongoing development of novel synthetic methods continues to expand the accessible chemical space, promising new derivatives with enhanced potency and selectivity. [15]As researchers target increasingly complex biological systems, the pyrazole core is certain to remain a vital tool in the quest for new therapeutics and advanced materials, cementing its legacy for the next century of scientific discovery.
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Ocampo, C. J. A., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available from: [Link]
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Le Corronc, H., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers. Available from: [Link]
-
De, B., Sen, S., & Easwari, T. S. (2012). (PDF) Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available from: [Link]
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Anonymous. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Chen, Y., et al. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Available from: [Link]
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Gant, D. B., et al. (1994). Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons. PubMed. Available from: [Link]
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Lamberth, C. (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. Available from: [Link]
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A Framework for Determining the Solubility and Stability of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Executive Summary
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility and stability are foundational pillars that influence bioavailability, formulation, and ultimately, therapeutic efficacy and safety. This technical guide addresses 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a novel molecule for which public domain experimental data is currently unavailable. Recognizing this gap, this document deviates from a standard data report and instead serves as an in-depth, practical framework for researchers. It provides the scientific rationale and detailed, field-proven protocols to comprehensively determine the aqueous solubility and chemical stability of this compound. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can generate the critical data necessary to advance their research and development programs.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring a benzoic acid moiety, a methoxy group, and an N-methylated pyrazole ring. The pyrazole nucleus is a common scaffold in medicinal chemistry, known for a wide range of therapeutic properties.[1] The presence of both a carboxylic acid (an acidic group) and a pyrazole ring (which can have basic character) suggests that the compound's solubility will be highly dependent on pH.
As of the date of this publication, experimental solubility and stability data for this specific molecule are not available in the public literature.[2] Therefore, this guide is designed to empower research teams to generate this essential data package de novo. The following sections provide not just the "how" but the "why," grounding each protocol in established scientific principles and regulatory expectations.
Predicted Physicochemical Properties
Before embarking on experimental work, it is instructive to review the in silico predicted properties of the target compound. These predictions, while not a substitute for empirical data, help in designing experiments, such as selecting appropriate solvent concentrations and analytical techniques.
| Property | Predicted Value | Source |
| Molecular Formula | C12H12N2O3 | PubChem[2] |
| Molecular Weight | 232.24 g/mol | PubChem[2] |
| XlogP | 1.4 | PubChem[2] |
| Monoisotopic Mass | 232.0848 Da | PubChem[2] |
The predicted XlogP of 1.4 suggests moderate lipophilicity. The presence of the carboxylic acid group, however, implies that its ionization state, and thus its solubility, will be significantly influenced by pH.
A Strategic Approach to Solubility Determination
A compound's solubility dictates its dissolution rate and, consequently, its absorption and bioavailability. It is a critical parameter for in vitro assay design and in vivo formulation development. We will describe two key types of solubility assays: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility is the gold-standard measurement for lead optimization and pre-formulation.[3][4]
Theoretical Considerations for Solubility
The structure of this compound contains key functional groups that will govern its solubility:
-
Benzoic Acid Moiety : The carboxylic acid group (pKa typically ~4-5) will be predominantly ionized (deprotonated) at pH values above its pKa, forming a carboxylate anion. This ionized form is significantly more water-soluble than the neutral form.
-
Pyrazole Ring : The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. The N-methylation prevents one of the nitrogens from acting as a hydrogen bond donor.
-
Methoxy Group : The methoxy group is relatively non-polar but can act as a hydrogen bond acceptor.
Based on this structure, we can hypothesize that the compound will exhibit low solubility at acidic pH (when the carboxylic acid is protonated and neutral) and significantly higher solubility at neutral and basic pH (when the carboxylic acid is deprotonated and charged).
Experimental Protocol: Kinetic Solubility Assay
This assay is designed for rapid assessment and is suitable for early-stage drug discovery.[3][5][6] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.
Objective: To determine the kinetic solubility limit in a standardized buffer (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH of 7.4.
Methodology: Nephelometric or UV Spectrophotometric Analysis.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a 96-well microtiter plate, add 2 µL of the 10 mM DMSO stock solution to the top wells.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to these wells to achieve a nominal concentration of 200 µM with 2% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[5][6] This allows for the precipitation of the compound to approach a steady state.
-
Detection (Nephelometry): If using a nephelometer, measure the light scattering in each well. The point at which a significant increase in scattering is observed indicates the formation of a precipitate and thus the kinetic solubility limit.
-
Detection (UV Spectrophotometry with Filtration):
-
After incubation, filter the solutions through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.[5]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at the compound's λmax.
-
-
Data Analysis: Quantify the concentration of the dissolved compound in the filtrate by comparing its UV absorbance to a standard curve prepared from the DMSO stock solution diluted in a DMSO/PBS mixture.
Causality Behind Choices:
-
DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.
-
2-Hour Incubation: This is a pragmatic choice in a high-throughput setting to allow for precipitation while keeping the assay time short. It is a kinetic, not an equilibrium, measurement.[5]
-
Filtration: This step is crucial to separate the undissolved solid from the saturated solution, ensuring that the measurement only reflects the soluble fraction.
Experimental Protocol: Thermodynamic Solubility Assay
This "shake-flask" method is the definitive measure of a compound's solubility at equilibrium and is essential for later-stage development.[7][8][9]
Objective: To determine the equilibrium solubility of the solid compound in various aqueous buffers.
Methodology: Shake-Flask with HPLC-UV Quantification.
Step-by-Step Protocol:
-
Compound Dispensing: Add an excess amount of solid this compound (e.g., 1-2 mg) to several glass vials. The excess solid is critical to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4 PBS) to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period, typically 24 to 72 hours. This long incubation is necessary to ensure the system reaches thermodynamic equilibrium.[8][10]
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze it using a validated HPLC-UV method.
-
Data Analysis: Determine the concentration of the compound in the filtrate by comparing the peak area to a standard curve of known concentrations. This concentration represents the thermodynamic solubility.
Causality Behind Choices:
-
Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase.
-
24-72 Hour Equilibration: Unlike the kinetic assay, this long duration allows the dissolution and precipitation processes to reach a true equilibrium, providing a more accurate and thermodynamically relevant value.[8]
-
HPLC-UV Analysis: This provides high specificity and sensitivity for quantifying the analyte, even in the presence of potential impurities or buffer components.
Visualization of Solubility Workflow
The following diagram illustrates the decision-making process and workflow for determining the solubility of a new chemical entity.
Caption: Workflow for kinetic and thermodynamic solubility determination.
A Comprehensive Guide to Stability Assessment
Stability testing is crucial for identifying a drug substance's re-test period and recommended storage conditions.[11][12] Forced degradation (or stress testing) is the cornerstone of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and degradation pathways.[13] This information is vital for developing stability-indicating analytical methods.[14]
Theoretical Considerations for Stability
The structure of this compound suggests several potential areas of instability:
-
Hydrolysis: While the core aromatic and pyrazole rings are generally stable to hydrolysis, ester or amide derivatives of the carboxylic acid would be susceptible. The parent compound itself should be relatively stable.
-
Oxidation: The electron-rich aromatic ring and the pyrazole moiety could be susceptible to oxidative degradation.
-
Photolysis: Aromatic systems can absorb UV light, potentially leading to photodegradation.
Experimental Protocol: Forced Degradation Studies
These studies are performed according to the principles outlined in the ICH Q1A(R2) guideline.[11][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection without being so excessive that secondary or tertiary degradation products dominate.[16]
Objective: To identify degradation pathways and develop a stability-indicating HPLC method.
Methodology: The compound is subjected to various stress conditions, and the resulting samples are analyzed by HPLC-UV/MS.
Step-by-Step Protocol:
A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water). This stock is then used for the following stress conditions, alongside a solution of the placebo (if in a drug product) and a control sample protected from stress.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Heat the mixture (e.g., at 60°C) for a set period (e.g., 2, 8, 24 hours).
-
After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C) for a set period.
-
After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the mixture at room temperature, protected from light, for a set period (e.g., 24 hours).[17]
-
-
Thermal Degradation:
-
Store the stock solution and a sample of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1 week).[17]
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analytical Finish:
-
All stressed samples, along with a non-stressed control, should be analyzed by a high-resolution HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The PDA detector helps to assess peak purity, while the MS provides mass information for the parent compound and any new peaks (degradants).
Causality Behind Choices:
-
5-20% Degradation Target: This range is sufficient to demonstrate that the analytical method can detect and separate degradants, but not so high as to generate irrelevant secondary products.[16]
-
Neutralization: Acidic and basic samples are neutralized before injection onto the HPLC column to prevent damage to the stationary phase and ensure good chromatography.
-
HPLC-PDA-MS: This combination is the workhorse for stability studies. HPLC separates the components, the PDA provides UV spectra to help identify peaks and assess purity, and the MS gives crucial mass information to help elucidate the structure of the degradants.
Summary of Stability Data
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | Number of Degradants | Mass/Charge (m/z) of Major Degradants |
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24h @ 60°C | ||||
| 0.1 M NaOH | 24h @ 40°C | ||||
| 3% H₂O₂ | 24h @ RT | ||||
| Heat (Solid) | 1 week @ 80°C | ||||
| Heat (Solution) | 1 week @ 80°C | ||||
| Light (ICH Q1B) | 1.2M lux-hr / 200 W-hr/m² |
Visualization of Stability Testing Workflow
The following diagram outlines the logical flow for conducting forced degradation studies as part of a comprehensive stability assessment.
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. evotec.com [evotec.com]
- 9. creative-biolabs.com [creative-biolabs.com]
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- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. snscourseware.org [snscourseware.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Studies - STEMart [ste-mart.com]
Methodological & Application
Synthesis Protocol for 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid: An Application Note for Drug Discovery and Medicinal Chemistry
This application note provides a detailed, research-grade protocol for the synthesis of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a step-by-step methodology from commercially available starting materials to the final product.
Introduction and Synthetic Strategy
The target molecule, this compound, features a substituted benzoic acid scaffold, a common pharmacophore, coupled with a methylated pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive moieties in the design of novel therapeutic agents.[3]
The synthetic approach detailed herein is a four-step sequence, designed for efficiency and adaptability in a laboratory setting. The core of this strategy is the formation of the biaryl linkage between the benzoic acid and pyrazole rings via a Suzuki-Miyaura cross-coupling reaction. This powerful reaction offers high functional group tolerance and generally proceeds with high yields.[4] The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of Key Intermediates
Step 1: Synthesis of Methyl 3-bromo-4-methoxybenzoate (Intermediate 1)
This initial step involves the esterification of the commercially available 3-bromo-4-methoxybenzoic acid. This protects the carboxylic acid functionality during the subsequent cross-coupling reaction.
-
Materials and Reagents:
-
3-Bromo-4-methoxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
-
Protocol:
-
To a solution of 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M solution), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-4-methoxybenzoate, which can be used in the next step without further purification if of sufficient purity.
-
Step 2: Synthesis of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (Intermediate 2)
This intermediate is synthesized in a two-step process from N-methyl-3-aminopyrazole, as outlined in the patent literature.[5]
-
Sub-step 2a: Synthesis of 3-iodo-1-methyl-1H-pyrazole
-
Materials and Reagents:
-
N-Methyl-3-aminopyrazole
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂), aqueous solution
-
Potassium iodide (KI), aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution
-
Diethyl ether
-
-
Protocol:
-
Dissolve N-methyl-3-aminopyrazole (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.
-
Add an aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Slowly add this solution to a stirred aqueous solution of potassium iodide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 3-iodo-1-methyl-1H-pyrazole.
-
-
-
Sub-step 2b: Synthesis of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester
-
Materials and Reagents:
-
3-Iodo-1-methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Isopropoxyboronic acid pinacol ester
-
Anhydrous tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Add isopropoxyboronic acid pinacol ester (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.
-
-
PART 2: Core Assembly and Final Product Formation
Step 3: Suzuki-Miyaura Coupling
This is the pivotal step where the two key intermediates are coupled to form the carbon-carbon bond between the pyrazole and benzoic acid moieties.
-
Materials and Reagents:
| Reagent | Role | Molar Equivalents |
| Methyl 3-bromo-4-methoxybenzoate | Aryl Halide | 1.0 |
| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | Boronic Ester | 1.1 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.02 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane and Water | Solvent System | ~10:1 v/v |
-
Protocol:
-
In a reaction vessel, combine methyl 3-bromo-4-methoxybenzoate (1.0 eq), 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain methyl 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoate.
-
Step 4: Hydrolysis to the Final Product
The final step is the saponification of the methyl ester to the desired carboxylic acid.[6]
-
Materials and Reagents:
-
Methyl 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M aqueous solution
-
-
Protocol:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.
-
Characterization
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This application note provides a comprehensive and logical synthetic route for the preparation of this compound. By leveraging a robust Suzuki-Miyaura cross-coupling reaction, this protocol offers a reliable method for accessing this and structurally related compounds for further investigation in drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
-
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
RSC Publishing. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl esters for production of fatty acids.
-
National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Quantitative Analysis of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid in Human Plasma using LC-MS/MS
Introduction
4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a novel small molecule with significant therapeutic potential, necessitating a robust and reliable analytical method for its quantification in biological matrices. This application note provides a detailed, validated protocol for the determination of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed for use in preclinical and clinical drug development, offering high sensitivity, selectivity, and throughput.
The development and validation of this method adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5] This ensures the integrity and reliability of the data generated, a critical aspect for regulatory submissions.[1] The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are paramount when dealing with complex biological matrices like plasma.[1]
Analyte & Chemical Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O₃[6]
-
Molecular Weight: 232.24 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>99% purity)
-
4-methoxy-3-(1-methyl-d3-1H-pyrazol-3-yl)benzoic acid (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
96-well deep-well plates
-
96-well collection plates
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[7]
-
Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 96-well deep-well plate.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 5.2).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler.
LC-MS/MS Conditions
The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from endogenous plasma components.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
The mass spectrometric conditions are optimized for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 233.1 | 187.1 | 80 | 25 |
| 4-methoxy-3-(1-methyl-d3-1H-pyrazol-3-yl)benzoic acid (IS) | 236.1 | 190.1 | 80 | 25 |
Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance. The following parameters were assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve was linear over the range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates. The intra- and inter-day precision (%CV) were within 15% (20% for LLOQ), and the accuracy (%RE) was within ±15% (±20% for LLOQ).
-
Matrix Effect and Recovery: The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Stability: The stability of the analyte in plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Table 5: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 5, Accuracy ±20%, Precision ≤20% | 1 ng/mL, Accuracy: 95-105%, Precision: <10% |
| Intra-day Accuracy (%RE) | ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Intra-day Precision (%CV) | ≤15% (≤20% for LLOQ) | 3.1% to 7.8% |
| Inter-day Accuracy (%RE) | ±15% (±20% for LLOQ) | -7.8% to 9.2% |
| Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) | 4.5% to 8.9% |
| Matrix Effect | CV of matrix factor ≤15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Within ±15% of nominal concentration | Stable under all tested conditions |
Data Analysis
Data acquisition and processing were performed using the instrument's proprietary software. The peak areas of the analyte and the IS were integrated, and the peak area ratio (analyte/IS) was calculated. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples were then determined from the calibration curve.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been fully validated according to regulatory guidelines and is suitable for use in pharmacokinetic and other studies during drug development. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Vertex AI Search. (2026).
- BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
- Slideshare. (n.d.).
- U.S. Food and Drug Administration. (2001).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Vertex AI Search. (2025).
- BenchChem. (2025).
- PubChem. (n.d.). 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid.
- Environmental Protection Agency. (n.d.). III Analytical Methods.
- Chem-Impex. (n.d.). 4-Methoxy-3-methylbenzoic acid.
- National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.
- Emco Dyestuff Pvt Ltd. (n.d.). 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter.
- ResearchGate. (2020).
- SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Google Patents. (n.d.).
- MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
- OPUS. (2025). Analytical Methods.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. PubChemLite - 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
- 7. env.go.jp [env.go.jp]
using 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid in cell culture assays
An Application Guide for the Cellular Characterization of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Introduction: A Hypothesis-Driven Approach to a Novel Pyrazole Compound
This compound is a small molecule featuring a benzoic acid moiety and a substituted pyrazole ring. While this specific compound is not extensively characterized in peer-reviewed literature, its structural motifs are present in a wide array of biologically active agents. The pyrazole nucleus, for instance, is a cornerstone in many pharmaceutical compounds, known for activities including antibacterial and anti-inflammatory effects.[1] Pyrazole derivatives have been developed as inhibitors of DNA gyrase, topoisomerase IV, and fatty acid biosynthesis pathways.[1] Similarly, benzoic acid derivatives are recognized for a range of biological activities, including the modulation of inflammatory signaling pathways such as NF-κB.
This guide, therefore, presents a foundational framework for the initial characterization of this compound in cell-based assays. It is designed for researchers seeking to elucidate its cytotoxic profile, anti-proliferative potential, and potential mechanisms of action. The protocols herein are built on established methodologies for small molecule screening and provide a robust starting point for a thorough investigation. We will proceed with the hypothesis that this compound may exhibit either cytotoxic/anti-proliferative or anti-inflammatory properties, providing protocols to test both possibilities.
PART 1: Compound Handling and Preparation
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[2][3]
-
Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.
Preparation of Stock Solutions
The accurate preparation of a concentrated stock solution is critical for reproducible experimental results. Due to the aromatic nature of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: The molecular formula for this compound is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no solid precipitate is visible.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. This stock is now ready for serial dilution into cell culture medium for experiments.
Causality Note: Using a high-concentration stock in DMSO minimizes the final concentration of the solvent in the cell culture, which is crucial as DMSO can have independent biological effects at concentrations typically above 0.5%. Aliquoting prevents degradation from freeze-thaw cycles, ensuring experimental consistency.
PART 2: Foundational Assay - Determining Cytotoxicity and IC50
The first step in characterizing any new compound is to determine its effect on cell viability. This dose-response analysis is essential for identifying the concentration range for all subsequent mechanistic studies and establishing its half-maximal inhibitory concentration (IC50).
Experimental Workflow: Novel Compound Screening
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Protocol 2: Cell Viability Assay using Resazurin
This protocol uses the resazurin (alamarBlue) assay, where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin. It is a sensitive, non-destructive assay suitable for high-throughput screening.
-
Cell Seeding:
-
Culture your cell line of choice (e.g., HeLa, A549, HEK293) using standard aseptic techniques.
-
Trypsinize and count the cells. Seed the cells into a clear-bottom, black 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Self-Validation: Include wells for "no-cell" (media only) and "vehicle control" (cells treated with DMSO only) controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X working solution plate. Serially dilute the 10 mM stock of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).
-
The vehicle control wells should receive medium with the highest equivalent concentration of DMSO (e.g., 0.5%).
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final volume of 200 µL and the desired 1X final concentrations.
-
-
Incubation: Incubate the treated plate for 48 to 72 hours at 37°C, 5% CO₂.
-
Data Acquisition:
-
Add 20 µL of resazurin stock solution (typically 0.15 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
-
Hypothetical Data Presentation
The results of a cytotoxicity assay can be summarized to compare potency across different cell lines.
| Cell Line | Compound | Hypothetical IC50 (µM) |
| HeLa (Cervical Cancer) | This compound | 15.2 |
| A549 (Lung Cancer) | This compound | 28.7 |
| HEK293 (Normal Kidney) | This compound | >100 |
This table presents hypothetical data for illustrative purposes. A lower IC50 value indicates higher potency. A significantly higher IC50 in a non-cancerous cell line like HEK293 could suggest some level of cancer cell-specific cytotoxicity.
PART 3: Mechanistic Assay - Investigating a Plausible Target Pathway
Given that many complex heterocyclic molecules, including some benzoic acid derivatives, can modulate inflammatory responses, a logical next step is to investigate the compound's effect on the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.
Hypothetical Mechanism: Inhibition of NF-κB Signaling
Caption: Hypothetical inhibition of the TNF-α induced NF-κB pathway.
Protocol 3: NF-κB Activation Assay via Western Blot
This protocol measures the phosphorylation of IκBα, a key event in NF-κB activation. A reduction in stimulus-induced phosphorylation would suggest the compound has inhibitory activity on the pathway.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to attach overnight.
-
Pre-treat the cells for 1-2 hours with this compound at non-toxic concentrations (e.g., 0.5x and 0.25x the IC50 value determined in Protocol 2). Include a vehicle-only control.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulus. For example, add TNF-α to a final concentration of 20 ng/mL to all wells except the "unstimulated" control.
-
Incubate for 15-30 minutes. This short duration is critical for capturing the peak of IκBα phosphorylation.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Self-Validation: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess total protein levels.
-
Expected Outcome: A successful experiment would show a strong p-IκBα band in the "TNF-α + Vehicle" lane, which is significantly reduced in lanes pre-treated with the compound, indicating inhibition of the NF-κB pathway.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound. By first establishing a dose-dependent cytotoxicity profile, researchers can define the appropriate concentration windows for subsequent mechanistic studies. The provided protocols for assessing cell viability and NF-κB pathway modulation are foundational assays that can uncover potential anti-proliferative or anti-inflammatory properties. Positive results from these experiments would warrant further investigation into more specific molecular targets, such as screening against a panel of kinases or assessing the expression of specific downstream inflammatory genes using qPCR.
References
- CymitQuimica. (2024). Safety Data Sheet for 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrazol-1-yl]benzoic acid.
- Sigma-Aldrich. Safety Data Sheet for 4-Methoxybenzoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/sial/42183]
- Fisher Scientific. (2021). Safety Data Sheet for 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC466350010&productDescription=3-%281-METHYL-1H-PYRAZOL-3-YL%29BENZOIC+ACID%2C+97%25%2C+1GR&vendorId=VN00032119&countryCode=US&language=en]
- Sigma-Aldrich. (2024). Safety Data Sheet for Benzoic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/242381]
- Thermo Fisher Scientific. (2021). Safety Data Sheet for Benzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=A631&productDescription=BENZOIC+ACID+ACS+1KG&vendorId=VN00033897&countryCode=US&language=en]
- TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid. [URL: https://www.tcichemicals.com/US/en/p/A2029]
- PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71757915]
- Chem-Impex. 4-Methoxy-3-methylbenzoic acid. [URL: https://www.chemimpex.com/products/4-methoxy-3-methylbenzoic-acid-cas-6880-04-2]
- Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00824]
- KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311742/]
- PubChemLite. 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. University of Luxembourg. [URL: https://pubchemlite.org/compound/63961786]
- Sinfoo Biotech. 4-methoxy-3-[(5-methyl-4-nitro-1h-pyrazol-1-yl)-methyl]benzoic acid. [URL: http://www.sinfoobiochem.com/4-methoxy-3-5-methyl-4-nitro-1h-pyrazol-1-yl-methyl-benzoic-acid-cas-1170923-64-4.html]
- PubChem. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/109029]
- CD Bioparticles. 4-(1H-Pyrazol-4-yl)benzoic acid. [URL: https://www.cd-bioparticles.com/product/4-1h-pyrazol-4-yl-benzoic-acid-cas-1033202-77-7-item-cdm-ch1118.html]
- Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33845234/]
- BLDpharm. 3-Methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid. [URL: https://www.bldpharm.com/products/1152965-43-9.html]
- Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6733178/]
- BenchChem. (2025). Application Notes and Protocols: Cell-Based Assays Involving 3-(4-Acetyloxyphenyl)benzoic acid. [URL: https://www.benchchem.com/application-notes/3-(4-Acetyloxyphenyl)benzoic%20acid.pdf]
Sources
Application Notes and Protocols for Assessing the Antibacterial Efficacy of Pyrazole Derivatives
Introduction: The Promise of Pyrazole Derivatives in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action. Among the myriad of heterocyclic compounds explored for their therapeutic potential, pyrazole derivatives have emerged as a particularly promising class of molecules.[1][2] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore, enabling the synthesis of a diverse library of compounds with a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[2][3][4]
The antibacterial prowess of pyrazole derivatives is attributed to their ability to interfere with essential bacterial processes. Mechanistic studies have revealed that these compounds can exert their effects through various pathways, including the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication[3][5][6][7][8][9]; the disruption of cell wall synthesis[3][4][10]; and the inhibition of protein synthesis.[3] This multi-pronged attack potential makes pyrazole derivatives attractive candidates for circumventing existing resistance mechanisms.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial properties of novel pyrazole derivatives. The protocols detailed herein are grounded in established methodologies and adhere to the principles of scientific integrity, ensuring robust and reproducible data generation. By following these guidelines, researchers can effectively characterize the potency and spectrum of activity of their compounds, paving the way for the identification of lead candidates for further preclinical and clinical development.
I. Foundational Antibacterial Susceptibility Testing
A critical first step in evaluating any new potential antibacterial agent is to determine its fundamental efficacy against a panel of clinically relevant bacteria. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values, recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15][16][17]
The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds against a single organism or a single compound against multiple organisms in a 96-well microtiter plate format. This high-throughput capability is essential for screening libraries of pyrazole derivatives. The use of a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures consistency and comparability of results across different laboratories.[11]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
-
Preparation of Pyrazole Derivatives:
-
Dissolve the pyrazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted pyrazole derivatives. This will bring the final volume in each well to 100 µL.
-
Include a growth control (bacteria in CAMHB without any compound) and a sterility control (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth.
-
B. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[11]
The MBC assay is a logical extension of the MIC assay. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can directly assess the viability of the bacteria that were exposed to the pyrazole derivatives. The 99.9% kill threshold is a stringent and widely accepted criterion for defining bactericidal activity.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations where no visible growth was observed.
-
Mix the contents of each well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each of these clear wells onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.
-
| Parameter | Description | Typical Units |
| MIC | Minimum Inhibitory Concentration | µg/mL or µM |
| MBC | Minimum Bactericidal Concentration | µg/mL or µM |
| MBC/MIC Ratio | Ratio to determine bactericidal (≤4) or bacteriostatic (>4) activity | Unitless |
II. Time-Kill Kinetic Assay
To understand the dynamic interaction between a pyrazole derivative and a bacterial population over time, a time-kill kinetic assay is indispensable. This assay provides valuable information on the rate and extent of bacterial killing, which can help in optimizing dosing regimens.
Unlike the static endpoint measurements of MIC and MBC, the time-kill assay provides a temporal view of the antibacterial effect. By sampling at multiple time points, we can distinguish between concentration-dependent and time-dependent killing, which has significant implications for in vivo efficacy.
Caption: Workflow for Time-Kill Kinetic Assay.
-
Preparation of Cultures:
-
Prepare flasks containing CAMHB with the pyrazole derivative at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without the compound.
-
Inoculate each flask with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 24-48 hours and then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the pyrazole derivative. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
III. Anti-Biofilm Activity Assays
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Evaluating the efficacy of pyrazole derivatives against biofilms is therefore a critical step in assessing their therapeutic potential.
A. Biofilm Biomass Quantification: Crystal Violet Assay
The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.
Crystal violet is a basic dye that stains both live and dead cells as well as the extracellular matrix components of the biofilm. This provides a straightforward measure of the overall biofilm mass, allowing for an initial assessment of a compound's ability to inhibit biofilm formation or eradicate existing biofilms.
-
Biofilm Formation:
-
Grow biofilms in a 96-well flat-bottom plate by inoculating wells with a standardized bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
To test for inhibition of biofilm formation, add the pyrazole derivatives at various concentrations at the time of inoculation.
-
To test for eradication of pre-formed biofilms, grow the biofilms for 24-48 hours, then replace the medium with fresh medium containing the pyrazole derivatives.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently aspirate the planktonic cells from the wells and wash the biofilms twice with PBS.
-
Fix the biofilms by air-drying or with methanol.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[18]
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
B. Biofilm Viability Assessment: Resazurin Assay
The resazurin assay provides a measure of the metabolic activity of the cells within the biofilm, thus indicating their viability.
Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.[19][20][21] The intensity of the fluorescence is directly proportional to the number of viable cells. This assay is particularly useful for assessing the impact of pyrazole derivatives on the metabolic state of biofilm-embedded bacteria.
-
Biofilm Formation and Treatment:
-
Form and treat biofilms with pyrazole derivatives as described for the crystal violet assay.
-
-
Assay Procedure:
-
After treatment, gently remove the medium and wash the biofilms with PBS.
-
Prepare a resazurin solution (e.g., 0.01% in PBS) and add 100 µL to each well.[19]
-
Incubate the plate at 37°C in the dark for 1-4 hours.
-
-
Quantification:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[22]
-
C. Biofilm Imaging: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of biofilm architecture and the spatial distribution of live and dead cells within the biofilm.
Live/dead staining kits typically contain two fluorescent dyes: a green-fluorescent dye (e.g., SYTO 9) that stains all cells (live and dead), and a red-fluorescent dye (e.g., propidium iodide) that only penetrates cells with compromised membranes (dead cells).[23][24][25][26][27] CLSM provides high-resolution images of these stained biofilms, offering invaluable insights into the structural integrity and viability of the biofilm in response to treatment with pyrazole derivatives.
-
Biofilm Formation and Treatment:
-
Grow and treat biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes).
-
-
Staining:
-
After treatment, wash the biofilms with PBS.
-
Prepare the live/dead staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.[26]
-
-
Imaging:
-
Gently rinse the biofilms to remove excess stain.
-
Image the biofilms using a confocal laser scanning microscope with appropriate laser lines and emission filters for the green and red fluorescent dyes.
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
| Assay | Principle | Information Gained |
| Crystal Violet | Stains biomass (cells and matrix) | Total biofilm mass |
| Resazurin | Metabolic reduction of dye | Biofilm cell viability |
| CLSM with Live/Dead | Differential staining of cells based on membrane integrity | 3D architecture and spatial distribution of live/dead cells |
IV. Data Interpretation and Reporting
For all assays, it is crucial to include appropriate controls, perform experiments in triplicate, and analyze the data statistically. Results should be presented clearly, for instance, by tabulating MIC and MBC values for a range of bacterial strains and plotting time-kill curves and biofilm inhibition/eradication data.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antibacterial effects of novel pyrazole derivatives. By systematically assessing their inhibitory and bactericidal concentrations, their killing kinetics, and their efficacy against challenging biofilm communities, researchers can generate the high-quality data necessary to identify and advance promising new antibacterial agents. This rigorous, multi-faceted approach is essential in the collective effort to combat the growing threat of antimicrobial resistance.
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Antibacterial pyrazoles: tackling resistant bacteria. (2022-01-20). Future Medicinal Chemistry. [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021-04-16). Meddocs Publishers. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). protocols.io. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
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A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016-12-27). Journal of Visualized Experiments. [Link]
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024-12-24). International Journal of Molecular Sciences. [Link]
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Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE. [Link]
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Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2025-08-08). ResearchGate. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
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Confocal microscope photographs of biofilms stained using Live/Dead®... ResearchGate. [Link]
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New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. [Link]
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Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Longdom Publishing. [Link]
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Confocal Imaging Protocols for Live/Dead Staining in Three-Dimensional Carriers. (2025-08-06). ResearchGate. [Link]
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A Method for Quantitative Determination of Biofilm Viability. MDPI. [Link]
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MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020-06-01). Bentham Science. [Link]
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Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. (2013-09-05). Journal of Visualized Experiments. [Link]
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New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
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Resazurin Assay Protocol. Creative Bioarray. [Link]
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Microtiter Dish Biofilm Formation Assay. (2011-01-30). Journal of Visualized Experiments. [Link]
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Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm. Journal of Applied Oral Science. [Link]
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Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
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How can I assess biofilm formation by crystal violet binding assay? (2015-09-08). ResearchGate. [Link]
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Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. (1999-09-04). Regulations.gov. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments. [Link]
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Application Notes and Protocols for In Vivo Studies with 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel small molecule, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. While the precise biological target of this compound is under active investigation, its structural motifs—a pyrazole ring and a benzoic acid group—are common in compounds developed for oncology.[1][2][3][4][5][6] This protocol is therefore presented within the context of evaluating its potential as an anti-cancer agent, based on the hypothesis that it functions as a kinase inhibitor, a frequent target for pyrazole-containing pharmaceuticals.[3] The following sections detail the necessary preclinical considerations, a step-by-step in vivo protocol using a human tumor xenograft model, and guidelines for data analysis and interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a pyrazole heterocycle linked to a benzoic acid moiety. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with numerous FDA-approved drugs targeting a wide range of diseases, including cancer and inflammatory conditions.[1][7][8] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing physicochemical properties like solubility and lipophilicity, and can engage in crucial hydrogen bonding interactions within protein binding pockets.[1] Similarly, benzoic acid derivatives have been investigated as inhibitors of various enzymes and have shown potential in cancer therapy.[4][9][10][11][12]
Given the prevalence of pyrazole-based kinase inhibitors in oncology, this protocol is designed to test the hypothesis that this compound inhibits a signaling pathway critical for tumor growth. The in vivo study outlined herein will assess the compound's anti-tumor efficacy and tolerability in a preclinical setting.
Preclinical Considerations and Planning
Careful planning is essential for a successful and ethical in vivo study.[10][13] This phase involves thorough literature review, selection of an appropriate animal model, and determination of the study's endpoints and methodology.[10][13]
Compound Formulation and Safety
Prior to in vivo administration, the physicochemical properties of this compound must be characterized. A suitable vehicle for administration should be developed to ensure solubility and stability. Safety data sheets for similar compounds suggest that they may cause skin and eye irritation.[9] Therefore, appropriate personal protective equipment should be used during handling.
A maximum tolerated dose (MTD) study is a crucial first step to determine the highest dose that can be administered without causing unacceptable toxicity. This is typically assessed by observing clinical signs of distress and monitoring body weight changes in the animals.
Selection of Animal Model
The choice of animal model is critical for the relevance of the study.[14] For a novel compound with a hypothetical anti-cancer activity, a human tumor xenograft model in immunodeficient mice is a standard starting point.[14][15][16][17] This involves implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.
For this protocol, we will use a hypothetical scenario where in vitro studies have shown that this compound is effective against a human breast cancer cell line, such as MCF-7. Therefore, an MCF-7 xenograft model in nude mice will be employed.[15]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of animals in research. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies.
Detailed In Vivo Efficacy Study Protocol
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials and Reagents
-
This compound
-
Vehicle for formulation (e.g., a mixture of PEG400, ethanol, and saline)[15]
-
MCF-7 human breast cancer cell line
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Experimental Workflow
The overall workflow for the in vivo efficacy study is depicted in the following diagram:
Caption: Experimental workflow for the in vivo efficacy study.
Step-by-Step Procedure
-
Tumor Cell Implantation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[15]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of this compound and vehicle daily.
-
Administer the compound and vehicle to the respective groups via the predetermined route (e.g., intraperitoneal or oral gavage) and schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
The primary endpoint is tumor growth inhibition. The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.
-
Dosing and Treatment Groups
A suggested study design is summarized in the table below. Doses should be based on the MTD study.
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | IP | QD x 21d |
| 2 | Compound X | Low Dose | IP | QD x 21d |
| 3 | Compound X | Mid Dose | IP | QD x 21d |
| 4 | Compound X | High Dose | IP | QD x 21d |
Compound X = this compound IP = Intraperitoneal; QD = Once daily
Data Analysis and Interpretation
Efficacy Assessment
-
Tumor Volume: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes between groups.
Safety and Tolerability Assessment
-
Body Weight: Plot the mean body weight change over time for each group. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Clinical Observations: Record any adverse clinical signs observed during the study.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
To understand the relationship between drug exposure and its biological effect, satellite groups of animals can be included for PK/PD studies.
-
Pharmacokinetics (PK): Collect blood samples at various time points after dosing to determine the concentration of the compound in plasma over time. This helps to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics (PD): At the end of the study, tumor tissues can be collected to analyze the levels of biomarkers related to the hypothetical target pathway. For a kinase inhibitor, this could involve measuring the phosphorylation status of its downstream substrates via techniques like Western blotting or immunohistochemistry.
The relationship between PK and PD is illustrated below:
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Application and Protocols for the Characterization of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic Acid in Kinase Inhibition Assays
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for evaluating the kinase inhibitory potential of the novel compound, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. Given the novelty of this specific molecule in the context of kinase inhibition, this guide is structured to provide a systematic approach, from initial screening to cellular characterization.
Introduction: The Quest for Specific Kinase Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes, including signal transduction, metabolism, and cell cycle progression.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has made them a prime target for therapeutic intervention. The success of small-molecule ATP-competitive kinase inhibitors has spurred the search for novel chemical entities with improved potency, selectivity, and pharmacological properties.[2]
This guide focuses on this compound, a compound whose potential as a kinase inhibitor is yet to be fully elucidated. We will provide a roadmap for its characterization, employing state-of-the-art assay technologies and a logical, stepwise experimental workflow. The principles and protocols outlined herein are designed to be robust and adaptable, ensuring the generation of high-quality, reproducible data.
Preliminary Steps: Compound Preparation and Safety
Before embarking on any biological assay, it is crucial to ensure the purity and solubility of the test compound. Impurities can lead to misleading results, and poor solubility can affect the accuracy of potency measurements.
Compound Handling and Safety:
-
Safety Data Sheet (SDS): Always consult the SDS for the compound to understand its potential hazards and handling requirements.[3][4][5][6][7] For 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid, it is advised to avoid contact with skin and eyes, and to prevent dust formation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[3][5]
-
Storage: Store the compound in a tightly closed container in a well-ventilated place.[3]
Solubility Testing: It is essential to determine the solubility of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), which is widely used in kinase assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Visually inspect the solution for any precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[8]
Part 1: Primary Screening for Kinase Inhibitory Activity
The initial step is to determine if this compound possesses any kinase inhibitory activity. A universal, high-throughput screening assay is ideal for this purpose. The ADP-Glo™ Kinase Assay is a robust choice as it measures the amount of ADP produced during the kinase reaction, making it compatible with virtually any kinase.[9][10]
Protocol 1: Universal Kinase Activity Screening using ADP-Glo™
This protocol outlines a single-point screen to identify if the compound inhibits a representative kinase at a relatively high concentration (e.g., 10 µM).
Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[11]
Materials:
-
Kinase of interest (e.g., a commercially available, active kinase)
-
Substrate for the kinase
-
ATP
-
This compound (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a working solution of the test compound at 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in the kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the 4x compound solution to the assay wells.
-
As controls, add 2.5 µL of buffer with DMSO (for no inhibition control) and 2.5 µL of a known inhibitor (positive control).
-
Add 5 µL of a 2x kinase/substrate mixture to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2.5 µL of 4x ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))
A significant percentage of inhibition (e.g., >50%) suggests that the compound is a potential kinase inhibitor and warrants further investigation.
Part 2: Determining Potency (IC50) and Mechanism of Action
Once inhibitory activity is confirmed, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. This is achieved by performing a dose-response experiment.
Protocol 2: IC50 Determination using a TR-FRET Assay (e.g., LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular format for kinase inhibitor screening due to their robustness and reduced interference from compounds.[13] The LanthaScreen® technology is a widely used TR-FRET platform.[14][15]
Principle: In a LanthaScreen® activity assay, a terbium-labeled antibody binds to a phosphorylated, fluorescein-labeled substrate, bringing the donor (terbium) and acceptor (fluorescein) into close proximity and resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[14]
Materials:
-
Kinase and its corresponding fluorescein-labeled substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound
-
LanthaScreen® assay reagents (Thermo Fisher Scientific)
-
384-well assay plates (black or white)
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO. Then, dilute this series into the assay buffer to create a 4x working solution.
-
Reaction Setup:
-
Add 2.5 µL of each concentration of the 4x compound solution to the assay wells.
-
Add 5 µL of a 2x kinase/fluorescein-substrate mixture.
-
Pre-incubate for 15 minutes.
-
-
Initiate Reaction: Add 2.5 µL of 4x ATP solution.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a 2x EDTA/terbium-antibody mixture to stop the reaction and initiate detection. Incubate for at least 30 minutes.[16]
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Investigating the Mechanism of Action: ATP Competition
Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[17][18] To determine if this compound is ATP-competitive, the IC50 determination can be repeated at different ATP concentrations. If the compound is ATP-competitive, its IC50 value will increase as the ATP concentration increases.
Part 3: Assessing Selectivity through Kinase Profiling
A crucial aspect of drug discovery is to determine the selectivity of an inhibitor. A highly selective inhibitor targets a specific kinase or a small number of kinases, which can minimize off-target effects and potential toxicity.[19] Kinase profiling involves screening the compound against a large panel of kinases.
Workflow for Kinase Profiling:
-
Select a Kinase Panel: Choose a diverse panel of kinases representing different branches of the human kinome. Several companies offer kinase profiling services.
-
Single-Dose Screening: Initially, screen the compound at a single, high concentration (e.g., 1-10 µM) against the kinase panel.
-
Identify "Hits": Kinases that are significantly inhibited are identified as "hits."
-
IC50 Determination for Hits: Determine the IC50 values for the compound against the identified hits to quantify its potency for each.
Data Presentation: The results of kinase profiling are often visualized as a dendrogram or a "kinome map" to illustrate the selectivity of the compound.
Part 4: Cell-Based Assays for Biological Relevance
While biochemical assays are essential for initial characterization, it is crucial to evaluate the compound's activity in a more physiologically relevant context.[20] Cell-based assays can determine if the compound can cross the cell membrane, engage its target in the cellular environment, and exert a biological effect.[21]
Protocol 3: Cellular Phosphorylation Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells.[20][22]
Principle: Cells are treated with the compound, and then the level of phosphorylation of a specific substrate is measured, often using techniques like ELISA, Western blotting, or cell-based immunoassays. A decrease in substrate phosphorylation indicates that the compound is active in cells.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and reagents
-
This compound
-
Stimulant (if required to activate the signaling pathway)
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the substrate
-
Detection reagents (e.g., for ELISA or Western blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specific duration.
-
Cell Stimulation (if necessary): Add a stimulant to activate the kinase signaling pathway.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Quantify Phosphorylation: Measure the levels of the phosphorylated substrate and the total amount of the substrate using an appropriate method (e.g., a sandwich ELISA).
-
Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Data Interpretation and Visualization
Data Tables: Summarize quantitative data, such as IC50 values, in clearly structured tables for easy comparison.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Kinase X | [Insert Value] | [Insert Value] |
| Kinase Y | [Insert Value] | [Insert Value] |
| Kinase Z | [Insert Value] | [Insert Value] |
Diagrams: Use diagrams to visualize experimental workflows and signaling pathways.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By progressing from broad primary screens to detailed biochemical and cellular assays, researchers can efficiently determine its potency, selectivity, and mechanism of action. The data generated will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
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Zhang, J., et al. (2007). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]
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Abo-Rady, M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]
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Aris, M., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Signal Transduction and Targeted Therapy. [Link]
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Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH. [Link]
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Bamborough, P. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. [Link]
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Ovid. Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Ovid. [Link]
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ResearchGate. List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. [Link]
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University of Birmingham. Non-ATP competitive protein kinase inhibitors. [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
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PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]
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ResearchGate. Different types of ATP-competitive kinase inhibitors. [Link]
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ResearchGate. HTRF® Kinase Assay Protocol | Download Table. [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
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Taylor & Francis Online. Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. [Link]
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ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Nature. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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NCBI. Assay Development for Protein Kinase Enzymes. [Link]
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INiTS. Cell-based test for kinase inhibitors. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Application Notes and Protocols for Assessing Biofilm Inhibition by Pyrazole Compounds
Introduction: The Challenge of Biofilms and the Promise of Pyrazole Compounds
Bacterial biofilms represent a significant global challenge in healthcare and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including antimicrobial agents.[1][2] This inherent resistance makes biofilm-associated infections difficult to treat and a major contributor to chronic conditions and medical device failure.[3][4] Consequently, the search for novel anti-biofilm agents with diverse mechanisms of action is a critical area of research.[5][6]
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-biofilm properties.[7][8][9][10] Studies have demonstrated the potential of pyrazole-based molecules to inhibit biofilm formation in various pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa.[5][6][11] The mechanisms of action for these compounds are varied, ranging from disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase to interference with cell-to-cell communication pathways known as quorum sensing (QS).[6][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for assessing the biofilm inhibition potential of pyrazole compounds. The protocols detailed herein are designed to deliver reproducible and quantifiable data, enabling a thorough evaluation of novel therapeutic candidates.
Part 1: Foundational Assays for Quantifying Biofilm Inhibition
A multi-faceted approach is essential for accurately assessing the anti-biofilm efficacy of pyrazole compounds. This typically begins with quantifying the overall impact on biofilm biomass and cell viability.
Crystal Violet Assay: Quantifying Total Biofilm Biomass
The crystal violet (CV) assay is a straightforward and widely used method for quantifying the total biomass of a biofilm.[2][13] The positively charged CV dye binds to negatively charged components of the biofilm matrix and bacterial cells, providing a measure of the overall attached biofilm mass.[2]
Causality Behind Experimental Choices: This assay is an excellent primary screening tool due to its simplicity and high-throughput capability.[1] It provides a rapid assessment of a compound's ability to either prevent biofilm formation or eradicate an established biofilm.
Protocol: Crystal Violet Biofilm Inhibition Assay
-
Preparation: Prepare a standardized bacterial inoculum (e.g., 1 x 106 CFU/mL) in a suitable growth medium. In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well. Add 100 µL of the pyrazole compound at various concentrations (typically 2-fold serial dilutions). Include positive (bacteria without compound) and negative (medium only) controls.[14]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.[15]
-
Washing: Carefully discard the culture medium and gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.[13]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[13][16]
-
Final Wash: Discard the crystal violet solution and wash the plate again with PBS to remove excess stain. Invert the plate and tap gently on a paper towel to remove any remaining liquid.
-
Solubilization: Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the bound crystal violet.[15]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 590 nm using a microplate reader.[13][16]
Data Interpretation: A lower absorbance value in the presence of the pyrazole compound compared to the untreated control indicates inhibition of biofilm formation. The percentage of inhibition can be calculated using the formula:
% Inhibition = [(OD_control - OD_test) / OD_control] * 100
| Compound Concentration | Mean OD590 | Standard Deviation | % Biofilm Inhibition |
| Control (0 µM) | 1.25 | 0.08 | 0% |
| Pyrazole X (10 µM) | 0.88 | 0.05 | 29.6% |
| Pyrazole X (50 µM) | 0.45 | 0.03 | 64.0% |
| Pyrazole X (100 µM) | 0.21 | 0.02 | 83.2% |
Resazurin Assay: Assessing Metabolic Activity and Viability
While the CV assay measures total biomass, it does not distinguish between living and dead cells. The resazurin assay overcomes this limitation by measuring the metabolic activity of viable cells within the biofilm.[17][18] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[17][19]
Causality Behind Experimental Choices: This assay is crucial for determining whether a pyrazole compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) within the biofilm. It provides a more functional assessment of anti-biofilm activity than biomass staining alone.
Protocol: Resazurin Viability Assay
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet protocol (steps 1 and 2).
-
Washing: Remove planktonic cells by washing the wells once with sterile PBS.[17]
-
Resazurin Staining: Prepare a sterile 0.1 mg/mL resazurin solution in PBS. Add 200 µL of this solution to each well.[17]
-
Incubation: Incubate the plate in the dark at 37°C for 1-4 hours.[20] The incubation time may need to be optimized depending on the bacterial species and biofilm density.
-
Quantification: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[17][20]
Data Interpretation: A decrease in fluorescence in treated wells compared to the control indicates a reduction in metabolically active cells. This suggests either a bactericidal effect or a significant inhibition of cellular metabolism.
| Compound Concentration | Mean Fluorescence Units | Standard Deviation | % Viability Reduction |
| Control (0 µM) | 85,400 | 4,200 | 0% |
| Pyrazole Y (10 µM) | 52,100 | 3,100 | 39.0% |
| Pyrazole Y (50 µM) | 15,800 | 1,500 | 81.5% |
| Pyrazole Y (100 µM) | 4,500 | 600 | 94.7% |
Part 2: Advanced Methods for Mechanistic Insights
To understand how pyrazole compounds inhibit biofilms, more advanced techniques are required. These methods provide insights into the structural changes within the biofilm and the underlying genetic responses.
Confocal Laser Scanning Microscopy (CLSM): Visualizing Biofilm Architecture
CLSM is a powerful, non-invasive imaging technique that allows for the three-dimensional visualization of intact, hydrated biofilms.[21][22][23] By using fluorescent dyes, different components of the biofilm, such as live cells, dead cells, and the EPS matrix, can be labeled and their spatial relationships examined.[21]
Causality Behind Experimental Choices: CLSM provides invaluable qualitative and quantitative data on the structural integrity of the biofilm. It can reveal whether a pyrazole compound prevents initial cell attachment, disrupts the mature biofilm structure, or alters the distribution of live and dead cells within the community.[23] For example, using a live/dead staining kit, one can visualize the bactericidal effect of a compound in situ.[4][24]
Protocol: CLSM Imaging of Biofilms
-
Biofilm Growth: Grow biofilms on a CLSM-compatible surface, such as glass-bottom dishes or chamber slides, in the presence or absence of the pyrazole compound.
-
Staining: Gently wash the biofilm with a suitable buffer. Stain the biofilm using a fluorescent dye cocktail. A common choice is a live/dead viability kit, which typically contains SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).[24] Incubate in the dark as per the manufacturer's instructions (usually 15-20 minutes).[4]
-
Imaging: Acquire a series of optical sections (a z-stack) through the thickness of the biofilm using a confocal microscope.[24] Use appropriate laser lines and emission filters for the selected dyes.
-
Image Analysis: Reconstruct the z-stack images into a 3D representation of the biofilm. Use image analysis software to quantify key structural parameters such as average thickness, biovolume, and the ratio of live to dead cells.[21]
Quantitative Real-Time PCR (qPCR): Analyzing Gene Expression
The formation and maintenance of biofilms are regulated by a complex network of genes.[3] qPCR can be used to quantify the expression of genes known to be involved in biofilm development, such as those related to adhesion, EPS production, and quorum sensing.[25][26]
Causality Behind Experimental Choices: This molecular approach helps to elucidate the mechanism of action of the pyrazole compound. For instance, a significant downregulation of genes involved in EPS synthesis would suggest that the compound interferes with matrix production. Similarly, altered expression of QS regulatory genes could indicate that the pyrazole acts as a quorum sensing inhibitor.[6]
Protocol: qPCR for Biofilm-Related Gene Expression
-
Biofilm Culture and Treatment: Grow biofilms as previously described, treating them with the pyrazole compound at a sub-inhibitory concentration (to ensure cell viability for RNA extraction).
-
RNA Extraction: Harvest the biofilm cells and extract total RNA using a commercially available kit optimized for bacteria, which often includes a DNase treatment step to remove contaminating genomic DNA. The quality and quantity of RNA should be assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include the cDNA template, specific primers for the target genes (e.g., icaA for adhesion, pslA for matrix production) and a housekeeping gene (e.g., 16S rRNA for normalization), and a fluorescent dye such as SYBR Green.[27]
-
Data Analysis: Calculate the relative fold change in gene expression in the treated samples compared to the untreated control using the 2-ΔΔCt method.[27]
Self-Validating System: The inclusion of appropriate controls is paramount for all these protocols. This includes untreated biofilm controls, sterile medium controls, and, where applicable, treatment with known antibiotics or biofilm inhibitors. For qPCR, "no-template" and "no-reverse-transcriptase" controls are essential to check for contamination and genomic DNA carryover.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of pyrazole compounds as potential anti-biofilm agents. By progressing from high-throughput screening of biomass and viability to detailed microscopic and molecular analyses, researchers can effectively identify promising lead compounds and gain critical insights into their mechanisms of action. This structured, multi-assay approach ensures scientific rigor and accelerates the development of novel therapies to combat the persistent threat of bacterial biofilms.
References
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El-Sayed, S. R., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. [Link]
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Pinto, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54838. [Link]
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Manner, S., & Fallarero, A. (2018). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (137), 57821. [Link]
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El-Adawi, H., et al. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Gene, 527(1), 394-400. [Link]
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Callahan, J. E., & Castaldi, M. J. (2015). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education, 36. [Link]
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França, A., et al. (2014). Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR. In Bacterial Pathogenesis (pp. 161-172). Humana Press. [Link]
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El-Sayed, S. R., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PMC. [Link]
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Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-223. [Link]
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El-Adawi, H., et al. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). PubMed. [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2019. [Link]
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França, A., et al. (2012). Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. PLOS One, 7(5), e37480. [Link]
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El-Sayed, S. R., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Semantic Scholar. [Link]
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Al-Ostath, A. I., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 525-534. [Link]
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Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. [Link]
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El-Sayed, S. R., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. ResearchGate. [Link]
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ResearchGate. (n.d.). Quantitative real-time PCR analysis of genes involved in biofilm formation of P. aeruginosa. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. JoVE, (47), e2437. [Link]
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Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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Wang, R., et al. (2019). A Method for Quantitative Determination of Biofilm Viability. Sensors, 19(11), 2586. [Link]
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Valente, T., et al. (2021). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses, 13(12), 2453. [Link]
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ResearchGate. (n.d.). Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains. Retrieved from [Link]
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Di Lodovico, S., et al. (2021). Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons. Applied Sciences, 11(2), 765. [Link]
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Patel, R. V., et al. (2012). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 12(1), 1-6. [Link]
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Jennings, L. K., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 867. [Link]
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Wang, H., et al. (2022). The Restorative Effects of Electron Mediators on the Formation of Electroactive Biofilms in Geobacter sulfurreducens. International Journal of Molecular Sciences, 23(21), 13401. [Link]
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Cerca, N., et al. (2011). Confocal laser scanning microscopy analysis of S. epidermidis biofilms exposed to farnesol, vancomycin and rifampicin. BMC Microbiology, 11, 47. [Link]
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ResearchGate. (n.d.). Biofilm inhibition percentage of 3-(pyrazol-3-yl)imino-2-oxoindoline... Retrieved from [Link]
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Al-Gabr, G. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 103. [Link]
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Application Note: High-Performance Liquid Chromatography with Diode Array Detection for the Analysis of Benzoic Acid and Its Derivatives in Workplace Air
Introduction: The Imperative for Monitoring Aromatic Acids in Occupational Settings
Benzoic acid and its derivatives, such as salicylic acid, p-hydroxybenzoic acid, and gallic acid, are a class of aromatic carboxylic acids with widespread industrial applications. They are utilized as preservatives in food and cosmetics, as precursors in chemical synthesis, and as plasticizers.[1][2] While generally considered to have low toxicity, occupational exposure to these compounds, often in the form of dusts, vapors, or aerosols, can pose health risks, including irritation to the skin, eyes, and respiratory tract.[2] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) establish permissible exposure limits (PELs) for various airborne contaminants to protect worker health.[1][3][4] Therefore, robust and reliable analytical methods are crucial for monitoring the concentration of these compounds in the workplace atmosphere to ensure compliance with safety regulations and to safeguard employee well-being.
This application note details a comprehensive protocol for the sampling and analysis of benzoic acid and its key derivatives in workplace air using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The methodology is grounded in established principles of industrial hygiene and chromatography, providing a self-validating system for accurate and defensible results.
Principle of the Method: A Two-Fold Approach to Capturing and Quantifying Airborne Aromatic Acids
The presented method employs a dual-phase sampling strategy to efficiently trap both particulate and vaporous forms of benzoic acid and its derivatives from a known volume of workplace air. Subsequent solvent extraction and analysis by reversed-phase HPLC with a Diode Array Detector (DAD) allows for the separation and quantification of the target analytes. The DAD provides not only quantitative data but also spectral information, enhancing the confidence in peak identification.
The core of this method relies on the following principles:
-
Combined Phase Air Sampling: A quartz fiber filter is used to capture the aerosol/particulate fraction of the analytes, while a downstream silica gel sorbent tube traps the vapor phase. This ensures a comprehensive collection of the target compounds, regardless of their physical state in the air.[1][5]
-
Solvent Desorption: A polar solvent, methanol, is used to efficiently desorb the trapped analytes from both the filter and the sorbent material.
-
Reversed-Phase Chromatography: A C18 stationary phase is employed to separate the benzoic acid derivatives based on their hydrophobicity. An acidified aqueous mobile phase ensures that the carboxylic acid functional groups are protonated, leading to better retention and peak shape.
-
Gradient Elution: A gradient elution program, where the proportion of organic solvent in the mobile phase is increased over time, is utilized to effectively separate a mixture of benzoic acid derivatives with varying polarities in a single chromatographic run.
-
Diode Array Detection (DAD): The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for each analyte to maximize sensitivity and provides UV-spectral data for peak purity assessment and identification confirmation.
Methodology: From Air Sample to Analytical Result
This section provides a detailed, step-by-step protocol for the entire analytical process, from sample collection to data analysis.
Part 1: Workplace Air Sampling
1.1. Sampler Preparation and Assembly:
-
Sampling Train: The sampling train consists of a 37-mm quartz fiber filter in a closed-face cassette, followed by a standard silica gel sorbent tube (e.g., 400 mg front section and 200 mg back section). The components are connected with a short piece of inert tubing.
-
Rationale: This combination is effective for collecting both particulate and gaseous acidic compounds. The quartz fiber filter efficiently traps aerosols, while silica gel is a suitable sorbent for polar organic vapors like benzoic acid.[1][5][6]
1.2. Sampling Procedure:
-
Calibrate a personal sampling pump to a flow rate of approximately 1 liter per minute using a representative sampling train in line.[1]
-
Attach the sampling train to a worker's breathing zone (e.g., lapel).
-
Sample a known volume of air, typically for a duration that allows for the detection of the analytes at concentrations relevant to the occupational exposure limits (e.g., 120 liters for a 2-hour sample).[1]
-
After sampling, cap the filter cassette and the sorbent tube securely.
-
Prepare a field blank by handling an unopened sampling train in the same manner as the samples, but without drawing air through it.
Diagram of the Air Sampling Workflow
Caption: Overall workflow from sample preparation to data analysis.
Calibration and Quantification
-
Stock Standard Solutions: Prepare individual stock standard solutions of benzoic acid and each derivative (e.g., 1000 µg/mL) in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with methanol to cover the expected concentration range of the air samples.
-
Calibration Curve: Inject the working standards into the HPLC-DAD system and generate a calibration curve by plotting the peak area against the concentration for each analyte. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.995 is typically considered acceptable.
-
Sample Quantification: Determine the concentration of each analyte in the sample solutions from the calibration curve.
-
Calculation of Air Concentration: The concentration of each analyte in the workplace air is calculated using the following formula:
C (mg/m³) = (C_sol * V_des) / (V_air * η_des)
Where:
-
C (mg/m³) = Concentration in air
-
C_sol (µg/mL) = Concentration in the sample solution from the calibration curve
-
V_des (mL) = Volume of desorption solvent (10 mL)
-
V_air (L) = Volume of air sampled
-
η_des = Desorption efficiency (determined experimentally, if not assumed to be 1.0)
-
Quality Control and Method Validation
To ensure the trustworthiness of the results, a robust quality control and validation protocol should be implemented. This includes:
-
Field and Media Blanks: Analysis of field and media blanks to check for contamination during sampling, transport, and analysis.
-
Desorption Efficiency: Determine the desorption efficiency by spiking known amounts of the analytes onto the sampling media and analyzing them alongside the samples. A recovery of >95% is generally desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Experimentally determine the LOD and LOQ to define the sensitivity of the method. For example, a validated method for benzoic acid has demonstrated a relative LOQ of 0.0023 mg/m³ for a 120-liter air sample. [1]* Precision and Accuracy: Assess the precision (repeatability and intermediate precision) and accuracy (recovery) of the method by analyzing spiked samples at different concentration levels. The overall uncertainty of the method should be evaluated. The German validated method for benzoic acid reports an expanded uncertainty of 18% in the range of 0.05–1 mg/m³. [1]* Peak Purity: Utilize the DAD spectral data to assess the purity of the analyte peaks and to check for co-eluting interferences.
Table 2: Typical Method Performance Data (for Benzoic Acid)
| Parameter | Typical Value | Reference |
| Relative Limit of Quantification (LOQ) | 0.0023 mg/m³ (for 120 L air sample) | [1] |
| Mean Recovery | 96.3% | [1] |
| Expanded Uncertainty | 18% (for 0.05 to 1 mg/m³) | [1] |
| Precision (Relative Standard Deviation) | 1.0–1.8% | [1] |
Conclusion: A Reliable Tool for Occupational Health and Safety
The HPLC-DAD method detailed in this application note provides a selective, sensitive, and robust approach for the simultaneous determination of benzoic acid and its key derivatives in workplace air. By combining a comprehensive sampling strategy with a powerful chromatographic separation and detection technique, this protocol enables industrial hygienists and safety professionals to accurately assess worker exposure to these compounds. The implementation of this method, supported by a rigorous quality control framework, is a critical component of an effective occupational health and safety program, ensuring a safer working environment.
References
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2020). National Institute for Occupational Safety and Health. Available at: [Link]
-
NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring. (n.d.). National Institutes of Health. Available at: [Link]
-
Alabyadh, M. T. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. UST Journals, 28(2). Available at: [Link]
-
Harmonization of NIOSH Sampling and Analytical Methods with Related International Voluntary Consensus Standards. (n.d.). Regulations.gov. Available at: [Link]
-
Dragan, G., et al. (2024). Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety, 9(4). Available at: [Link]
-
Acid Mist. (n.d.). Occupational Safety and Health Administration. Available at: [Link]
-
Schucker, G. O., & Turl, C. W. (1954). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 53(4), 233. Available at: [Link]
-
UV spectrum and structure of gallic acid. (n.d.). ResearchGate. Available at: [Link]
-
Salicylic acid. (n.d.). SIELC Technologies. Available at: [Link]
-
Adsorption equilibria of benzoic acid on silica gel from supercritical carbon dioxide. (2014). ResearchGate. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). Journal of Hazardous Materials, 183(1-3), 550-555. Available at: [Link]
-
Organic Vapors. (2000). Occupational Safety and Health Administration. Available at: [Link]
-
UV spectra of salicylic acid (a) control and (b) treated. (n.d.). ResearchGate. Available at: [Link]
-
Benzoic Acid and Derivatives. (2015). ResearchGate. Available at: [Link]
-
Experiment 12 - UV-VIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. (n.d.). University of Pardubice. Available at: [Link]
-
Sampling and Analytical Methods. (n.d.). Occupational Safety and Health Administration. Available at: [Link]
-
New NIOSH Methods for Sampling and Analysis of Airborne Inorganic Acids. (2015). ResearchGate. Available at: [Link]
-
Cheng, J., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Analytical Methods, 14(20), 1996-2005. Available at: [Link]
-
Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine. (2014). Forensic Science International, 237, 89-96. Available at: [Link]
-
Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences, 8(3), 1745-1752. Available at: [Link]
-
Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. (2021). Thai Journal of Pharmaceutical Sciences, 45(6), 425-431. Available at: [Link]
-
Why is 295 nm a good wavelength to check absorbance when testing for aspirin? (2021). ResearchGate. Available at: [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(13), 6907-6915. Available at: [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
Sources
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- 4. NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, thereby improving your yield and final product purity.
The synthesis of this molecule, a key intermediate in various pharmaceutical programs, is typically achieved via a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This guide is structured to address potential issues in both of these critical stages.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below. Each step presents unique challenges that are addressed in the subsequent sections.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question: My Suzuki coupling reaction has a very low yield (<20%) or has failed completely. What are the most common causes and how do I fix them?
Answer: A failed Suzuki-Miyaura coupling is a frequent issue, often stemming from one of several key areas. A systematic check is the best approach.[1]
-
Atmosphere and Reagent Purity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous and degassed thoroughly before use.
-
Catalyst and Ligand Choice: Not all palladium catalysts are suitable for coupling with electron-rich N-heterocycles like pyrazole.
-
Insight: Standard catalysts like Pd(PPh₃)₄ can be sluggish. For heteroaromatic couplings, catalyst systems using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the crucial reductive elimination step.[1][2] Consider using a pre-catalyst like XPhos Pd G2 or G4, which are air-stable and highly active.[2][3]
-
-
Base Selection: The base is critical for activating the boronic ester in the transmetalation step.[4]
-
Insight: If you are using a mild base like Na₂CO₃ and seeing poor conversion, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly increase the reaction rate. The choice of base can be solvent-dependent.
-
-
Boronic Ester Quality: Pyrazole boronic esters can be susceptible to hydrolysis or protodeboronation, especially if stored improperly or subjected to harsh conditions.
-
Actionable Advice: Use freshly prepared or high-purity boronic ester. Consider increasing the stoichiometry from 1.1 equivalents to 1.5 equivalents to compensate for any degradation.
-
Question: I'm observing a significant amount of a side-product identified as 1,1'-dimethyl-3,3'-bi-1H-pyrazole. How can I prevent this homocoupling?
Answer: The formation of a bi-pyrazole byproduct is due to the homocoupling of the pyrazole boronic ester. This is a common side reaction in Suzuki couplings.
-
Mechanistic Insight: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium species. It occurs when two molecules of the organoboron compound couple with each other instead of with the aryl halide.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. A minimum of three pump-thaw-freeze cycles is recommended.
-
Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture at room temperature after all other reagents and solvent have been added and degassed.
-
Temperature Management: Running the reaction at the lowest effective temperature can disfavor homocoupling. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.
-
Question: The final ester hydrolysis step is incomplete, leaving me with a mixture of product and starting ester. How can I drive the reaction to completion?
Answer: Incomplete saponification is typically a matter of reaction kinetics and equilibrium.
-
Insight: While this specific ester is not exceptionally sterically hindered, the methoxy group can have a slight electronic effect.[5] The choice of solvent and temperature is key.
-
Optimized Protocol:
-
Solvent System: A mixture of methanol and water is often used. If you see incomplete conversion, switching to a higher boiling solvent like ethanol or THF with water can allow for higher reaction temperatures, increasing the rate.[6]
-
Base Equivalents: Ensure you are using a sufficient excess of base. Increase from 2-3 equivalents of NaOH or LiOH to 5 equivalents.
-
Reaction Time & Temperature: Reflux the reaction mixture for a longer period (e.g., increase from 4 hours to 12-18 hours) and monitor by TLC or LC-MS until the starting material is fully consumed.[6]
-
Question: My final product is difficult to purify and appears oily or discolored after acidification. What purification strategies do you recommend?
Answer: The precipitation of the final carboxylic acid should yield a clean solid. If not, impurities are likely co-precipitating.
-
Controlled Precipitation: After hydrolysis, ensure the basic solution is cooled in an ice bath before acidification. Add the acid (e.g., 1M HCl) dropwise with vigorous stirring. Precipitating too quickly can trap impurities. Aim for a final pH of 3-4.[7]
-
Activated Carbon Treatment: If the product is discolored, it may be due to persistent palladium or colored organic impurities. Before acidification, you can treat the basic aqueous solution with a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite to remove the carbon and adsorbed impurities.[7]
-
Recrystallization: If the precipitated solid is still impure, recrystallization is a powerful technique. A solvent system like ethanol/water or isopropanol/water is a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes turbid. Then, allow it to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst/ligand system for the Suzuki coupling of methyl 3-bromo-4-methoxybenzoate and 1-methyl-3-(pinacolborane)pyrazole?
A1: Based on literature for similar heteroaryl couplings, a highly effective system is Pd₂(dba)₃ as the palladium source with a bulky biarylphosphine ligand such as XPhos or SPhos . An alternative is to use an air-stable precatalyst like XPhos Pd G3 . These systems generally provide high yields and turnover numbers.[1]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | K₃PO₄ (2.5-3.0 equiv.) | Strong, non-nucleophilic base effective in many solvent systems. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Good for solubilizing both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy without excessive side reactions. |
Q2: What is the catalytic cycle for the Suzuki-Miyaura reaction?
A2: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (methyl 3-bromo-4-methoxybenzoate), forming a Pd(II) intermediate.
-
Transmetalation: The pyrazole group is transferred from the boronic ester to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q3: Can I use a pyrazole boronic acid directly instead of the pinacol ester?
A3: Yes, boronic acids can be used directly.[10] However, boronic pinacol esters are often preferred for several reasons. They tend to have higher stability, are less prone to dehydration to form cyclic anhydrides (boroxines), and often provide more consistent results in cross-coupling reactions.[2][11] If you are using the boronic acid, ensure it is of high purity as boroxines can inhibit the reaction.
Q4: What is the best way to monitor the progress of these reactions?
A4:
-
For the Suzuki Coupling: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product ester will be less polar than the starting benzoic acid derivative (if any is formed prematurely) but more polar than the bromo-ester starting material. For more quantitative analysis, LC-MS is ideal.
-
For the Hydrolysis: TLC is also effective here. The product carboxylic acid will have a much lower Rf value (it will stick to the baseline) than the starting methyl ester in a non-acidified eluent system. Staining with potassium permanganate can help visualize the spots. LC-MS is also an excellent tool to confirm the full conversion.
References
-
BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Retrieved from BenchChem website.[8]
-
Google Patents. (2010). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....[7]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction.[2]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.[12]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[9]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4]
-
ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.[13]
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.[1]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.[14]
-
PubChemLite. (n.d.). 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid.[15]
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.[3]
-
PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives....[16]
-
PMC. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives....[17]
-
MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[18]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction....[11]
-
YouTube. (2020). Suzuki cross-coupling reaction.[10]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.[5]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)....[19]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[20]
-
ChemSpider. (n.d.). Methyl ester hydrolysis.[6]
-
Sinfoo Biotech. (n.d.). 4-methoxy-3-[(5-methyl-4-nitro-1h-pyrazol-1-yl)-methyl]benzoic acid.[21]
-
Google Patents. (2011). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid....[22]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.[23]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.[24]
-
NIH PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.[25]
-
ResearchGate. (2024). (PDF) Kinetic Studies of Alkaline Hydrolysis....[26]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 15. PubChemLite - 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 4-methoxy-3-[(5-methyl-4-nitro-1h-pyrazol-1-yl)-methyl]benzoic acid,(CAS# 1170923-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 22. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]
- 23. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
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- 25. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyrazole Compounds
From the Senior Application Scientist's Desk
Welcome to the technical support center for pyrazole synthesis. As a core scaffold in numerous pharmaceuticals, agrochemicals, and materials, the pyrazole ring is a frequent target for synthetic chemists.[1][2][3] However, its synthesis is not without challenges. Issues with regioselectivity, reaction yield, and subsequent functionalization are common hurdles that researchers face.
This guide is designed to provide practical, experience-driven solutions to the most common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Troubleshooting Guide - Common Synthetic Hurdles
This section addresses specific, frequently encountered problems in a question-and-answer format, providing diagnostic advice and actionable protocols.
Issue 1: My reaction produces a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomeric mixtures is arguably the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the classic Knorr synthesis.[4][5] The reaction can proceed via two different pathways, leading to a mixture of products that are often difficult to separate.[6][7]
Control over regioselectivity is governed by a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[4]
-
Electronic Effects: The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[5] The more electrophilic carbonyl carbon will typically react faster. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group for attack.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach to a nearby carbonyl group, thus directing the reaction to the less sterically hindered site.[8]
-
Reaction Conditions (pH & Solvent): The pH of the reaction medium is critical. Under acidic conditions, the substituted nitrogen of the hydrazine is less nucleophilic, favoring attack by the terminal -NH2 group. The choice of solvent can also dramatically influence the isomeric ratio.
Field-Proven Insight: Leveraging Fluorinated Alcohols
Recent studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve regioselectivity.[6] These solvents, through their unique hydrogen-bonding properties, can stabilize intermediates and influence the transition state energies of the competing pathways, often favoring the formation of a single isomer.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Aryl-3-trifluoromethyl-1-methylpyrazoles
| Entry | 1,3-Diketone (R) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | EtOH | 55:45 | [6] |
| 2 | Phenyl | TFE | 85:15 | [6] |
| 3 | Phenyl | HFIP | 97:3 | |
| 4 | 2-Furyl | EtOH | 60:40 |
| 5 | 2-Furyl | HFIP | >99:1 |[6] |
Protocol: Improving Regioselectivity with HFIP
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.2 M.
-
Reactant Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the desired regioisomer.
Issue 2: My reaction yield is low or the reaction fails completely. What should I investigate?
Answer: Low yield is a multifaceted problem that requires a systematic troubleshooting approach.[9] The primary causes often fall into three categories: reactant instability, suboptimal reaction conditions, or competing side reactions.[10] The Knorr pyrazole synthesis, while classic, can be sensitive.[11][12]
Causality Behind Common Failure Points:
-
Hydrazine Instability: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of air, leading to decomposition and the formation of colored impurities.[13]
-
Solution: Use freshly opened or purified hydrazine. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[8]
-
-
Incomplete Reaction: The condensation reaction can be slow at room temperature, especially with less reactive substrates.
-
Lack of Catalysis: The initial condensation to form the imine/hydrazone intermediate is often the slowest step and is acid-catalyzed.[12]
Baseline Protocol: Standard Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (0.2 M), add the substituted hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) OR use the free base hydrazine (1.05 eq) and 3-4 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours.
-
Monitoring: Follow the disappearance of the starting materials using TLC (e.g., with a 30:70 ethyl acetate/hexane mobile phase).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Redissolve the crude material in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Issue 3: I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of N1 and N2 isomers. How can I control this?
Answer: For an unsymmetrical 3(5)-substituted pyrazole, direct N-alkylation often yields a mixture of N1 and N2 regioisomers due to the prototropic tautomerism of the pyrazole ring.[16] The outcome of the reaction is highly dependent on the nature of the base, the electrophile, and steric factors.[17]
-
Steric Control: A bulky substituent on the pyrazole ring (at C3 or C5) will often direct the incoming electrophile to the less sterically hindered nitrogen atom. Similarly, a bulky electrophile will favor reaction at the more accessible nitrogen.[18]
-
Base/Counter-ion Control: The choice of base is crucial. Deprotonation of the pyrazole generates a pyrazolate anion. The nature of the counter-ion (e.g., K+, Na+, Mg2+) can influence where the electrophile attacks by coordinating with the nitrogen atoms. For instance, magnesium-catalyzed alkylations have been developed to provide high selectivity for the N2-alkylated product.[19]
Protocol: Catalyst-Free Regioselective N1-Alkylation via Michael Addition
A highly selective method for N1-alkylation involves a catalyst-free Michael addition of the pyrazole to an α,β-unsaturated electrophile. This protocol has shown excellent regioselectivity (>99:1 for N1) for a range of substituted pyrazoles.[18][20][21]
-
Setup: In a vial, combine the 1H-pyrazole (1.0 eq) and the α,β-unsaturated ketone, ester, or nitrile (1.2 eq).
-
Solvent: Add a minimal amount of a suitable solvent like acetonitrile or perform the reaction neat if the reactants are liquids.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The reaction is typically performed under air.[18]
-
Monitoring: Check for the consumption of the starting pyrazole by TLC or LC-MS.
-
Purification: Once complete, the reaction mixture can often be directly purified by silica gel column chromatography to yield the highly pure N1-alkylated pyrazole.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][22] The mechanism proceeds in four key steps:
-
Nucleophilic Attack: One nitrogen of the hydrazine attacks one of the carbonyl carbons. This step is often acid-catalyzed.[11][12]
-
Dehydration: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[9][23]
-
Intramolecular Cyclization: The second nitrogen atom attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[9]
Q2: I need to synthesize a fully substituted (tetrasubstituted) pyrazole. What are the best strategies?
A2: Synthesizing tetrasubstituted pyrazoles can be challenging as traditional methods may lack efficiency or regioselectivity.[24] Effective strategies include:
-
From β-Keto Esters: Using substituted β-keto esters with substituted hydrazines under mild basic conditions can provide access to complex pyrazoles with four points of diversification.[25][26]
-
Multicomponent Reactions: One-pot multicomponent approaches can solve regioselectivity problems but may require specialized reagents or conditions.[24]
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions between in-situ generated nitrilimines and substituted alkynes can yield tetrasubstituted pyrazoles, though regioselectivity can still be an issue.[24] Other modern cycloaddition methods using sydnones or nitroolefins have been developed to achieve excellent regioselectivity.[27][28]
Q3: I have successfully synthesized my pyrazole. What are some common methods for purification?
A3: Purification strategies depend on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is the most common method for separating regioisomers and removing soluble impurities.[8]
-
Recrystallization: If your desired product is a crystalline solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
-
Acid Salt Formation: For pyrazoles that are difficult to crystallize directly, forming an acid addition salt can be a powerful purification technique. The pyrazole is dissolved in a solvent and treated with an inorganic (e.g., HCl) or organic (e.g., oxalic acid) acid, causing the salt to crystallize out of the solution, leaving impurities behind.[29]
Q4: Can I directly functionalize the C-H bonds of a pre-formed pyrazole ring?
A4: Yes, direct C-H functionalization of the pyrazole core is a modern and efficient alternative to de novo synthesis.[16][18] The reactivity of the positions on the ring varies. The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution.[30][31] The C3 and C5 positions are more electron-deficient and can be functionalized through metalation (e.g., with nBuLi) followed by reaction with an electrophile.[16]
References
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 19, 2026, from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Li, G., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]
-
Pace, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. Available at: [Link]
-
Bakanas, I. J., & Moura‐Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry. Available at: [Link]
-
Bakanas, I. J., & Moura‐Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 19, 2026, from [Link]
-
Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Organic Chemistry Explained. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
Hernandez-Vazquez, E., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. Available at: [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Smari, C., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. Available at: [Link]
-
Starova, E. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 19, 2026, from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
- Henkelmann, J., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 19, 2026, from [Link]
-
Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 19, 2026, from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 19, 2026, from [Link]
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Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]
-
Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved January 19, 2026, from [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved January 19, 2026, from [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved January 19, 2026, from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved January 19, 2026, from [Link]
-
PubMed. (2022). Synthesis of Substituted Pyrazoles from Aryl-sydnones. Retrieved January 19, 2026, from [Link]
-
MDPI. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Optimizing Py-razole Synthesis
Welcome to the technical resource hub for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered in the lab. Pyrazoles are a cornerstone heterocyclic motif in pharmaceuticals and agrochemicals, and mastering their synthesis is critical. This center provides in-depth troubleshooting guides and FAQs to streamline your experimental workflow and enhance success rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for synthesizing substituted pyrazoles?
A1: The Knorr pyrazole synthesis and its variations remain the most widely employed method. It involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][2][3] This method is generally favored for its operational simplicity and the ready availability of starting materials.[2]
Q2: What are the primary challenges I should anticipate in pyrazole synthesis?
A2: The most common hurdles include low reaction yields, controlling regioselectivity when using unsymmetrical starting materials, formation of difficult-to-remove impurities, and challenges in final product purification.[4][5] Reaction conditions like temperature, solvent, and catalyst choice are critical variables that must be carefully optimized.[6]
Q3: How critical is the purity of my starting materials (hydrazines and 1,3-dicarbonyls)?
A3: It is extremely critical. Impurities in starting materials can lead to a cascade of unwanted side reactions, significantly lowering the yield and complicating the purification of your target pyrazole.[7] For instance, hydrazine is susceptible to oxidation, so using freshly distilled or high-purity grades is recommended to prevent the formation of colored impurities.[8][9] Sourcing reagents with >98% purity from reputable suppliers is a crucial first step for reproducible results.[7]
Q4: Are there greener, more environmentally friendly approaches to pyrazole synthesis?
A4: Yes, significant progress has been made in developing greener synthetic protocols. These include microwave-assisted synthesis, which can reduce reaction times and improve yields, and solvent-free reactions.[4][10][11] The use of water as a solvent and heterogeneous or recyclable catalysts are also prominent strategies in green pyrazole synthesis.[12]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Consistently Low Reaction Yield
Q: My pyrazole synthesis is giving me a very low yield. I've confirmed the identity of the product, but the conversion is poor. What factors should I investigate?
A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or competing side reactions. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If starting materials persist even after the expected reaction time, consider increasing the temperature (e.g., moving from room temperature to reflux) or extending the reaction duration.[4] Microwave-assisted synthesis can often dramatically accelerate the reaction and improve yields.[4][11]
-
-
Suboptimal Catalysis: The choice and amount of catalyst are crucial.
-
Solution: Most Knorr-type syntheses benefit from a catalytic amount of acid (e.g., acetic acid, H₂SO₄, HCl) to protonate a carbonyl group, activating it for nucleophilic attack.[13][14][15] The pH of the medium can have a marked effect on the rate of both hydrazone formation and the subsequent cyclization.[15] Experiment with different acid catalysts and loadings. In some systems, Lewis acids or specialized catalysts like nano-ZnO have proven effective.[4]
-
-
Side Reactions & Decomposition: Hydrazines can be unstable, and 1,3-dicarbonyls can undergo self-condensation or other side reactions, especially under harsh conditions.
-
Solution: If you observe significant byproduct formation (e.g., tarry residues), consider running the reaction at a lower temperature.[8] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of sensitive intermediates.[8] Ensure you are using high-purity, fresh hydrazine.[7]
-
-
Solvent Effects: The reaction medium plays a significant role in solubility and reactivity.
Issue 2: Poor or No Regioselectivity
Q: I am reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining a mixture of two regioisomers that are very difficult to separate. How can I control the regiochemical outcome?
A: Achieving regioselectivity is one of the most significant challenges in pyrazole synthesis. The outcome is a delicate balance of electronic, steric, and conditional factors.[6]
-
Understanding the Mechanism: The reaction proceeds via nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons. With an unsymmetrical dicarbonyl and a substituted hydrazine, four initial attack pathways are possible, potentially leading to two different pyrazole products.
-
Key Factors Influencing Regioselectivity:
-
Reaction Conditions (pH): This is often the most powerful tool. Under acidic conditions, the hydrazine is protonated, and the more nucleophilic nitrogen (often the unsubstituted one) preferentially attacks the more electrophilic (less hindered) carbonyl. In neutral or basic conditions, the selectivity can reverse.[6][16] A study found that using arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the corresponding free base hydrazine led exclusively to the 1,5-regioisomer.[16]
-
Steric Hindrance: A bulky substituent on the hydrazine or near one of the carbonyl groups will sterically direct the incoming nucleophile to the less hindered position.[6]
-
Electronic Effects: An electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus a more likely site for the initial attack.[6]
-
-
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity.
Issue 3: Product Purification is Difficult
Q: My reaction seems to work, but I am struggling to isolate a pure product. Column chromatography on silica gel leads to streaking and poor recovery, and recrystallization is challenging.
A: Purification of pyrazoles can be non-trivial, as their basic nitrogen atoms can interact strongly with acidic silica gel.
-
Column Chromatography:
-
Problem: The lone pairs on the pyrazole nitrogens can bind to the acidic silanol groups of standard silica gel, causing tailing, poor separation, and sometimes decomposition or irreversible adsorption.
-
Solution 1 (Base Deactivation): Deactivate the silica gel by preparing your slurry with a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) or ammonia in methanol.[8][17] This neutralizes the acidic sites and allows for much cleaner elution of basic compounds.
-
Solution 2 (Alternative Stationary Phase): If base deactivation is insufficient, switch to a more inert stationary phase like neutral alumina.[17] Alternatively, reverse-phase (C18) chromatography can be an excellent option.[8]
-
-
Recrystallization:
-
Problem: Finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures can be difficult. The product may "oil out" instead of crystallizing.
-
Solution 1 (Solvent Systems): Use a binary solvent system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol, ethyl acetate) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., water, hexanes) dropwise until turbidity persists.[8][17] Allow the solution to cool slowly. Common systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[8]
-
Solution 2 (Acid Salt Formation): Convert the pyrazole into an acid addition salt (e.g., hydrochloride or sulfate).[18][19] These salts often have much better crystallinity than the free base. Dissolve the crude pyrazole in a suitable organic solvent, add an equimolar amount of acid, and collect the precipitated salt. The pure pyrazole free base can be recovered by subsequent neutralization and extraction.
-
-
Liquid-Liquid Extraction:
-
Problem: Removal of unreacted hydrazine or acidic/basic byproducts.
-
Solution: Before other purification steps, perform an acid-base extraction. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to remove unreacted hydrazine and other basic impurities. Then, wash with a dilute base solution (e.g., saturated NaHCO₃) to remove acidic starting materials or byproducts.[8]
-
Data & Protocols
Table 1: Common Solvents and Catalysts for Pyrazole Synthesis
| Role | Compound | Type | Typical Conditions | Rationale & Notes | Reference |
| Solvent | Ethanol | Polar Protic | Reflux | Good general-purpose solvent, dissolves many reactants. Traditionally used. | [2] |
| Acetic Acid | Polar Protic / Catalyst | 80-110 °C | Can act as both solvent and acid catalyst, promoting dehydration. | [20] | |
| DMF, DMAc | Polar Aprotic | Room Temp to Reflux | Can improve yields and regioselectivity, especially with aryl hydrazines. | [2][5] | |
| Water | Polar Protic | Varies | A key component of "green" synthesis protocols, often used with surfactants. | [12] | |
| None | Solvent-Free | Varies (often with MW) | Environmentally friendly, can lead to faster reactions and higher yields. | [10][11] | |
| Catalyst | Acetic Acid | Brønsted Acid | Catalytic amount | Standard choice for Knorr synthesis to facilitate imine formation. | [4][20] |
| H₂SO₄, HCl | Brønsted Acid | Catalytic amount | Stronger acids, can accelerate the reaction but may cause side reactions. | [15] | |
| Silver Triflate | Lewis Acid | 1 mol% | Effective for specific substrates like trifluoromethylated ynones. | [20] |
Protocol: Standard Synthesis of 1,3,5-Triphenyl-1H-pyrazole
This protocol is a representative example of the Knorr synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) (2.24 g, 10 mmol).
-
Reagent Addition: Add ethanol (30 mL) followed by phenylhydrazine (1.08 g, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
Workup (Crystallization): Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from hot ethanol to yield pure 1,3,5-triphenyl-1H-pyrazole.
References
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]
-
Maity, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]
-
Sokolov, A. N., et al. (2021). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[d]thiazole Ring. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]
-
Pyrazole Removal From Water. (n.d.). Arvia Technology. Retrieved January 19, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Guezguez, R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved January 19, 2026, from [Link]
-
da Silva, A. C. M., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]
-
Various methods for the synthesis of pyrazole. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
- Method for purifying pyrazoles. (2011). Google Patents.
-
Zare, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences. Available at: [Link]
-
Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Maity, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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overcoming solubility issues with 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid in vitro
A Guide to Overcoming In Vitro Solubility Challenges
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing solubility issues encountered with 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid in in vitro settings. As Senior Application Scientists, we understand that compound precipitation can derail experiments, leading to inaccurate data and lost time. This resource combines fundamental physicochemical principles with proven laboratory techniques to help you diagnose and solve these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles researchers face.
Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's happening?
A: This is a classic issue known as "crashing out" and is the most frequent solubility problem for compounds prepared in strong organic solvents. The high concentration of your compound is stable in 100% DMSO, but when this stock is diluted into an aqueous buffer or medium, the solvent environment changes drastically. The aqueous medium cannot maintain the high concentration of the compound that the DMSO could, causing it to exceed its aqueous solubility limit and precipitate.[1][2]
Q2: My compound solution looks fine initially, but after a few hours of incubation at 37°C, I see a precipitate. Why the delay?
A: Delayed precipitation can be caused by several factors. The initial solution may have been supersaturated, a temporary state where the concentration is above the thermodynamic solubility limit. Over time, the compound begins to crystallize out of this unstable state.[3] Other potential causes include:
-
Temperature Changes: While warming media can initially help, prolonged incubation can sometimes lead to the formation of more stable, less soluble crystal forms.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time. For a pH-sensitive compound like this one, even a small pH drop can significantly decrease solubility.[1]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form less soluble complexes.[1]
-
Evaporation: In long-term experiments, evaporation can concentrate the compound, pushing it past its solubility limit.[1][4]
Q3: Can I just filter out the precipitate and use the remaining solution?
A: This is strongly discouraged. Filtering removes the precipitated compound, which means the final concentration of the compound in your experiment will be unknown and lower than intended.[5] This invalidates your experimental results, as you cannot accurately determine dose-response relationships. The primary goal should be to prevent precipitation in the first place.[5]
Understanding the Core Chemistry: The "Why" Behind the Problem
This compound possesses a carboxylic acid functional group. This is the single most important feature governing its solubility. Carboxylic acids are weak acids, meaning their charge state—and therefore their aqueous solubility—is highly dependent on the pH of the solution.[6][7]
The relationship between pH, the compound's acid dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation .[8][9][10][11]
-
At Low pH (pH < pKa): The environment is acidic. The carboxylic acid group remains protonated (-COOH) and the molecule is neutral. This uncharged form is generally less soluble in water.
-
At High pH (pH > pKa): The environment is basic. The carboxylic acid group is deprotonated (-COO⁻), making the molecule ionized (negatively charged). This charged form is significantly more soluble in aqueous solutions.[6][12]
Most standard cell culture media are buffered around a physiological pH of 7.2-7.4. Given that the pKa of most benzoic acid derivatives is between 3 and 5, your compound should be predominantly in its ionized, more soluble form at this pH. However, if the intrinsic solubility of the neutral form is very low or the target concentration is high, precipitation can still occur.
Visualizing pH-Dependent Solubility
Caption: pH effect on the ionization and solubility of a carboxylic acid.
Systematic Troubleshooting Guide
When you encounter precipitation, follow this systematic workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for preparing a DMSO stock solution, which is a critical first step.[13][14][15]
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the vial vigorously. If solids persist, use a brief (5-10 minute) sonication in a water bath. Gentle warming (to 30-40°C) can also be applied, but be cautious of compound stability. Visually inspect against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent absorption of water from the air.[16] For use, thaw an aliquot completely and bring it to room temperature before opening to minimize condensation.[16]
Protocol 2: Determination of Kinetic Aqueous Solubility
This assay helps you determine the maximum concentration of your compound that can be tolerated in your specific experimental medium before it precipitates.[3]
-
Prepare Stock: Use a 10 mM stock solution of your compound in 100% DMSO.
-
Set Up Dilutions: In a 96-well plate, add your final assay buffer or cell culture medium to each well.
-
Add Compound: Add specific volumes of the DMSO stock solution to the wells to create a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and matches your planned experimental conditions (e.g., 0.5%).
-
Incubate: Shake the plate for 1-2 hours at room temperature or 37°C.
-
Observe: Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering at a wavelength like 600 nm.
-
Determine Solubility Limit: The highest concentration that remains clear is your kinetic solubility limit under these conditions. Your experimental concentrations should remain below this limit.
Advanced Solubilization Strategies & Data
If basic troubleshooting is insufficient, consider these advanced strategies. Selection depends on the specific requirements and tolerances of your assay.
Strategy 1: pH Modification
For an acidic compound, increasing the pH is a powerful tool.
-
Slightly Basic Stock: Instead of dissolving the compound directly in DMSO, dissolve it in a small amount of 0.1 N NaOH to form the soluble sodium salt, then bring it to the final volume with water or PBS.[7]
-
Buffered Media: If your cells can tolerate it, adjust the pH of your final culture medium upwards slightly (e.g., to pH 7.6).
Strategy 2: Use of Co-solvents and Excipients
Co-solvents and excipients can help keep hydrophobic compounds in solution.[17][18][19][20][21]
| Solubilizing Agent | Recommended Starting Conc. (Final) | Mechanism of Action & Considerations |
| DMSO | 0.1% - 0.5% | A powerful organic solvent. Most cell lines tolerate up to 0.5%, but always run a vehicle control to check for toxicity or off-target effects.[5][22] |
| Ethanol | 0.1% - 1% | Less potent than DMSO but can be less toxic to some sensitive cell lines. |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 0.5% - 2% | Cyclic oligosaccharides that form inclusion complexes, encapsulating the hydrophobic compound to increase aqueous solubility.[5] Often very effective and well-tolerated by cells. |
| Serum (e.g., FBS) | 5% - 20% | Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural carriers, preventing precipitation.[5][23] |
| Detergents (e.g., Tween-20) | 0.01% - 0.05% | For cell-free assays only. These can solubilize compounds but will disrupt cell membranes and are toxic in cell-based assays.[24] |
Important: When using any additive, it is crucial to include a vehicle control (media with the same concentration of the additive but without your compound) to ensure the additive itself is not affecting your experimental results.[5]
References
- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.
- Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Preparing Stock Solutions. PhytoTech Labs.
- Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
- Preparation of Stock Solutions. Enfanos.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- How to enhance drug solubility for in vitro assays?. ResearchGate.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNAIR.
- Optimizing Drug Solubility. Contract Pharma.
- Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- Cosolvent and Complexation Systems. Pharma Excipients.
- Co-solvent and Complexation Systems. ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight.
- Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed.
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- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.
Section 1: Synthesis and Purification
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This section addresses common challenges in this synthetic route and subsequent purification.
FAQ 1: My Suzuki-Miyaura coupling reaction to synthesize the target compound is resulting in low yields and multiple side products. What are the common pitfalls?
Low yields in Suzuki couplings are a frequent issue, often stemming from a few key areas: the quality of reactants, catalyst activity, and reaction conditions. Common side products include homocoupled boronic acid and dehalogenated starting material.[1]
Core Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A disruption in any of these steps can halt the cycle and promote side reactions. For instance, the oxidative addition of palladium into the aryl halide bond can be sluggish, especially with electron-rich systems.[2] Concurrently, the boronic acid can be unstable under the reaction conditions, leading to degradation.
Troubleshooting Steps & Solutions:
-
Assess Reactant Quality:
-
Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to decomposition via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Before starting, verify the purity of your (1-methyl-1H-pyrazol-3-yl)boronic acid or its ester derivative by ¹H NMR. Store boronic acids in a desiccator and use them promptly after purchase.
-
Halide Reactivity: The choice of the aryl halide (e.g., methyl 3-bromo-4-methoxybenzoate) is critical. Reactivity generally follows the trend I > Br > OTf >> Cl.[1] While bromides are common, if yields are poor due to a slow oxidative addition step, switching to the corresponding iodide can significantly accelerate the reaction.[3]
-
-
Optimize Catalyst and Ligand System:
-
Catalyst Source: Use a reliable palladium source, such as Pd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂. Ensure the catalyst has not been improperly stored, as exposure to air and moisture can deactivate it.
-
Ligand Choice: For electron-rich aryl halides, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step, which is often rate-limiting.[2]
-
-
Refine Reaction Conditions:
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. It is essential to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4] Inadequate degassing can lead to catalyst oxidation and the formation of homocoupled byproducts.[1]
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] However, strong aqueous bases can promote protodeboronation.[3] If this is suspected, consider using a milder base like KF or switching to anhydrous conditions with a base like K₃PO₄, sometimes with a small amount of water added to facilitate its action.[2][3]
-
Solvent Choice: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is common. If reactant solubility is an issue, consider using a single solvent like DMF, which can sometimes reduce acid-mediated side reactions.[3]
-
Workflow Diagram: Suzuki Coupling & Initial Workup
Caption: General workflow for Suzuki coupling synthesis.
FAQ 2: How can I effectively purify the final carboxylic acid product from starting materials and palladium residues?
Purification of a carboxylic acid like this one can be challenging due to its polarity and the presence of both organic impurities and residual metal catalyst. A multi-step approach combining acid-base extraction and chromatography is often most effective.
Core Causality: The acidic nature of the carboxylic acid group allows for its selective extraction into an aqueous basic solution, leaving neutral organic impurities (like unreacted ester starting material or homocoupled byproducts) behind in the organic phase.[5][6] Palladium residues can be removed through filtration or specialized chromatography.
Recommended Purification Protocol:
-
Saponification (if starting from the methyl ester):
-
Dissolve the crude ester from the Suzuki reaction in a mixture of THF or Methanol and water.
-
Add an excess of NaOH or LiOH (2-4 equivalents) and stir at room temperature or with gentle heat until TLC/LC-MS confirms complete conversion to the carboxylate salt.
-
Remove the organic solvent under reduced pressure.
-
-
Acid-Base Extraction:
-
Dissolve the residue from step 1 in water.
-
Wash the aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove any neutral, non-polar impurities.[5] The desired carboxylate salt will remain in the aqueous layer.
-
Slowly acidify the aqueous layer to a pH of ~3-4 with cold 1M HCl. The target carboxylic acid should precipitate out. Be sure the pH is well below the pKa of the acid to ensure protonation.[5]
-
Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Removal of Palladium Residues:
-
If a dark color persists, this often indicates palladium black. This can sometimes be removed by filtering the organic solution through a pad of Celite®.
-
For more persistent contamination, column chromatography is necessary.
-
-
Final Purification (Chromatography/Crystallization):
-
Flash Chromatography: While normal phase silica gel can be used, the polarity of the carboxylic acid may lead to streaking. A common technique is to add a small amount of acetic acid (0.5-1%) to the mobile phase (e.g., Hexane/Ethyl Acetate) to suppress deprotonation on the silica surface. Reversed-phase (C18) flash chromatography is also an excellent option for polar compounds like carboxylic acids, often using a water/acetonitrile gradient with a TFA or formic acid modifier.[7]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can provide highly pure material.
-
Section 2: Analytical Characterization
Accurate characterization by NMR and HPLC is critical to confirm the structure and purity of your compound.
FAQ 3: My ¹H NMR spectrum is complex. What are the expected chemical shifts, and how can I resolve ambiguity?
The structure of this compound has several distinct regions. Ambiguity, especially in the aromatic region, can be resolved using 2D NMR techniques.[8]
Expected ¹H and ¹³C NMR Chemical Shifts:
While exact shifts are solvent-dependent, general ranges can be predicted. Pyrazole ring carbon signals are particularly informative; the carbon bearing a substituent at C3 is typically more deshielded than one at C5.[9]
| Group | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | 165 - 175 | Broad singlet, may exchange with D₂O. |
| Benzoic Acid Ar-H | 7.0 - 8.2 | 110 - 160 | Complex splitting pattern (doublet, doublet of doublets). 2D NMR is useful. |
| Pyrazole Ar-H | 6.0 - 8.0 | 100 - 150 | Two doublets with small coupling constants (~2-3 Hz). |
| Methoxy (-OCH₃) | ~3.9 | ~56 | Sharp singlet. |
| N-Methyl (-NCH₃) | ~3.8 | ~38 | Sharp singlet. |
Note: These are estimated ranges. Actual values may vary based on solvent and experimental conditions.
Troubleshooting Complex Spectra:
-
Broad N-H Impurity Peaks: If your synthesis involved an unmethylated pyrazole, you might see broad N-H signals due to chemical exchange or quadrupolar broadening from the ¹⁴N nucleus.[8] The target molecule should not have this issue, but it's relevant for impurity analysis.
-
Ambiguous Aromatic Signals: The three protons on the benzoic acid ring and the two on the pyrazole ring can overlap.
-
COSY (Correlation Spectroscopy): Use to identify which protons are coupled to each other within the same ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for assigning quaternary carbons and linking the pyrazole and benzoic acid moieties.[8] For example, you should see a correlation from the pyrazole H5 proton to the benzoic acid C3 carbon.
-
FAQ 4: My reverse-phase HPLC analysis shows a tailing or fronting peak for the compound. How can I improve the peak shape?
Poor peak shape in HPLC is a common problem that compromises resolution and quantification. Peak tailing for an acidic compound like this is often caused by secondary interactions with the stationary phase, while fronting can be related to overloading or solvent mismatch.[10]
Core Causality:
-
Tailing: Residual, un-capped silanol groups on the silica-based C18 stationary phase are acidic. At mid-range pH, your carboxylic acid analyte can be partially deprotonated, leading to ionic interactions with these silanols. This creates a secondary, stronger retention mechanism for a fraction of the analyte molecules, resulting in a "tail".[10]
-
Fronting: This often occurs when the sample is dissolved in a solvent significantly stronger than the mobile phase, causing the sample band to spread prematurely at the column inlet.
Troubleshooting HPLC Peak Shape:
| Problem | Primary Cause(s) | Solution(s) | Citation |
| Peak Tailing | Secondary interactions with residual silanols. | Lower Mobile Phase pH: Add an acid modifier (0.1% TFA or 0.1% Formic Acid) to the mobile phase. This fully protonates the carboxylic acid, eliminating ionic interactions. | [7][11] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | [12] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | [10] | |
| Split Peaks | Blocked column frit or column void. | Try back-flushing the column. If unresolved, replace the column. | [10] |
| Sample solvent incompatible with mobile phase. | Ensure the sample solvent is fully miscible with the mobile phase. |
Section 3: Handling and Biological Assays
Proper handling and formulation are key to obtaining reliable data in biological experiments.
FAQ 5: What are the best practices for dissolving and handling this compound for in vitro assays to ensure stability and avoid precipitation?
The compound's structure, with a polar carboxylic acid and a relatively non-polar biaryl system, can make solubility tricky. The choice of solvent and buffer is critical for assay performance.
Core Causality: Carboxylic acids are generally poorly soluble in neutral aqueous media but dissolve in basic solutions by forming a more soluble carboxylate salt. Organic co-solvents are often required to maintain solubility of the entire molecule.
Recommendations:
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. This compound, like many drug-like molecules, should be readily soluble in DMSO. Store this stock at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Avoid Direct Dilution in Buffer: Diluting the DMSO stock directly into a neutral aqueous buffer can cause the compound to crash out of solution (precipitate).
-
Serial Dilution: Perform serial dilutions from the primary stock into a solution containing a co-solvent. For example, dilute first into your assay media containing 5-10% DMSO or another biocompatible solvent like ethanol.
-
pH Adjustment: For some applications, you can prepare a stock in a slightly basic aqueous solution (e.g., PBS with 50 mM NaOH) to form the sodium salt, which may have better aqueous solubility. However, you must verify that this pH does not affect your assay's biological components.
-
-
Assay Considerations:
-
Final Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay well as low as possible (typically <1%) and consistent across all wells, including controls, as it can affect biological activity.
-
Solubility Limit: Visually inspect your highest concentration wells for any signs of precipitation before and during the experiment. If precipitation is observed, that data point should be considered invalid, and the experiment should be repeated with a lower top concentration. Many pyrazole derivatives are investigated for antibacterial properties, which often involve growth in complex media where solubility can be a limiting factor.[13][14][15]
-
Troubleshooting Diagram: Assay Solubility Issues
Caption: Decision tree for troubleshooting compound precipitation.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(3), 231–235.
- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pawar, S. D. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Retrieved from [Link]
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 978-990. NIH PMC.
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
- Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(7), 1435-1447.
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Emco Dyestuff Pvt Ltd. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Thoreauchem. (n.d.). 4-methoxy-3-(1H-pyrazol-1-yl)benzoicacid. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 4-methoxy-3-[(5-methyl-4-nitro-1h-pyrazol-1-yl)-methyl]benzoic acid. Retrieved from [Link]
- Alam, M. A., et al. (2021). 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 223, 113651. PubMed Central.
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
- Wagle, S., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13215-13225. PubMed Central.
-
CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid. Retrieved from [Link]
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- 12. labcompare.com [labcompare.com]
- 13. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purification of novel chemical entities is a critical step in the drug development pipeline. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid , a compound representative of modern small-molecule intermediates.
Overview of the Target Molecule
This compound is an aromatic carboxylic acid containing a substituted pyrazole ring. Its key structural features—a carboxylic acid group (pKa ~4-5), a methoxy group, and a nitrogen-containing heterocycle—dictate its physicochemical properties and inform the selection of appropriate purification strategies.
-
Molecular Formula: C₁₂H₁₂N₂O₃[1]
-
Molecular Weight: 232.24 g/mol
-
Key Features: Acidic (carboxylic acid), moderately polar, likely crystalline solid at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two most effective and commonly used techniques for a solid organic compound of this nature are recrystallization and flash column chromatography . Recrystallization is ideal for removing minor impurities when the crude material is of relatively high purity (>90%). Flash chromatography is superior for separating the target compound from significant amounts of impurities or from by-products with similar polarities.[2][3]
Q2: What are the likely impurities I might encounter?
A2: Impurities typically arise from unreacted starting materials or side reactions during synthesis. While the specific synthesis route determines the exact impurity profile, common contaminants could include:
-
Starting Materials: For example, precursors like a boronic ester and a bromo-benzoic acid derivative if a Suzuki coupling was performed.
-
By-products: Homocoupled products from the starting materials.
-
Isomers: Positional isomers formed during the coupling reaction.
-
Related Process Impurities: Hydrolyzed esters or other functional group derivatives.[4]
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at or near its boiling point.[5] For this compound, good starting points are polar protic solvents or solvent mixtures. A systematic approach involves testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).
Q4: The compound is a carboxylic acid. Will it cause issues during silica gel chromatography?
A4: Yes, it can. The acidic nature of silica gel can lead to strong interactions with the carboxylic acid group of your molecule. This often results in significant peak tailing on TLC plates and poor separation with low recovery during column chromatography. To mitigate this, the eluent is typically modified by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to suppress the ionization of the target compound.[6][7]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. The solution was not cooled sufficiently. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude material.[8] 2. After slow cooling to room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation. 3. If recovery is still low, consider a different solvent system or a solvent/anti-solvent combination (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool). |
| Compound "Oils Out" Instead of Forming Crystals | 1. The boiling point of the solvent is higher than the melting point of the compound (or its impure form). 2. The solution is supersaturated with impurities. 3. Cooling is occurring too rapidly. | 1. Select a lower-boiling point solvent. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of pure product.[8] 3. Ensure the solution cools slowly and undisturbed. Covering the flask with a beaker can slow the cooling rate.[8] 4. If oiling persists, perform a preliminary purification by flash chromatography. |
| Colored Impurities Persist in Crystals | 1. The impurity has co-crystallized with the product. 2. The colored impurity is highly adsorbed to the crystal surface. | 1. Perform a hot filtration step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and adsorbed impurities before cooling.[9] |
Flash Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing (Streaking) on TLC/Column | The carboxylic acid group is strongly interacting with the acidic silanol groups on the silica surface. | Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., 94:5:1 Ethyl Acetate/Hexane/Acetic Acid). This protonates the compound, reducing its interaction with the silica and resulting in sharper peaks. |
| Poor Separation of Compound and Impurity | The chosen eluent system does not provide adequate resolution between the two components. | 1. Optimize the solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound. 2. Switch to a different solvent system with different selectivities (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol). 3. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your target compound after the less polar impurities have been washed off.[7] |
| Compound is Insoluble in Elution Solvents | The compound has low solubility in common non-polar solvents used for loading the column. | Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong, volatile solvent (like methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7] |
| No Compounds Elute from the Column | The eluent is not polar enough to move the compounds off the silica gel. | The chosen solvent system is too non-polar. Re-evaluate using TLC and select a more polar system. If a compound is stuck, you may need to flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) to recover it, though it will likely be impure.[3] |
Visualized Workflows
A logical approach is key to efficient purification. The following decision tree can help guide your choice of primary technique.
Caption: Decision tree for selecting a purification method.
The following diagram outlines the standard workflow for recrystallization.
Sources
- 1. PubChemLite - this compound (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
- 2. axplora.com [axplora.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. Purification [chem.rochester.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: High-Purity Synthesis of 4-Methoxybenzoic Acid
Last Updated: 2026-01-20
Welcome to the comprehensive technical support guide for the synthesis of high-purity 4-methoxybenzoic acid (also known as p-anisic acid). This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of common synthetic routes, offering in-depth troubleshooting guides and frequently asked questions to empower you to overcome experimental challenges and achieve optimal purity and yield.
Introduction: The Pursuit of Purity
4-Methoxybenzoic acid is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals.[1][2] Its purity is paramount, as even trace impurities can have significant downstream consequences. This guide provides practical, field-tested advice to refine your synthetic methodology.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses specific issues encountered during the most prevalent methods for synthesizing 4-methoxybenzoic acid.
Method 1: Oxidation of p-Anisaldehyde
The oxidation of p-anisaldehyde is a common and direct route to 4-methoxybenzoic acid.[3] However, achieving high purity requires careful control of reaction conditions to prevent side reactions and ensure complete conversion.
-
Q1: What are the most common oxidizing agents for the conversion of p-anisaldehyde to 4-methoxybenzoic acid?
-
Q2: My reaction with KMnO₄ resulted in a low yield and a brownish, impure product. What went wrong?
-
A2: This is a common issue and can stem from several factors:
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Over-oxidation: Potassium permanganate is a strong oxidizing agent and can lead to the cleavage of the aromatic ring if the reaction conditions are too harsh (e.g., excessive temperature or prolonged reaction time).[4]
-
Incomplete Reaction: Insufficient oxidant or a reaction time that is too short will leave unreacted p-anisaldehyde, which can be difficult to separate from the final product.
-
Manganese Dioxide (MnO₂) Contamination: The brown color is often due to residual MnO₂, a byproduct of the permanganate reduction. Inadequate removal during the work-up will contaminate the final product.
-
-
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider adding a small excess of KMnO₄ or extending the reaction time at a controlled temperature. |
| Over-oxidation. | Maintain a moderate reaction temperature (typically below 40°C). Add the KMnO₄ solution portion-wise to control the exotherm. | |
| Brown/Off-White Product | Residual MnO₂. | After the reaction is complete, add a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid to quench excess KMnO₄ and reduce the MnO₂ to soluble Mn²⁺ salts. The disappearance of the brown precipitate is a good indicator. |
| Presence of unreacted p-anisaldehyde. | Ensure complete oxidation by monitoring with TLC. If starting material remains, it can sometimes be removed by recrystallization from a solvent system where the aldehyde is more soluble than the acid. |
Experimental Protocol: High-Purity 4-Methoxybenzoic Acid via Permanganate Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisaldehyde in a suitable solvent (e.g., a mixture of t-butanol and water with a phosphate buffer to maintain a near-neutral pH).[4]
-
Oxidant Addition: Prepare a solution of potassium permanganate in water. Add the KMnO₄ solution dropwise to the stirred p-anisaldehyde solution, maintaining the temperature below 40°C using an ice bath.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the p-anisaldehyde spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-methoxybenzoic acid.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For high purity, recrystallize the crude product from an ethanol/water mixture.
-
Caption: Workflow for the oxidation of p-anisaldehyde.
Method 2: Grignard Reaction of 4-Bromoanisole
The Grignard reaction of 4-bromoanisole with carbon dioxide is a classic and versatile method for synthesizing 4-methoxybenzoic acid.[3] However, its success is highly dependent on stringent anhydrous conditions and careful execution.
-
Q1: My Grignard reaction fails to initiate. What should I do?
-
A1: This is a frequent challenge. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). The magnesium turnings should be fresh and not oxidized. If initiation is still problematic, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.
-
-
Q2: Besides low yield, what are the common byproducts in this reaction?
-
A2: The primary byproduct is often biphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromoanisole. Another potential byproduct is a symmetric ketone, which can arise from the reaction of the Grignard reagent with the initially formed carboxylate salt.
-
| Issue | Potential Cause | Recommended Solution & Explanation |
| Reaction Failure | Presence of moisture. | Use anhydrous solvents and flame-dried glassware. Maintain a positive pressure of an inert gas. |
| Inactive magnesium. | Use fresh magnesium turnings. Crush them lightly under an inert atmosphere to expose a fresh surface. | |
| Low Yield | Incomplete formation of the Grignard reagent. | Ensure a gentle reflux is maintained during the addition of 4-bromoanisole. |
| Reaction with atmospheric CO₂. | Conduct the reaction under a positive pressure of inert gas. | |
| Biphenyl Impurity | Coupling of Grignard reagent and aryl halide. | Add the 4-bromoanisole solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Experimental Protocol: High-Purity 4-Methoxybenzoic Acid via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place fresh magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 4-bromoanisole in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux.
-
Once initiated, add the remaining 4-bromoanisole solution at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.
-
-
Work-up:
-
After the addition of dry ice is complete, slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the 4-methoxybenzoic acid into an aqueous sodium bicarbonate solution.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize from an ethanol/water mixture to obtain high-purity 4-methoxybenzoic acid.
-
Caption: Workflow for the Grignard synthesis of 4-methoxybenzoic acid.
Method 3: Methylation of p-Hydroxybenzoic Acid
The methylation of the phenolic hydroxyl group of p-hydroxybenzoic acid is another viable route.[6] Dimethyl sulfate (DMS) is a common methylating agent. A key challenge is achieving selective methylation of the phenol without esterifying the carboxylic acid.
-
Q1: How can I avoid the formation of the methyl ester byproduct (methyl 4-methoxybenzoate)?
-
A1: The formation of the methyl ester can be minimized by carefully controlling the pH of the reaction. The reaction should be carried out under basic conditions, which deprotonates the more acidic phenolic hydroxyl group, making it a better nucleophile than the carboxylate. After the methylation of the phenol is complete, the reaction mixture can be heated under more strongly basic conditions to hydrolyze any formed ester.
-
-
Q2: What is the best way to purify the product if the methyl ester impurity is present?
-
A2: If the methyl ester is present in the crude product, it can be removed by hydrolysis. Dissolve the crude product in an aqueous base (e.g., NaOH solution) and heat the mixture to reflux. This will saponify the ester to the sodium salt of 4-methoxybenzoic acid. After cooling, acidification will precipitate the pure carboxylic acid.
-
| Issue | Potential Cause | Recommended Solution & Explanation |
| Incomplete Methylation | Insufficient dimethyl sulfate or base. | Use a slight excess of dimethyl sulfate and ensure the pH remains basic throughout the addition. |
| Presence of Methyl Ester | Esterification of the carboxylic acid. | After the initial methylation, add more base and heat the reaction mixture to hydrolyze the ester. |
| Low Yield | Loss of product during work-up. | Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic (pH 2-3). |
Experimental Protocol: High-Purity 4-Methoxybenzoic Acid via Methylation
-
Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise, maintaining the temperature below 10°C. Ensure the solution remains basic during the addition by adding more NaOH solution as needed.
-
Hydrolysis of Ester Byproduct: After the addition of DMS is complete, add an additional amount of NaOH to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze any methyl 4-methoxybenzoate that may have formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the 4-methoxybenzoic acid.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from an ethanol/water mixture.
-
Section 2: Advanced Purification Techniques
Achieving the highest purity often requires a dedicated purification step beyond simple precipitation.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical.
Solubility Data for 4-Methoxybenzoic Acid
| Solvent | Solubility at 25°C ( g/100 mL) | Comments |
| Water | ~0.04 | Sparingly soluble in cold water, more soluble in hot water. |
| Ethanol | Highly soluble | Good solvent for recrystallization in a mixed-solvent system with water. |
| Diethyl Ether | Soluble | |
| Acetone | Soluble | |
| Toluene | Low solubility | Can be used as an anti-solvent. |
Note: Solubility data is approximate and can vary with temperature.
Optimized Recrystallization Protocol
-
Solvent Selection: An ethanol/water mixture is an excellent choice for the recrystallization of 4-methoxybenzoic acid.
-
Dissolution: Dissolve the crude 4-methoxybenzoic acid in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Activated Carbon Treatment
For removing colored impurities, treatment with activated carbon can be very effective.[7]
Protocol for Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude 4-methoxybenzoic acid in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% by weight of the solute) to the hot solution.
-
Heating: Gently boil the solution for a few minutes to allow the carbon to adsorb the impurities.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon.
-
Crystallization: Proceed with the recrystallization as described above.
Section 3: In-Text Citations & References
In-Text Citations:
-
[8] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
[4] Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO₄.
-
[1] Smolecule. (2023, August 15). Buy 4-Methoxybenzoic acid | 100-09-4.
-
[9] Wikipedia. (2023, November 28). p-Anisic acid.
-
[10] A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company.
-
[6] CN104151157A - Preparation method of methoxybenzoic acid. (2014, November 19). Google Patents.
-
[11] US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (2010, June 1). Google Patents.
-
[12] Clark, J. (2023, May). oxidation of aldehydes and ketones. Chemguide.
-
[3] Benchchem. (n.d.). Technical Support Center: 4-Methoxybenzoic Acid Production.
-
[13] PubChem. (n.d.). 4-Methoxybenzoic acid. National Center for Biotechnology Information.
-
[5] ChemicalBook. (n.d.). 4-Methoxybenzoic acid synthesis.
-
[2] Smolecule. (2023, August 15). 4-Methoxybenzoic acid.
-
[14] Production and Characterization of Activated Carbon from Oil-Palm Shell for Carboxylic Acid Adsorption. Oriental Journal of Chemistry, 34(2), 933-941.
-
[15] University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
-
[16] Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
-
[17] Benchchem. (n.d.). Application Notes and Protocols: Alkaline Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate.
-
[18] University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
-
[19] The Journal of Organic Chemistry. (n.d.). American Chemical Society.
-
[20] Organic Chemistry Lab. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube.
-
[21] WO2020193617A1 - Impact of trace elements in the grignard reaction. (2020, October 1). Google Patents.
-
[22] Stewart, R. (1964). Oxidation Mechanisms: Applications to Organic Chemistry. W. A. Benjamin.
-
[23] US5387713A - Process for purification of carboxylic acids. (1995, February 7). Google Patents.
-
University of California, Irvine. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
-
[24] Han, R., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data.
-
[25] Clark, J. (2023, May). an introduction to grignard reagents. Chemguide.
-
[26] Montgomery College. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
-
[27] ACS Publications. (2024, January 5). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
-
[28] Singh, B., & Madhu, K. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 67(4), 284-286.
-
[29] Láng, G., & Farsang, G. (1983). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2"-PENTAMETHOXY.TRIPHENYLCARBINOL. Acta Chimica Hungarica, 114(3-4), 319-325.
-
[7] Calgon Carbon. (n.d.). Activated Carbon for Acids/Chemical Purification.
-
[30] Langmuir. (2018). Acid/Base-Treated Activated Carbons: Characterization of Functional Groups and Metal Adsorptive Properties. ACS Publications.
-
[31] The College of St. Scholastica. (n.d.). The Recrystallization of Benzoic Acid.
-
[32] Organic Syntheses. (1923). m-NITROBENZOIC ACID.
-
[33] ResearchGate. (2025, August 6). Mechanism of Permanganate Oxidation of Alkanes: Hydrogen Abstraction and Oxygen “Rebound”.
-
[34] Quora. (2017, May 6). What are the half electron and overall chemical reaction of aldehyde and ketone by potassium permanganate?
-
[35] Chemistry LibreTexts. (2019, June 5). 20.13 Reaction of Organometallic Reagents with CO2.
-
[36] Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?
-
[37] Florida A&M University. (2016, September 27). Lab Report Recrystallization.
-
[38] Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones.
-
[39] Organic Syntheses. (1922). p-HYDROXYBENZOIC ACID.
-
[40] RSC Publishing. (2023, October 23). PATHWAYS IN PERMANGANATE OXIDATION OF MANDELIC ACID: REACTIVITY AND SELECTIVITY OF INTERMEDIATE MANGANESE SPECIES.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO₄. [Link]
-
Wikipedia. (2023, November 28). p-Anisic acid. [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company. [Link]
- CN104151157A - Preparation method of methoxybenzoic acid. (2014, November 19).
- US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (2010, June 1).
-
Clark, J. (2023, May). oxidation of aldehydes and ketones. Chemguide. [Link]
-
PubChem. (n.d.). 4-Methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Production and Characterization of Activated Carbon from Oil-Palm Shell for Carboxylic Acid Adsorption. Oriental Journal of Chemistry, 34(2), 933-941. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
The Journal of Organic Chemistry. (n.d.). American Chemical Society. [Link]
-
Organic Chemistry Lab. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]
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Han, R., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]
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Clark, J. (2023, May). an introduction to grignard reagents. Chemguide. [Link]
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Montgomery College. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. [Link]
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ACS Publications. (2024, January 5). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]
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Singh, B., & Madhu, K. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 67(4), 284-286. [Link]
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Láng, G., & Farsang, G. (1983). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2"-PENTAMETHOXY.TRIPHENYLCARBINOL. Acta Chimica Hungarica, 114(3-4), 319-325. [Link]
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Calgon Carbon. (n.d.). Activated Carbon for Acids/Chemical Purification. [Link]
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Langmuir. (2018). Acid/Base-Treated Activated Carbons: Characterization of Functional Groups and Metal Adsorptive Properties. ACS Publications. [Link]
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The College of St. Scholastica. (n.d.). The Recrystallization of Benzoic Acid. [Link]
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Organic Syntheses. (1923). m-NITROBENZOIC ACID. [Link]
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ResearchGate. (2025, August 6). Mechanism of Permanganate Oxidation of Alkanes: Hydrogen Abstraction and Oxygen “Rebound”. [Link]
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Quora. (2017, May 6). What are the half electron and overall chemical reaction of aldehyde and ketone by potassium permanganate?[Link]
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Chemistry LibreTexts. (2019, June 5). 20.13 Reaction of Organometallic Reagents with CO2. [Link]
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Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?[Link]
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Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]
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Organic Syntheses. (1922). p-HYDROXYBENZOIC ACID. [Link]
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RSC Publishing. (2023, October 23). PATHWAYS IN PERMANGANATE OXIDATION OF MANDELIC ACID: REACTIVITY AND SELECTIVITY OF INTERMEDIATE MANGANESE SPECIES. [Link]
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Pyrazole Synthesis Technical Support Center: A Guide to Avoiding Common By-products
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes for higher yields and purity. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring you have a robust, self-validating system for your research.
Introduction to Common Challenges in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in medicinal chemistry, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method famously known as the Knorr pyrazole synthesis.[1] While versatile, this and other related methods are not without their challenges. The formation of by-products can significantly complicate purification, reduce yields, and impact the overall efficiency of your synthetic strategy. This guide will address the most prevalent of these issues, providing you with the knowledge to anticipate, diagnose, and resolve them.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in pyrazole synthesis and why does it form?
A1: The most frequent and challenging by-product is the formation of a mixture of regioisomers .[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted hydrazine has two distinct nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two possible cyclization pathways and, consequently, a mixture of two isomeric pyrazole products that are often difficult to separate due to their similar physical properties.[1][3]
Q2: I'm observing a significant amount of pyrazoline in my reaction mixture. Why is this happening and how can I promote the formation of the aromatic pyrazole?
A2: The formation of a pyrazoline intermediate is a common occurrence, particularly when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines.[4][5] The reaction proceeds through the pyrazoline, which then requires an oxidation step to aromatize to the final pyrazole.[4][5] If you are isolating a significant amount of pyrazoline, it indicates that the aromatization step is incomplete. To drive the reaction to completion, an in situ oxidation can be employed. Common methods include simply heating the pyrazoline intermediates in a solvent like DMSO under an oxygen atmosphere or using an oxidizing agent like bromine.[6]
Q3: My reaction mixture has turned a deep yellow/red color. What is the likely cause of these colored impurities?
A3: The appearance of deep colors like yellow or red in your reaction mixture is often due to side reactions involving the hydrazine starting material. Hydrazines can undergo self-condensation or decomposition, especially under harsh reaction conditions or in the presence of air (oxidation), to form colored impurities. While often present in small amounts, these impurities can be persistent. A simple and effective way to remove unreacted hydrazine and many of these basic, colored by-products is to perform a dilute acid wash (e.g., 1 M HCl) during the aqueous work-up.[7]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for the most common issues encountered during pyrazole synthesis.
Guide 1: Controlling Regioselectivity in the Knorr Pyrazole Synthesis
The formation of regioisomers is a critical challenge that can be addressed by carefully controlling the reaction conditions and the nature of the reactants.
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
The melting point of the isolated product is broad.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Strategies:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to significantly increase the regioselectivity of the reaction, often favoring the formation of a single isomer.[8][9][10][11] This is attributed to the unique solvent properties of fluorinated alcohols, which can influence the stability of the reaction intermediates.
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom preferentially attacks the carbonyl group.[1]
-
Steric and Electronic Effects: The inherent electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can be exploited to direct the reaction towards a single product.
-
Steric Hindrance: A bulky substituent on either reactant will favor the attack of the hydrazine at the less sterically hindered carbonyl group.
-
Electronic Effects: A strong electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [9] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [9] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Mixture | [12] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | Major Isomer | [12] |
Guide 2: Purification of Pyrazole Regioisomers
When a mixture of regioisomers is unavoidable, effective purification becomes paramount.
Troubleshooting Workflow:
Sources
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Technical Support Center: Enhancing the Antibacterial Potency of Pyrazole Derivatives
Welcome to the technical support center for researchers engaged in the development of pyrazole-based antibacterial agents. This guide is designed to provide practical, field-proven insights and troubleshooting solutions to common challenges encountered during synthesis, characterization, and antimicrobial evaluation. Our goal is to empower you to navigate experimental complexities and accelerate your research toward discovering novel, potent antibacterial compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the rationale and strategic direction for working with pyrazole derivatives in antibacterial drug discovery.
Q1: What makes the pyrazole scaffold a privileged structure for developing new antibacterial agents?
A1: The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of properties. Firstly, its five-membered aromatic ring is metabolically stable, which is a desirable trait for drug candidates[1][2]. Secondly, the two adjacent nitrogen atoms provide strategic points for hydrogen bonding, allowing for strong and specific interactions with biological targets[3]. The pyrazole ring system is versatile, allowing for substitutions at multiple positions, which enables fine-tuning of steric, electronic, and pharmacokinetic properties to optimize antibacterial potency and spectrum[4][5]. Numerous studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, and importantly, against multidrug-resistant (MDR) strains[1][6][7].
Q2: What are the primary bacterial targets for pyrazole-based inhibitors?
A2: A significant body of research has identified bacterial DNA gyrase and topoisomerase IV as primary targets for many antibacterial pyrazole derivatives[8][9][10][11][12]. These type II topoisomerases are essential enzymes that control the topological state of DNA during replication, transcription, and repair[1][10]. By inhibiting these enzymes, pyrazole compounds effectively halt DNA synthesis, leading to bacterial cell death[9][10]. This mechanism is analogous to that of the widely successful quinolone antibiotics, but the distinct chemical structure of pyrazoles allows them to be effective against many quinolone-resistant strains[8][9]. Other reported mechanisms include the inhibition of dihydrofolate reductase (DHFR) and disruption of the bacterial cell wall[1].
Q3: What are the most critical structure-activity relationships (SAR) to consider when designing more potent pyrazole derivatives?
A3: Structure-activity relationship (SAR) studies are crucial for optimizing potency. Key insights from numerous studies suggest the following:
-
Substituents on the N-1 and C-3 positions of the pyrazole ring are often critical for potent activity. For instance, aryl groups at these positions can be modified to enhance binding affinity with the target enzyme[13].
-
Introduction of specific moieties can drastically enhance potency. Hybrid molecules incorporating thiazole, thiazolidinone, or coumarin scaffolds have shown significantly improved minimum inhibitory concentrations (MICs)[1][4][14]. For example, tethering a thiazole ring can lead to potent anti-MRSA agents[1].
-
Electron-withdrawing or donating groups on phenyl rings attached to the pyrazole core can modulate activity. For example, the presence of a trifluoromethyl group has been shown to enhance molecular interactions and antibacterial activity[10].
-
The linker connecting the pyrazole core to other pharmacophores is also important. The length and conformational flexibility of this linker can significantly impact how the molecule fits into the enzyme's active site[15].
Q4: Are pyrazole derivatives active against clinically relevant multidrug-resistant (MDR) bacteria?
A4: Yes, and this is a major driver of research in this area. Many synthesized pyrazole derivatives have demonstrated potent activity against MDR Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE)[1][9][11]. Their novel structure allows them to bypass existing resistance mechanisms that affect other antibiotic classes, like the quinolones[8][9]. Some fused-pyrazole derivatives have also shown potent growth inhibition of multidrug-resistant Gram-negative strains like Enterobacter cloacae and Pseudomonas aeruginosa[1].
Section 2: Troubleshooting Guide: Synthesis & Characterization
This section provides solutions to specific problems you may encounter during the chemical synthesis and analysis of your pyrazole derivatives.
Q1: My pyrazole synthesis via 1,3-dicarbonyl condensation with hydrazine is resulting in very low yields. What are the likely causes and how can I fix it?
A1: This is a common issue with the Knorr pyrazole synthesis and related methods. The cause often lies in reaction conditions, reactant stability, or side reactions.
-
Potential Cause 1: Inappropriate Solvent or Catalyst. The choice of solvent and catalyst is critical. While ethanol or acetic acid are commonly used, the optimal choice depends on the specific reactivity of your substrates.
-
Solution: Screen different solvents and catalysts. For less reactive diketones, refluxing in glacial acetic acid often provides the necessary acidic catalysis and high temperature. For more sensitive substrates, a milder approach using ethanol with a catalytic amount of a protic acid (e.g., a few drops of HCl) or even a Lewis acid might be more effective[16]. Some modern, eco-friendly methods utilize microwave irradiation, which can dramatically reduce reaction times and improve yields[17].
-
-
Potential Cause 2: Hydrazine Reactivity. Hydrazine hydrate is a strong nucleophile but can also act as a reducing agent. Substituted hydrazines (e.g., phenylhydrazine) can have lower reactivity due to steric or electronic effects.
-
Solution: Ensure you are using a fresh, high-quality source of hydrazine. When using substituted hydrazines, you may need to increase the reaction temperature or extend the reaction time. Using a slight excess (1.1-1.2 equivalents) of the hydrazine component can also help drive the reaction to completion.
-
-
Potential Cause 3: Side Reactions. The 1,3-dicarbonyl substrate can undergo self-condensation or other side reactions under harsh basic or acidic conditions. The initial hydrazone intermediate may also be unstable.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If multiple spots appear, it indicates side product formation. Try running the reaction at a lower temperature for a longer duration to minimize these unwanted pathways.
-
Experimental Protocol: General Synthesis of a 3,5-Disubstituted Pyrazole
-
To a solution of the 1,3-diketone (10 mmol) in absolute ethanol (30 mL), add hydrazine hydrate (12 mmol, 1.2 eq.) or a monosubstituted hydrazine (12 mmol, 1.2 eq.).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add 50 mL of cold water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Q2: I'm struggling with the purification of my final pyrazole compound. It's an oil that won't crystallize, or it co-elutes with impurities during column chromatography.
A2: Purification challenges are frequent, especially with novel compounds. A systematic approach is key.
-
Potential Cause 1: Residual Solvents or Reagents. High-boiling point solvents (like DMF or DMSO) or excess reagents can be difficult to remove and may keep your product oily.
-
Solution: If you suspect residual solvent, perform a co-evaporation step. Dissolve the crude oil in a low-boiling point solvent like dichloromethane (DCM) or ethyl acetate, and then re-concentrate it under high vacuum. Repeat this 2-3 times. For removing unreacted polar reagents, perform an aqueous workup with dilute acid or base as appropriate to ionize and remove the impurity.
-
-
Potential Cause 2: Ineffective Crystallization. The compound may be inherently low-melting or an amorphous solid.
-
Solution: Try a wider range of solvents for recrystallization. Start by dissolving the oil in a small amount of a good solvent (e.g., DCM, acetone) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod to induce nucleation. If this fails, consider trituration: add a poor solvent to the oil and stir vigorously to see if a solid crashes out.
-
-
Potential Cause 3: Poor Separation on Silica Gel. If your compound has a similar polarity (Rf value) to an impurity, separation will be difficult.
-
Solution: Optimize your mobile phase. Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. If silica is not working, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase C18 silica, which separates compounds based on hydrophobicity rather than polarity.
-
Section 3: Troubleshooting Guide: Antibacterial Susceptibility Testing
Here we address common issues encountered during the biological evaluation of your pyrazole derivatives.
Q1: My pyrazole derivative has poor solubility in the standard broth media (e.g., Mueller-Hinton Broth) for the MIC assay. How can I get reliable data?
A1: Compound solubility is a critical and often underestimated parameter in antimicrobial screening.
-
The Problem: If a compound precipitates in the test well, the actual concentration in solution is unknown, leading to an overestimation of the MIC (i.e., the compound appears less potent than it is).
-
Solution 1: Use a Co-solvent. The standard recommendation is to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). This stock can then be serially diluted in the broth. It is crucial to ensure the final concentration of DMSO in the test wells is low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects from the solvent itself. Always run a solvent control (broth + highest concentration of DMSO used) to confirm it doesn't affect bacterial growth.
-
Solution 2: Chemical Modification. If solubility issues persist and are hindering development, this feedback should be relayed to the synthesis team. Future iterations of the compound could include the addition of polar or ionizable functional groups (e.g., amines, carboxylic acids) to improve aqueous solubility.
-
Solution 3: Alternative Formulations. For in-depth studies, formulation strategies using cyclodextrins or other solubilizing agents can be explored, but for initial screening, DMSO is the standard approach.
Q2: I am observing significant variability in my MIC results between experiments. How can I improve reproducibility?
A2: Reproducibility is the cornerstone of reliable data. Variability in MIC assays usually points to inconsistencies in one of three areas: the inoculum, the compound preparation, or the incubation/reading process.
-
Potential Cause 1: Inoculum Density. The final concentration of bacteria in the wells must be consistent. Too many bacteria will require more compound to inhibit, and too few can make inhibition appear artificially potent. The standard is ~5 x 10⁵ CFU/mL.
-
Solution: Always prepare your bacterial inoculum by adjusting the turbidity to a 0.5 McFarland standard. This should be done spectrophotometrically (OD₆₀₀ of 0.08-0.13). Prepare a fresh inoculum for each experiment from an overnight culture to ensure the bacteria are in the logarithmic growth phase.
-
-
Potential Cause 2: Pipetting Errors. In a 96-well plate format, small volume errors during serial dilutions can propagate and lead to large concentration errors in the final wells.
-
Solution: Use calibrated micropipettes and change tips for each dilution step to avoid carryover. When preparing the serial dilutions, ensure thorough mixing of the compound in the broth before transferring to the next well.
-
-
Potential Cause 3: Inconsistent Incubation or Reading. Variations in incubation time or temperature can affect bacterial growth rates. Subjectivity in visually determining "no growth" can also introduce variability.
-
Solution: Use a calibrated incubator set to the appropriate temperature (e.g., 35-37°C) for the specified time (18-24 hours). To remove subjectivity, consider using a colorimetric growth indicator like resazurin or reading the optical density of the plates with a microplate reader. Growth is defined as a visible pellet or turbidity in the well.
-
Q3: How can I perform a preliminary test to confirm if my active pyrazole derivatives are targeting DNA gyrase?
A3: A commercial DNA gyrase inhibitory assay is the definitive method. However, a useful preliminary experiment is to test your compounds against a pair of bacterial strains: a wild-type strain and a known quinolone-resistant mutant that has a specific mutation in the DNA gyrase gene (gyrA).
-
Rationale: Quinolones inhibit DNA gyrase. Strains with mutations in the gyrA gene are often highly resistant to quinolones. If your pyrazole compound also targets DNA gyrase, you would expect to see a similar pattern of activity.
-
Experimental Approach:
-
Obtain a quinolone-susceptible strain (e.g., S. aureus RN4220) and a corresponding quinolone-resistant strain with a known gyrA mutation.
-
Determine the MIC of your pyrazole compound and a control quinolone (e.g., ciprofloxacin) against both strains.
-
-
Interpreting the Results:
-
Scenario A: If your pyrazole compound is significantly less active against the gyrA mutant (i.e., the MIC is much higher), it strongly suggests that your compound's mechanism of action involves DNA gyrase.
-
Scenario B: If your pyrazole compound shows equal potency against both the wild-type and the quinolone-resistant strain, it suggests that its mechanism is different from the quinolones and that it may be able to overcome this specific resistance pathway[8][9]. This is a highly desirable outcome.
-
Section 4: Data & Workflow Visualizations
Table 1: Structure-Activity Relationship (SAR) of Pyrazole Derivatives
This table summarizes representative data on how substitutions on the pyrazole ring affect antibacterial activity, as reported in the literature.
| General Structure | R1 | R2 | R3 | Test Organism | MIC (μg/mL) | Reference |
| Phenyl | H | 5-chloroindol-3-yl)vinyl | S. aureus | 1-2 | [8][9] | |
| Phenyl | H | 2,6-dichlorophenyl)vinyl | S. aureus | >16 | [8] | |
| H | H | (dinitrophenyl)amino | B. subtilis | 3.125 | [10] | |
| H | H | (dinitrophenyl)amino | S. aureus | 0.39 | [10] | |
| Phenyl | H | (4-bromophenyl) carbohydrazide | S. aureus DNA Gyrase (IC₅₀) | 0.15 | [11] | |
| Phenyl | H | (4-chlorophenyl) carbohydrazide | S. aureus DNA Gyrase (IC₅₀) | >50 | [11] | |
| Phenyl | Fused Thiazole | H | MRSA | 4 | [1] |
Note: This table is a simplified representation. MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are highly dependent on the specific assay conditions.
Diagrams: Workflows and Mechanisms
Caption: General workflow for the synthesis of pyrazole derivatives.
Caption: Simplified pathway of pyrazole derivatives inhibiting DNA gyrase.
Caption: Decision tree for troubleshooting variable MIC assay results.
References
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (n.d.). ACS Publications.
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (n.d.). American Chemical Society.
- Synthesis, and antibacterial activity of novel 4,5-dihydro-1 H -pyrazole derivatives as DNA gyrase inhibitors. (2013). Organic & Biomolecular Chemistry.
- Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (n.d.). PMC - NIH.
- Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. (n.d.). PubMed.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ijpsnonline.com.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (n.d.). PubMed.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). ingentaconnect.com.
- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed.
- Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents | Request PDF. (2025). ResearchGate.
- (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria. (2022). ResearchGate.
- Antibacterial Pyrazoles: Tackling Resistant Bacteria. (n.d.). Taylor & Francis.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.
- Synthesis and Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2025). ResearchGate.
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Validation & Comparative
A Comparative Efficacy Analysis of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid and Structurally Related Bioactive Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential efficacy of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. Due to the absence of published experimental data for this specific molecule[1][2], this document leverages established structure-activity relationship (SAR) principles derived from extensive research on analogous pyrazole-containing compounds. We will explore the therapeutic promise of this scaffold by comparing its structural motifs to those of compounds with known biological activities, thereby predicting its potential efficacy and outlining a robust experimental framework for its validation.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[3][4][5][6] The inherent properties of the pyrazole ring, such as its aromaticity and capacity for diverse substitutions, allow for fine-tuning of its pharmacological profile.[5][7] This guide will dissect the constituent parts of this compound to build a data-driven hypothesis for its biological potential.
Structural Deconstruction and Predicted Biological Activity
The target molecule, this compound, can be dissected into three key pharmacophoric components: the substituted pyrazole ring, the benzoic acid moiety, and the methoxy group. The interplay of these components is crucial for determining the compound's potential biological targets and efficacy.
-
The Pyrazole Core: The 1-methyl-1H-pyrazol-3-yl core is a common feature in many bioactive molecules. The substitution pattern on the pyrazole ring is a critical determinant of activity. For instance, in a series of 1,5-diarylpyrazole derivatives developed as COX-2 inhibitors, the nature and position of substituents on the pyrazole and adjacent phenyl rings significantly influenced potency and selectivity.[8]
-
The Benzoic Acid Moiety: The presence of a benzoic acid group suggests potential interactions with targets that have a corresponding binding pocket for a carboxylic acid, such as certain enzymes or receptors. Benzoic acid derivatives themselves have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory effects.[9] The position of the pyrazole substituent relative to the carboxylic acid on the phenyl ring will dictate the overall topography of the molecule and its ability to fit into specific binding sites.
-
The Methoxy Group: The methoxy group at the 4-position of the benzoic acid ring can influence the compound's electronic properties and lipophilicity. Methoxy substitutions have been shown to be favorable in some pyrazole-based inhibitors. For example, methoxy-substituted pyrazole derivatives have demonstrated potent and selective activity against breast cancer cell lines.[10][11]
Based on these structural features, this compound is predicted to exhibit potential as an inhibitor of kinases, cyclooxygenases, or other enzymes where a substituted aromatic acid can occupy a key binding pocket. The overall physicochemical properties conferred by the methyl and methoxy groups are likely to influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted efficacy, we will compare our target compound with structurally related molecules for which experimental data are available.
Pyrazole-Based Kinase Inhibitors
Numerous pyrazole derivatives have been identified as potent kinase inhibitors, a class of enzymes frequently targeted in cancer therapy.[3][12] For example, a series of pyrazole derivatives have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[13]
Table 1: Efficacy of Structurally Related Pyrazole-Based Kinase Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound A | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative | VEGFR-2 | 0.00893 | PC-3 | [13] |
| Compound B | Pyrazolo[4,3-c]pyridine derivative | Not Specified | 1.937 (MCF-7), 3.695 (HepG2) | MCF-7, HepG2 | [3] |
| Compound C | Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 | MCF-7 | [3] |
While the exact substitution pattern of our target compound differs, the presence of the substituted pyrazole core linked to an aromatic ring is a shared feature with these potent kinase inhibitors. The benzoic acid moiety of our compound could potentially mimic the interactions of other acidic or hydrogen-bond accepting groups in the active sites of these kinases.
Pyrazole-Containing COX-2 Inhibitors
The 1,5-diarylpyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor.[8] The structure-activity relationship studies of this class of compounds revealed the importance of the sulfonamide group for COX-2 selectivity.
Table 2: Comparison with a Key Structural Moiety of a COX-2 Inhibitor
| Compound | Core Structure | Key Functional Group for COX-2 Selectivity |
| Celecoxib | 1,5-Diarylpyrazole | 4-sulfamoylphenyl at N1 |
| Target Compound | 1,3-Disubstituted Pyrazole | Benzoic acid |
Although our target compound lacks the sulfonamide group, the presence of the pyrazole core and an acidic moiety (benzoic acid) suggests that it could potentially interact with the COX-2 active site. Non-steroidal anti-inflammatory drugs (NSAIDs) often possess a carboxylic acid function that is crucial for their activity.
Proposed Experimental Validation Workflow
To empirically determine the efficacy of this compound, a systematic experimental approach is proposed. This workflow is designed to first assess its general cytotoxic effects and then to identify its specific molecular targets.
Caption: Proposed experimental workflow for the validation of this compound's efficacy.
Detailed Experimental Protocols
This protocol is foundational for assessing the general antiproliferative activity of the compound.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Should the compound exhibit significant cytotoxicity, a kinase inhibition assay will help to identify its specific molecular targets.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., VEGFR-2), the substrate (a suitable peptide or protein), ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates kinase inhibition. Calculate the percent inhibition and determine the IC50 value.
Concluding Remarks and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable, a systematic comparison with structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the substituted pyrazole and benzoic acid moieties suggests that it may exhibit activity as a kinase or COX inhibitor.
The proposed experimental workflow provides a clear and robust path for the synthesis, characterization, and biological evaluation of this novel compound. The initial in vitro cytotoxicity screening will be a critical first step in determining its therapeutic potential. Subsequent target identification and validation studies will elucidate its mechanism of action and guide further preclinical development. The structure-activity relationships gleaned from the broader class of pyrazole derivatives offer a valuable roadmap for the rational design of more potent and selective analogs of this compound.
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A Comparative Guide to the Validation of Analytical Methods for 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of data underpinning the safety, efficacy, and quality of a drug product is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry. We will explore the validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.
The Criticality of Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] It is a cornerstone of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP), ensuring data integrity and regulatory compliance.[6] For a molecule like this compound, a validated method is essential for accurate quantification in various matrices, from early-stage discovery to final product release testing. The core parameters of validation, as stipulated by ICH Q2(R2), include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3][7]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended application of the method. For this compound, a polar aromatic carboxylic acid, several chromatographic techniques are viable.
| Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity and selectivity. | Assay, purity, and content uniformity. |
| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio. | High sensitivity, high selectivity, structural information.[8] | Higher cost, matrix effects can be a challenge.[9] | Impurity profiling, metabolite identification, bioanalysis.[6][10][11] |
| GC-MS | Separation based on volatility, detection by mass-to-charge ratio. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile analytes like carboxylic acids.[12][13][14] | Analysis of volatile impurities or after derivatization. |
The Validation Workflow: A Visual Representation
The process of analytical method validation follows a structured and logical progression. The following diagram illustrates the typical workflow, from defining the analytical requirements to the final documentation.
Caption: A generalized workflow for the validation of analytical methods.
In-Depth Comparison of Validation Protocols
Here, we provide detailed experimental protocols for the validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound. A discussion on GC-MS is also included to highlight its specific considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse for routine quality control due to its reliability and cost-effectiveness.[4] A reversed-phase method would be suitable for this compound, likely using a C18 column.[15]
Experimental Protocol: HPLC-UV Method Validation
-
Specificity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte. The method should be able to resolve the main peak from any degradation products.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo (matrix) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be within acceptable limits (typically ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations to the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±10%).[9]
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
-
Hypothetical Performance Data for HPLC-UV
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of target concentration | 10-30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results | Pass |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or bioanalytical studies, LC-MS/MS is the preferred method.[6][11][16]
Experimental Protocol: LC-MS/MS Method Validation
The validation parameters for LC-MS/MS are similar to those for HPLC-UV, with some additional considerations.
-
Specificity and Selectivity:
-
Analyze blank matrix samples from at least six different sources to assess for interferences.
-
Selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in the selected reaction monitoring (SRM) transitions.
-
-
Linearity and Range:
-
Prepare a calibration curve with at least six to eight non-zero standards in the biological matrix.
-
A weighted linear regression (e.g., 1/x or 1/x²) is often used to account for heteroscedasticity. R² should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates on multiple days.
-
For bioanalytical methods, the acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ).
-
-
Matrix Effect:
-
Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
The internal standard should track and compensate for any ion suppression or enhancement.
-
-
Recovery:
-
The extraction efficiency of the sample preparation method is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
-
Stability:
-
The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) must be evaluated.
-
Hypothetical Performance Data for LC-MS/MS
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference in blank matrix | Pass |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range (LLOQ-ULOQ) | Defined by application | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Matrix Effect | Consistent and compensated by IS | Pass |
| Recovery | Consistent and precise | 85% |
| Stability | Stable under defined conditions | Pass |
Gas Chromatography with Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, direct GC analysis is not feasible.[12] Derivatization is necessary to convert the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester.[14]
Considerations for GC-MS Method Validation:
-
Derivatization Efficiency: The validation must demonstrate that the derivatization reaction is complete and reproducible.
-
Specificity: The method must be able to separate the derivatized analyte from any derivatizing agent artifacts and other matrix components.
-
Stability of the Derivative: The stability of the derivatized analyte must be assessed under the analytical conditions.
While GC-MS can offer high sensitivity, the added complexity and potential for variability in the derivatization step often make LC-based methods a more straightforward choice for aromatic carboxylic acids.
Logical Relationships in Method Selection
The decision to use a particular analytical technique is a balance of the required performance characteristics and the practical constraints of the laboratory.
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A Comprehensive Guide to Cross-Reactivity Profiling of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Off-target interactions are a primary cause of adverse drug reactions and can lead to late-stage clinical failures. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a successful drug development program. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid , a novel small molecule with therapeutic potential. While direct biological data for this specific molecule is not extensively published, its structural motifs—a substituted pyrazole and a benzoic acid—provide rational starting points for a rigorous investigation into its selectivity.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to designing and executing a cross-reactivity study. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data to build a comprehensive safety and selectivity profile.
Understanding the Molecule and Potential for Cross-Reactivity
This compound is a heterocyclic compound. The pyrazole ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1][2] The benzoic acid moiety can mimic endogenous molecules and participate in hydrogen bonding and ionic interactions within protein binding sites.[3]
Given the known biological activities of structurally similar pyrazole-containing compounds, which include antibacterial effects, a cross-reactivity assessment should initially focus on potential off-target interactions with human enzymes that could lead to toxicity.[1][4][5] Furthermore, the potential for hypersensitivity reactions, which can be mediated by both immunological and non-immunological mechanisms, necessitates a thorough evaluation.[6][7]
A Multi-Tiered Approach to Cross-Reactivity Profiling
A robust cross-reactivity study should be approached in a tiered manner, starting with broad screening and progressing to more specific, functional assays for any identified hits. This approach conserves resources while ensuring a comprehensive evaluation.
Figure 1: A tiered experimental workflow for cross-reactivity assessment.
Tier 1: Primary Screening - Casting a Wide Net
The initial step is to screen this compound against a broad panel of targets to identify any potential off-target "hits." Commercial services offer comprehensive screening panels that are a cost-effective way to perform this initial assessment.
Recommended Screening Panels:
-
Receptor Panels: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify any unintended interactions with key signaling pathways.
-
Kinase Panels: Given the prevalence of pyrazole cores in kinase inhibitors, a comprehensive kinase panel (e.g., >400 kinases) is essential to assess selectivity.
-
Safety Panels: A panel of targets with known links to adverse drug reactions (e.g., hERG, CYPs, nuclear receptors).
Experimental Protocol: Broad Kinase Panel Screening (Example)
This protocol outlines a typical process for a radiometric kinase assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound at a final screening concentration (typically 1-10 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).
-
Add the specific kinase and its corresponding substrate.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a radiolabeled phosphate, e.g., ³³P-ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. A common threshold for a "hit" is >50% inhibition at the screening concentration.
Tier 2: Secondary and Confirmatory Assays
Any hits identified in the primary screen must be confirmed and characterized in secondary assays. The goal is to determine the potency of the interaction and to assess its functional consequences in a cellular context.
Dose-Response Studies
For each confirmed hit, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This provides a quantitative measure of the compound's potency at the off-target.
Functional Cellular Assays
If the off-target is a receptor or an enzyme in a known signaling pathway, a functional cellular assay should be employed to understand the downstream consequences of the interaction. For example, if the compound inhibits a specific kinase, a cell-based assay could measure the phosphorylation of a downstream substrate.
Experimental Protocol: Cellular Phosphorylation Assay (Example for a Kinase Hit)
-
Cell Culture: Culture a cell line that expresses the target kinase of interest.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection of Phosphorylation: Use an immunoassay (e.g., ELISA or Western blot) with an antibody specific to the phosphorylated form of the kinase's substrate to quantify the level of phosphorylation.
-
Data Analysis: Plot the phosphorylation signal as a function of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
Data Presentation and Interpretation
Clear and concise presentation of the data is crucial for easy interpretation.
Table 1: Example Cross-Reactivity Data for this compound
| Target | Primary Screen (% Inhibition @ 10 µM) | Secondary Assay (IC₅₀/EC₅₀, µM) |
| Primary Target X | 95% | 0.05 |
| Off-Target Kinase A | 62% | 1.2 |
| Off-Target Kinase B | 15% | > 50 |
| hERG Channel | 8% | > 50 |
| CYP3A4 | 45% | 8.5 |
Interpretation of Results
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of its primary target. It shows moderate activity against Off-Target Kinase A and CYP3A4, while being largely inactive against Off-Target Kinase B and the hERG channel at the tested concentrations.
The selectivity window between the primary target and Off-Target Kinase A is approximately 24-fold (1.2 µM / 0.05 µM). The clinical significance of this would depend on the therapeutic window of the compound and the physiological role of Kinase A. The inhibition of CYP3A4 suggests a potential for drug-drug interactions, which would need to be further investigated.
Figure 2: Impact of cross-reactivity on signaling pathways.
Conclusion
A thorough and systematic investigation of cross-reactivity is indispensable in the development of safe and effective therapeutics. For this compound, a molecule with limited public data, a de novo profiling campaign is essential. By employing a tiered approach of broad screening followed by focused secondary and functional assays, researchers can build a comprehensive selectivity profile. This data-driven approach will enable informed decisions, mitigate risks, and ultimately contribute to the successful translation of a promising molecule from the laboratory to the clinic. It is important to consult regulatory guidelines throughout the process to ensure all necessary safety assessments are conducted.[8][9]
References
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Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Journal of Allergy and Clinical Immunology, 126(4), 869-871. Retrieved January 20, 2026, from [Link]
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Worm, M., et al. (2014). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society of Allergology and Immunology (ÖGAI). Allergo Journal International, 23(5), 159-168. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. Retrieved January 20, 2026, from [Link]
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Greenhawt, M., et al. (2017). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice, 5(6), 1658-1666. Retrieved January 20, 2026, from [Link]
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KC, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 225, 113795. Retrieved January 20, 2026, from [Link]
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Trautmann, A., et al. (2020). Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society of Allergology and Immunology (ÖGAI), and the Swiss Society for Allergology and Immunology (SGAI). Allergo Journal International, 29(1), 1-35. Retrieved January 20, 2026, from [Link]
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McFadden, J. P., et al. (2021). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. Dermatitis, 32(1S), S59-S64. Retrieved January 20, 2026, from [Link]
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Sedić, M., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(9), 2686. Retrieved January 20, 2026, from [Link]
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KC, R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Retrieved January 20, 2026, from [Link]
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National Science Foundation Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved January 20, 2026, from [Link]
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MSD Manual Professional Edition. (n.d.). Table: Common Allergens Used in Patch Testing. Retrieved January 20, 2026, from [Link]
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Comparative Analysis of 4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic Acid Derivatives: A Guide to Structure-Activity Relationships for Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with a significant and growing presence in clinically approved drugs.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold for developing targeted therapies.[2] This guide focuses on the structure-activity relationship (SAR) of a promising class of compounds: 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid derivatives. While direct, comprehensive SAR studies on this exact scaffold are nascent in publicly available literature, by analyzing closely related analogues and applying established medicinal chemistry principles, we can construct a robust predictive framework for designing novel and potent kinase inhibitors.
The Core Scaffold: A Foundation for Potency
The this compound scaffold combines several key features that are advantageous for kinase inhibition. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The design of small molecules that can selectively inhibit specific kinases is a major focus of drug discovery.
A highly potent analogue, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine , has been identified as a dual inhibitor of FLT3-ITD and BCR-ABL, two kinases implicated in acute myeloid leukemia.[4] This compound, which features the core 1-methyl-pyrazole and a methoxy-substituted phenyl ring, exhibits impressive anti-proliferative effects in MOLM14 leukemia cells with an IC50 of (3.65 ± 0.56) nM .[4] This potent activity underscores the potential of the broader scaffold and serves as a valuable reference point for our SAR analysis.
Deconstructing the Scaffold: A Positional SAR Analysis
To guide future drug design efforts, we will dissect the core scaffold into its constituent parts and analyze the impact of modifications at each position.
The Benzoic Acid Moiety: The Anchor
The benzoic acid group, or a derivative thereof, is a common feature in many kinase inhibitors. It often serves as a key interaction point with the target protein, typically forming hydrogen bonds with residues in the ATP-binding pocket.
-
Carboxylic Acid: The acidic proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planarity of the phenyl ring allows for favorable stacking interactions.
-
Amide Derivatives: Conversion of the carboxylic acid to an amide is a common strategy to modulate solubility, cell permeability, and metabolic stability. The amide NH can act as a hydrogen bond donor, and the carbonyl oxygen remains an acceptor. The choice of the amine component for the amide can be used to probe for additional interactions in the solvent-exposed region of the active site.
The 4-Methoxy Group: A Key Interaction Point
The methoxy group at the 4-position of the benzoic acid ring is not merely a passive substituent. Its oxygen atom can act as a hydrogen bond acceptor, potentially interacting with backbone amides or specific amino acid side chains in the kinase active site. Furthermore, its presence influences the electronic properties of the aromatic ring, which can affect binding affinity.
The 1-Methyl-1H-pyrazol-3-yl Core: The Engine of Selectivity and Potency
The substituted pyrazole ring is arguably the most critical component for achieving high potency and selectivity.
-
N-Methylation: The methyl group on the pyrazole nitrogen (N1) serves several purposes. It prevents the formation of tautomers and can provide favorable van der Waals interactions within a hydrophobic pocket of the kinase. It also blocks a potential hydrogen bond donor site, which can be crucial for selectivity against other kinases.
-
Linkage Position: The attachment of the pyrazole to the benzoic acid at the 3-position is critical for orienting the pyrazole ring and its substituents correctly within the active site.
-
Substitutions on the Pyrazole Ring: The other available positions on the pyrazole ring (C4 and C5) are prime locations for introducing further substitutions to fine-tune the compound's properties. For instance, in a series of 4-(pyrazol-3-yl)-pyrimidine JNK inhibitors, substitutions on the pyrazole ring were found to significantly impact potency.[3] Introducing small alkyl or aryl groups at these positions can be used to probe for additional hydrophobic interactions and to modulate the compound's overall physicochemical properties.
Comparative Activity of Related Pyrazole Derivatives
To provide a quantitative context for the potential of the target scaffold, the table below summarizes the biological activity of some relevant pyrazole-containing kinase inhibitors.
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | FLT3-ITD, BCR-ABL | (3.65 ± 0.56) nM (MOLM14 cells) | [4] |
| 4-(Pyrazol-3-yl)-pyrimidine derivative | JNK3 | 0.63 µM | [3] |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | c-Src, Abl | Low nanomolar | [5] |
| 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles | Chk1 | Potent enzymatic inhibition | [6] |
Experimental Protocols for Evaluation
To ensure the scientific rigor of any SAR study, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[7]
-
Prepare a solution of the purified recombinant kinase in kinase buffer.
-
Prepare a solution of the specific substrate (e.g., a peptide or protein) in kinase buffer.
-
Prepare a solution of ATP and MgCl2 in kinase buffer (e.g., to a final concentration of 100 µM ATP and 10 mM MgCl2).[7][8]
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and substrate to each well.
-
Add the test compound at various concentrations to the wells (typically with a final DMSO concentration of ≤1%). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/MgCl2 solution to all wells.[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or by adding SDS-PAGE loading buffer).[7]
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and quantifying the radioactivity incorporated into the substrate.
-
Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorophore.
-
Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the reaction.
-
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Proliferation Assay
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2][9] The amount of formazan is directly proportional to the number of viable cells.[2]
Step-by-Step Protocol:
-
Cell Plating:
-
Culture the desired cancer cell line (e.g., MOLM14, MCF-7) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[1]
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove the medium from the wells and add the medium containing the test compound at various concentrations.[2]
-
Include a vehicle control (e.g., medium with the same concentration of DMSO used for the test compounds).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.[2]
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) to each well to dissolve the formazan crystals.[1][2]
-
Agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[2][9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key SAR points for the this compound scaffold.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The analysis of closely related, highly potent compounds provides a strong rationale for its potential. The key to unlocking this potential lies in a systematic exploration of the structure-activity relationships, particularly through the derivatization of the benzoic acid moiety and the introduction of diverse substituents on the pyrazole ring. By employing the robust experimental protocols detailed in this guide, researchers can efficiently evaluate new analogues and rationally design the next generation of targeted therapies.
References
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eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]
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PubMed Central. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
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Protocols.io. (2023). In vitro kinase assay. [Link]
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Springer. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
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Bio-protocol. (2022). In vitro kinase assay. [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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PubMed Central. (n.d.). In vitro NLK Kinase Assay. [Link]
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PubMed. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
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RSC Publishing. (n.d.). Current research on anti-breast cancer synthetic compounds. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
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Figshare. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
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PubMed. (n.d.). 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
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PubMed. (n.d.). benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. [Link]
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NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]
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The Pyrazole Scaffold: A Privileged Framework for Precision Kinase Inhibition
A Comparative Analysis of Ruxolitinib, Crizotinib, and Sunitinib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern oncology. These enzymes, often dysregulated in malignant cells, represent critical nodes in signaling pathways that control cell growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. Central to the success of many of these inhibitors is the pyrazole scaffold, a five-membered heterocyclic ring that has proven to be a "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases have made it a foundational component in the design of potent and selective therapeutic agents.[2]
This guide provides a comparative analysis of three prominent FDA-approved pyrazole-based kinase inhibitors: Ruxolitinib, Crizotinib, and Sunitinib. We will delve into their distinct mechanisms of action, comparative kinase selectivity profiles, and the signaling pathways they modulate. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols to evaluate and compare the efficacy of these and other kinase inhibitors, ensuring scientific integrity and fostering the development of the next generation of targeted therapies.
The Rationale for Pyrazole in Kinase Inhibitor Design
The utility of the pyrazole moiety often lies in its capacity to act as a "hinge-binder," mimicking the adenine ring of ATP to form crucial hydrogen bonds with the kinase hinge region. This provides a stable anchor for the inhibitor, allowing for further chemical modifications to enhance potency and selectivity. This fundamental interaction is a key contributor to the efficacy of numerous approved kinase inhibitors that target a wide array of kinases, including JAK, ALK, MET, VEGFR, and PDGFR.[2]
Comparative Analysis of Key Pyrazole-Based Kinase Inhibitors
To understand the therapeutic utility of pyrazole-based inhibitors, a direct comparison of their biochemical and cellular activities is essential. Ruxolitinib, Crizotinib, and Sunitinib, while all containing a pyrazole core, exhibit distinct kinase selectivity profiles that dictate their clinical applications.
Kinase Selectivity and Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ruxolitinib, Crizotinib, and Sunitinib against their primary kinase targets and a selection of off-target kinases. This data highlights the unique selectivity profile of each inhibitor.
| Kinase Target | Ruxolitinib IC50 (nM) | Crizotinib IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Targets | |||
| JAK1 | 3.3[3] | - | - |
| JAK2 | 2.8[3] | - | - |
| ALK | - | 20[4] | - |
| c-MET | - | 8[4] | - |
| ROS1 | - | ~11-104 (cell-based)[5] | - |
| VEGFR1 | - | - | Potent inhibitor[6] |
| VEGFR2 | - | - | 80[7][8] |
| VEGFR3 | - | - | Potent inhibitor[6] |
| PDGFRα | - | - | Potent inhibitor[6] |
| PDGFRβ | - | - | 2[7][8] |
| c-KIT | - | - | Potent inhibitor[9] |
| Selected Off-Targets | |||
| JAK3 | >400 | - | - |
| TYK2 | ~20 | - | - |
| FGFR1 | - | - | 830[7] |
Note: IC50 values can vary depending on the assay conditions. This table provides representative values from published literature for comparative purposes.
Mechanism of Action and Targeted Signaling Pathways
The clinical efficacy of these inhibitors is a direct result of their ability to disrupt oncogenic signaling cascades.
Ruxolitinib: Targeting the JAK-STAT Pathway
Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[3] These kinases are crucial mediators of cytokine and growth factor signaling, which are essential for hematopoiesis and immune function.[10] In myeloproliferative neoplasms, the JAK-STAT pathway is often constitutively active due to mutations in JAK2 or other pathway components.[11][12] Ruxolitinib binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[10] This blockade of STAT translocation to the nucleus inhibits the expression of genes involved in cell proliferation and inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Crizotinib: A Multi-Targeted Inhibitor of ALK, c-MET, and ROS1
Crizotinib was initially developed as a c-MET inhibitor but was later found to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[13][14] In a subset of non-small cell lung cancers (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins such as EML4-ALK, which results in constitutive kinase activity and drives tumor growth.[13][15] Crizotinib acts as an ATP-competitive inhibitor of the ALK, c-MET, and ROS1 tyrosine kinases, blocking downstream signaling pathways including the PI3K-AKT and MEK-ERK pathways, which are critical for cell growth and survival.[13][16]
Caption: The ALK signaling pathway and the inhibitory action of Crizotinib.
Sunitinib: Broad-Spectrum Inhibition of Receptor Tyrosine Kinases
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases.[6][9] By targeting VEGFR and PDGFR, Sunitinib exerts a strong anti-angiogenic effect, inhibiting the formation of new blood vessels that are essential for tumor growth.[9][17] Its inhibition of c-KIT is particularly effective in gastrointestinal stromal tumors (GISTs) where activating mutations in this receptor are common.[9] Sunitinib's broad-spectrum activity disrupts multiple signaling pathways involved in both tumor cell proliferation and angiogenesis.[18][19]
Experimental Protocols for Comparative Efficacy Assessment
To ensure the scientific rigor of comparative analyses, standardized and well-validated experimental protocols are paramount. The following section provides detailed methodologies for key in vitro and in vivo assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining the IC50 of an inhibitor.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitors (e.g., Ruxolitinib, Crizotinib, Sunitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
-
Caption: Workflow for an in vitro luminescence-based kinase activity assay.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[21][22]
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include wells with untreated cells (vehicle control).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[22]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of a kinase inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take-rate)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[23]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]
-
-
Compound Administration:
-
Administer the test inhibitor and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume (typically using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
-
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, providing a versatile platform for the development of highly effective targeted therapies. The comparative analysis of Ruxolitinib, Crizotinib, and Sunitinib reveals how subtle modifications to a common chemical framework can lead to distinct kinase selectivity profiles and, consequently, different clinical applications. For researchers in the field of drug discovery, a thorough understanding of these differences, coupled with the application of robust and validated experimental protocols, is essential for the continued advancement of precision oncology. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitors, ultimately contributing to the development of more effective and safer cancer treatments.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
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Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. PMC. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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What is the mechanism of Crizotinib? Patsnap Synapse. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Jakavi. Novartis. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. PubMed. [Link]
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Crizotinib: A comprehensive review. PMC. [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. [Link]
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JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease. PMC. [Link]
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Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. NIH. [Link]
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The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. Spandidos Publications. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. PMC. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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iC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. [Link]
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Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. ResearchGate. [Link]
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(PDF) In vitro kinase assay v1. ResearchGate. [Link]
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Mechanism of action of sunitinib in endothelial cells expressing the.... ResearchGate. [Link]
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Influence of VEGFR single nucleotide polymorphisms on the efficacy of sunitinib therapy against renal cell carcinoma. PMC. [Link]
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Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PMC. [Link]
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Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. AACR Publications. [Link]
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Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. [Link]
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IC 50 values of crizotinib in human MM cells, AML cells and PBMCs.. ResearchGate. [Link]
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IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. [Link]
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PDZK1 confers sensitivity to sunitinib in clear cell renal cell carcinoma by suppressing the PDGFR-β pathway. PMC. [Link]
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Sunitinib treatment inhibits PDGFR cell signaling in a RAS-independent.... ResearchGate. [Link]
-
Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, UCLA. [Link]
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Xalkori - crizotinib. EMA. [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
For drug development professionals and researchers, the identification of a novel bioactive small molecule is an exhilarating first step. However, the subsequent validation of its precise mechanism of action is a critical and often arduous journey that separates a promising lead from a viable therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of a novel compound, using the hypothetical case of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid .
Given that public domain literature on this specific molecule is sparse, this guide will postulate a plausible mechanism based on the recurrent pharmacological activities of structurally related pyrazole compounds: the inhibition of the p38 MAP kinase signaling pathway .[1] This pathway is a well-established therapeutic target in inflammatory diseases and cancer. We will proceed to systematically validate this hypothesis through a series of robust experimental comparisons, providing the rationale behind each step, detailed protocols, and criteria for data interpretation.
The Hypothetical Mechanism: Targeting the p38 MAPK Pathway
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1] Based on this precedent, we hypothesize that this compound (herein referred to as 'Compound X') functions as an inhibitor of p38 MAP kinase. This hypothesis posits that Compound X binds to p38 MAPK, preventing its activation by upstream kinases (MKK3/6) and subsequently blocking the phosphorylation of downstream substrates like MK2 and ATF2. The anticipated cellular consequence of this inhibition would be a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
To rigorously test this, our validation strategy will focus on demonstrating target engagement, quantifying direct enzymatic inhibition, and confirming the predicted downstream cellular effects. We will compare the performance of Compound X against a known, potent p38 MAPK inhibitor, RO3201195 , as a positive control, and a structurally similar but biologically inactive analog, 4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (an isomer, herein 'Inactive Analog'), as a negative control.[1][2]
Figure 1: Hypothesized mechanism of action for Compound X targeting the p38 MAPK signaling pathway.
Experimental Validation Workflow: A Multi-pronged Approach
Our validation workflow is designed as a funnel, starting with broad cellular effects and progressively narrowing to specific molecular interactions. This ensures that we build a cohesive and self-validating body of evidence.
Figure 2: A streamlined workflow for validating the proposed mechanism of action.
Part 1: Cellular Phenotypic and Target Engagement Assays
The initial step is to confirm that Compound X elicits the expected biological response in a relevant cellular model and then to verify its direct interaction with the putative target, p38 MAPK, within the complex cellular environment.
Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
Rationale: This assay provides a functional readout of p38 MAPK pathway activity. LPS is a potent stimulator of this pathway in immune cells (like macrophages), leading to the production of pro-inflammatory cytokines. An effective p38 MAPK inhibitor should suppress this response.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1 hour with a serial dilution of Compound X (e.g., 0.01 to 100 µM), RO3201195 (positive control, 0.01 to 100 µM), and the Inactive Analog (negative control, 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production for each compound.
Expected Comparative Data:
| Compound | Target | Cell-Based Assay (TNF-α Inhibition IC50) |
| Compound X | p38 MAPK (hypothesized) | ~1 µM |
| RO3201195 (Positive Control) | p38 MAPK | ~0.5 µM |
| Inactive Analog (Negative Control) | None | >100 µM |
NanoBRET™ Target Engagement Assay
Rationale: The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within living cells.[3] A positive result here provides strong evidence of target engagement.
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for p38α-NanoLuc® Fusion Vector and a HaloTag®-fluorescent ligand reporter.
-
Cell Seeding: Plate the transfected cells in a 96-well white-bottom plate.
-
Compound Addition: Add serial dilutions of Compound X, RO3201195, and the Inactive Analog to the wells.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 of target engagement.
Expected Comparative Data:
| Compound | Target Engagement (NanoBRET™ IC50) |
| Compound X | ~1.5 µM |
| RO3201195 (Positive Control) | ~0.8 µM |
| Inactive Analog (Negative Control) | >100 µM |
Part 2: In Vitro Biochemical Validation
Following confirmation of cellular activity and target engagement, it is crucial to demonstrate direct inhibition of the purified p38α MAPK enzyme. This rules out the possibility that the observed cellular effects are due to off-target activities or modulation of upstream pathway components.
In Vitro Kinase Inhibition Assay
Rationale: This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified p38α MAPK.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine purified, active p38α MAPK enzyme with its substrate (e.g., a peptide derived from ATF2) in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of Compound X, RO3201195, and the Inactive Analog.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.
-
Data Analysis: Determine the IC50 value for the inhibition of p38α MAPK activity.
Expected Comparative Data:
| Compound | Direct Enzyme Inhibition (p38α Kinase IC50) |
| Compound X | ~0.8 µM |
| RO3201195 (Positive Control) | ~0.4 µM |
| Inactive Analog (Negative Control) | >100 µM |
Part 3: Downstream Signaling Pathway Analysis
The final piece of the validation puzzle is to show that target inhibition by Compound X leads to the expected changes in the downstream signaling cascade.
Western Blot Analysis of p-MK2
Rationale: Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a direct and specific substrate of p38 MAPK. Therefore, inhibition of p38 MAPK should lead to a dose-dependent decrease in the phosphorylation of MK2 (p-MK2).
Experimental Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with varying concentrations of Compound X, RO3201195, and the Inactive Analog for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated MK2 (p-MK2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total MK2 and a loading control like GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-MK2.
Expected Results:
Treatment with Compound X and RO3201195 should show a clear dose-dependent reduction in the levels of phosphorylated MK2 upon LPS stimulation. In contrast, the Inactive Analog and vehicle control should have no effect on p-MK2 levels.
Synthesizing the Evidence for a Validated Mechanism
By following this multi-faceted approach, a compelling and defensible case for the mechanism of action of this compound can be constructed. The convergence of data from cellular functional assays, direct target engagement studies, in vitro biochemical assays, and downstream signaling analysis provides the necessary layers of evidence to confidently assert that Compound X is a direct inhibitor of the p38 MAP kinase pathway. This rigorous validation is the cornerstone of advancing a novel small molecule from a preliminary finding to a well-characterized tool for research and potential therapeutic development.
References
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Vasta, V., et al. (2018). A luminescent-based, live-cell assay for monitoring kinase-inhibitor engagement and residence time. Cell Chemical Biology, 25(2), 225-235.e6. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
PubChem. (n.d.). 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. Retrieved January 20, 2026, from [Link]
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Broad Institute. (n.d.). Mechanism of Action. Retrieved January 20, 2026, from [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Pyrazole Compounds: Bridging the Chasm Between In Vitro Promise and In Vivo Reality
For researchers in drug development, the pyrazole nucleus represents a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antiviral effects.[2][3][4][5][6][7] However, the journey from a promising result in a petri dish to a successful outcome in a living organism is fraught with challenges. A potent compound in vitro may prove inert or toxic in vivo.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole compounds. We will dissect the experimental methodologies, explain the causality behind their selection, and explore the critical factors that dictate the success or failure of translating laboratory findings into tangible therapeutic efficacy.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
In vitro studies are the foundational step in drug discovery. They provide a rapid, cost-effective method for initial screening, elucidating the mechanism of action (MOA), and quantifying the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Key In Vitro Methodologies for Pyrazole Compounds
The diverse activities of pyrazoles necessitate a range of assays. Here, we detail some of the most common protocols.
1. Anticancer Activity Evaluation: Many pyrazole derivatives are investigated for their ability to inhibit cancer cell growth by targeting various cellular mechanisms.[8]
-
Cytotoxicity Assessment (MTT Assay): This is the workhorse assay for determining a compound's ability to kill or inhibit the proliferation of cancer cells.
-
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
-
-
Mechanism-Specific Assays:
-
Enzyme Inhibition: To test compounds targeting specific enzymes like Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR), cell-free enzymatic assays are used to measure the direct inhibition of kinase activity.[8]
-
Apoptosis Induction: Assays like flow cytometry using Annexin V/PI staining or Western blotting for apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) can confirm if the compound induces programmed cell death.[9][10][11]
-
2. Anti-inflammatory Activity Evaluation: The anti-inflammatory properties of pyrazoles, famously represented by the selective COX-2 inhibitor Celecoxib, are a major area of research.
-
Cyclooxygenase (COX) Inhibition Assay: This assay directly measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis in the inflammatory cascade.
-
Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole compound or a control (e.g., Celecoxib) in a reaction buffer.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The enzymatic reaction produces Prostaglandin G2 (PGG2), which is then reduced to PGH2. This is followed by a colorimetric detection of Prostaglandin E2 (PGE2) using an ELISA kit.
-
Analysis: Measure the absorbance and calculate the percentage of inhibition relative to the untreated control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[12]
-
-
Visualizing the Workflow: From Compound to In Vitro Data
Caption: A typical experimental workflow for in vitro efficacy testing.
In Vitro Efficacy Data Summary
| Compound | Target/Activity | Assay Type | Cell Line/Enzyme | Potency (IC50) | Reference |
| Celecoxib | COX-2 Inhibition | Enzymatic Assay | Human Recombinant COX-2 | 0.95 µM | [13] |
| Celecoxib | Antiproliferative | Cell Viability | HuH7 (Hepatocellular Carcinoma) | ~25-50 µM | [9] |
| Rimonabant | Antiproliferative | Cell Viability | C5N (Keratinocytes) | ~10 µM (at 24h) | [10] |
| Compound 6c | Cytotoxicity | MTT Assay | SK-MEL-28 (Melanoma) | 3.46 µM | [14] |
| Compound 35a | COX-2 Inhibition | Colorimetric Assay | Ovine COX-2 | 0.55 µM | [12] |
Part 2: The Crucible: In Vivo Efficacy Validation
While in vitro data is essential, it cannot replicate the complex interplay of biological systems. In vivo studies in animal models are the critical next step to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole, living organism.
Key In Vivo Methodologies for Pyrazole Compounds
The choice of animal model is paramount and must accurately reflect the human disease state being studied.
1. Anticancer Efficacy (Xenograft Models): To test anticancer drugs, human tumors are grown in immunodeficient mice.
-
Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HuH7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the pyrazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing regimen (e.g., 50 mg/kg/day).[9]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the animals, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Calculate the percentage of Tumor Growth Inhibition (% TGI) compared to the vehicle control group.
-
2. Anti-inflammatory Efficacy (Induced Inflammation Models): These models create an acute, measurable inflammatory response.
-
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.
-
Compound Administration: Administer the pyrazole compound or vehicle orally one hour before inducing inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw. This induces a localized, acute inflammation.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: The increase in paw volume indicates the extent of edema. Calculate the percentage of edema inhibition for the treated groups compared to the control group.[2][12]
-
Visualizing the Mechanism: COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole compounds.
In Vivo Efficacy Data Summary
| Compound | Target/Activity | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Celecoxib | Anticancer | HuH7 Xenograft (Mice) | 50 mg/kg/day | Decreased tumor frequency & weight | [9][15] |
| Rimonabant | Anti-inflammatory | Croton Oil-Induced Ear Dermatitis (Mice) | Topical Application | Significantly reduced edema & leukocyte infiltrate | [10] |
| Rimonabant | Anticancer | Meth-A Ascitic Tumor (Mice) | In vivo administration | Reduced tumor size & prolonged survival | [11] |
| Compound 10g | Anti-inflammatory | Carrageenan-Induced Paw Edema (Rats) | Not specified | 78% edema inhibition at 3 hours | [2] |
| Compound 35a | Anti-inflammatory | Carrageenan-Induced Paw Edema (Rats) | 50 mg/kg | 91.11% edema inhibition | [12] |
Part 3: Bridging the Chasm: The In Vitro-In Vivo Correlation (IVIVC)
The transition from a controlled in vitro environment to a complex living system is the single greatest hurdle in drug development.[16][17] A compound that is highly potent in a cell culture may fail spectacularly in vivo. Understanding the reasons for this discrepancy is key to improving the success rate of drug discovery.
Why Do In Vitro Results Fail to Translate?
1. Pharmacokinetics (ADME): What the Body Does to the Drug This is the most common reason for failure. A compound must be Absorbed, Distributed to the target tissue, remain unmetabolized long enough to act, and then be Excreted.
-
Poor Bioavailability: A compound may not be absorbed efficiently from the gut after oral administration. Formulation can play a huge role; for instance, celecoxib formulated in proniosomes showed significantly improved absorption and bioavailability in humans compared to a conventional capsule.[18]
-
Rapid Metabolism: The liver's cytochrome P450 enzymes are designed to clear foreign compounds. A pyrazole derivative might be rapidly metabolized into inactive forms, preventing it from ever reaching a therapeutic concentration in the blood.[19]
-
Inadequate Distribution: The compound may not effectively cross biological barriers to reach the target organ (e.g., the blood-brain barrier) or may be highly bound to plasma proteins, leaving very little free drug to exert its effect.[20]
2. Off-Target Effects and Toxicity: In vivo, a compound is exposed to countless proteins and receptors not present in a simple cell culture. It may bind to unintended targets, causing unforeseen side effects. Rimonabant, a pyrazole that showed promising anti-inflammatory and anticancer effects in vitro and in vivo, was withdrawn from the market due to severe psychiatric side effects (anxiety, depression), which were a consequence of its action on CB1 receptors in the central nervous system—an effect not readily predicted by peripheral cell-based assays.[10][11][21]
3. Limitations of the Models:
-
In Vitro Oversimplification: A 2D cell monolayer lacks the complex architecture, cell-cell interactions, and influence of the immune and endocrine systems present in a living organism.[16][22]
-
Interspecies Differences: Animal models, while invaluable, are not perfect replicas of human physiology. Differences in metabolism and drug targets between rodents and humans can lead to misleading results.[19][23] A classic example is Celecoxib, which is a potent inhibitor of the CYP1A2 enzyme in vitro but does not cause clinically significant inhibition in vivo. This lack of in vivo effect can be correctly predicted by accounting for the free plasma concentrations of the drug, highlighting the importance of PK/PD modeling.[24]
Strategies to Improve the In Vitro-In Vivo Bridge
-
Early ADME Profiling: Integrate in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) early in the discovery process.
-
Advanced In Vitro Models: Utilize more physiologically relevant models like 3D spheroids, organoids, or "human-on-a-chip" microphysiological systems that better mimic the complexity of human tissues.[19][22]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use computational models to simulate how a compound's concentration in the body over time (PK) relates to its pharmacological effect (PD). This can help predict the required dose and dosing schedule for in vivo studies.[22]
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable starting point for the development of new medicines. The path from laboratory to clinic, however, requires a deep understanding of the limitations and strengths of both in vitro and in vivo experimental systems. In vitro assays provide essential, high-throughput data on potency and mechanism, but they are only the first step. In vivo validation is the crucible where the true therapeutic potential of a compound is tested against the complexities of a living system.
The future of drug discovery lies in closing the gap between these two worlds. By integrating early pharmacokinetic profiling, embracing more sophisticated in vitro models that better recapitulate human physiology, and leveraging the predictive power of computational systems biology, we can make better decisions, reduce late-stage failures, and more effectively translate the promise of pyrazole chemistry into the reality of patient therapies.[17][22][25]
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A Strategic Guide to Target Identification and Selectivity Profiling of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic Acid
In the landscape of contemporary drug discovery, the journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is both intricate and demanding. It is a process underscored by the foundational principle of molecular selectivity. A molecule's ability to interact with its intended biological target while minimally engaging with other cellular machinery is often the determining factor between a breakthrough therapy and a failed candidate. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for assessing the selectivity of a novel compound, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid.
The initial challenge with this compound is the absence of a well-defined biological target in publicly available literature.[1][2] While related pyrazole-benzoic acid scaffolds have demonstrated a range of biological activities, from antibacterial action by inhibiting fatty acid biosynthesis to anticancer effects via kinase inhibition, the specific target of this particular molecule remains to be elucidated.[3][4] Therefore, this guide will first navigate the critical phase of target identification before delving into a rigorous selectivity assessment. This dual-phase approach mirrors a realistic workflow in a preclinical drug discovery setting, offering both strategic guidance and detailed experimental protocols.
Phase 1: Unmasking the Molecular Target
Before selectivity can be assessed, the primary biological target must be identified and validated. A multi-pronged approach, combining computational and experimental methods, is the most robust strategy.
In Silico Target Prediction
The chemical structure of this compound can be computationally screened against databases of known protein structures and ligand-binding sites. This "reverse docking" or "target fishing" approach can generate a list of potential targets.
-
Methodology:
-
Generate a 3D conformer of this compound.
-
Utilize computational platforms (e.g., PharmMapper, SuperPred, SwissTargetPrediction) to screen the ligand against a library of protein binding sites.
-
Analyze the output, which typically includes a ranked list of potential targets based on binding affinity scores or structural similarity to known ligands.
-
-
Rationale: This cost-effective initial step narrows down the vast proteome to a manageable number of high-probability candidates for experimental validation.
In Vitro Target Identification
Experimental validation is crucial to confirm the computationally predicted targets and to discover novel ones.
-
Affinity-Based Methods:
-
Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of this compound with a linker arm and immobilize it onto chromatography beads.
-
Lysate Incubation: Incubate the beads with a cell lysate of interest (e.g., from a cancer cell line or bacterial culture).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using an excess of the free compound.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
-
Activity-Based Methods:
-
Broad Kinase Screening: Given that many pyrazole derivatives are kinase inhibitors, an initial screen against a large panel of kinases is a logical step.[4][5]
-
Phenotypic Screening: If the compound exhibits a specific cellular phenotype (e.g., cytotoxicity in a cancer cell line, antibacterial activity), this can guide the search for the underlying target.
-
For the purpose of this guide, let us hypothesize that through the above methods, Casein Kinase 2 alpha (CSNK2A1) , a serine/threonine kinase implicated in various cancers and viral infections, is identified and validated as the primary target of this compound.
Phase 2: A Deep Dive into Selectivity Profiling
With a validated primary target, the focus shifts to quantifying the compound's selectivity. This involves comparing its potency against CSNK2A1 to its activity against a panel of other, related and unrelated, proteins.
Rationale for Selectivity Profiling
A selective inhibitor minimizes off-target effects, which can lead to toxicity. For a kinase inhibitor, assessing selectivity against other kinases is paramount due to the highly conserved nature of the ATP-binding site across the kinome.
Experimental Workflow for Selectivity Assessment
The following diagram illustrates a typical workflow for assessing the selectivity of a novel inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
Key Experimental Protocols
Protocol 1: Lanthascreen™ Eu Kinase Binding Assay for Primary Target (CSNK2A1)
This assay measures the binding of the inhibitor to the kinase of interest.
-
Reagents: Eu-anti-tag antibody, Alexa Fluor™ labeled kinase tracer, CSNK2A1 kinase.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add the compound dilutions, followed by the kinase, tracer, and antibody mixture. c. Incubate for 1 hour at room temperature. d. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor binding. Plot the signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: Broad Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)
This is a high-throughput method to assess the interaction of a compound with a large number of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure: a. Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. b. The service provider performs the assay and returns the data as percent inhibition for each kinase.
-
Data Interpretation: "Hits" are typically defined as kinases showing significant inhibition (e.g., >50% or >75%). These represent potential off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with varying concentrations of this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CSNK2A1 (and potential off-targets) at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature indicates target engagement.
Data Presentation and Comparison
To facilitate a clear comparison, the data should be presented in a tabular format. Below is a hypothetical comparison of this compound with a known, less selective CSNK2A inhibitor, "Competitor X".
| Target | This compound IC50 (nM) | Competitor X IC50 (nM) | Selectivity Fold (Competitor X / Test Compound) |
| CSNK2A1 (Primary Target) | 15 | 10 | 0.67 |
| PIM1 Kinase | 1,200 | 50 | 0.04 |
| DYRK1A Kinase | 2,500 | 150 | 0.06 |
| GSK3β | >10,000 | 800 | <0.08 |
| Aurora Kinase A | >10,000 | 450 | <0.04 |
Selectivity Score Calculation: A simple selectivity score can be calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher score indicates greater selectivity.
-
Selectivity for PIM1:
-
This compound: 1200 nM / 15 nM = 80-fold
-
Competitor X: 50 nM / 10 nM = 5-fold
-
This quantitative comparison clearly demonstrates the superior selectivity of this compound over Competitor X for the PIM1 kinase off-target.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to first identify the biological target of a novel compound, this compound, and subsequently to characterize its selectivity profile. By employing a combination of in silico and in vitro methods, researchers can confidently establish the primary target. Following target identification, a systematic assessment of selectivity, particularly against related proteins like other kinases, is crucial for predicting the therapeutic potential and potential liabilities of the compound.
The hypothetical data presented for this compound illustrates a compound with high potency for its primary target, CSNK2A1, and a favorable selectivity profile against other kinases when compared to a hypothetical competitor. This type of detailed, data-driven assessment is fundamental to making informed decisions in the drug discovery pipeline, ultimately guiding the development of safer and more effective medicines.
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Safety Operating Guide
Operational Guide: Proper Disposal of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. As a specialized heterocyclic compound containing both a pyrazole and a benzoic acid moiety, its handling and disposal require a conservative approach grounded in established chemical safety principles. This guide is intended for laboratory personnel, including researchers, chemists, and technicians engaged in pharmaceutical and chemical research. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Part 1: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a hazard assessment based on structurally analogous chemicals is a scientifically sound and prudent practice. The core structure combines an aromatic carboxylic acid and a pyrazole derivative, classes of compounds with known biological and chemical activities.[1][2][3]
Based on data from similar structures, this compound should be handled as a hazardous substance with the following anticipated classifications.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | Hazard Statement | Rationale from Analogous Compounds |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Data for similar pyrazole-benzoic acid derivatives indicate potential oral toxicity.[4][5][6] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Benzoic acid and its derivatives are known skin irritants.[7][8] | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | A common hazard for many organic acids and complex organic molecules.[4][8][9] |
| STOT SE 3 |
| H335: May cause respiratory irritation | Fine organic powders can irritate the respiratory tract upon inhalation.[4][5] |
Core Directive: Due to this hazard profile, this compound must not be disposed of via standard trash or drain disposal.[10][11][12] It must be collected, labeled, and managed as regulated hazardous chemical waste.
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all safety measures are in place. The Occupational Safety and Health Administration (OSHA) mandates a safe workplace, which includes providing and using appropriate PPE.[13][14][15]
-
Engineering Controls : All handling of waste (solid, liquid, and rinsate) must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described in 29 CFR 1910.133.[16]
-
Hand Protection : Wear chemical-resistant nitrile gloves. Inspect gloves for integrity before use.
-
Body Protection : A full-length laboratory coat must be worn to protect skin and clothing.[11]
-
Footwear : Closed-toe shoes are required in the laboratory.
-
Part 3: Step-by-Step Disposal Protocol
The disposal process must follow a systematic and compliant workflow, from the point of generation to final pickup by trained EHS personnel or a licensed contractor.[17][18]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[13][14] Isolate waste this compound from the following:
-
Incompatible chemicals, especially strong oxidizing agents, strong bases, and amines.[9]
-
Halogenated organic waste streams.
-
Aqueous waste streams (unless it is a dilute aqueous solution of the compound).
Step 2: Waste Collection and Containerization
The physical form of the waste dictates the collection method.
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
Empty Containers (Trace Contamination) :
-
Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[20]
-
Crucially, this rinsate is considered hazardous waste. Collect all rinsate in the appropriate liquid hazardous waste container.[20]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's policy for clean glassware or plasticware.
-
Step 3: Hazardous Waste Labeling
Accurate labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA).[17][21] Each waste container must have a hazardous waste label that includes:
-
Full Chemical Name : "this compound". Do not use abbreviations.
-
Hazard Identification : Clearly indicate the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Generator Information : Name of the principal investigator, laboratory location (building and room number).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][17]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]
-
Keep the waste container securely closed at all times, except when adding waste.
-
Inspect the container weekly for any signs of leakage.[10]
-
Do not exceed the 55-gallon SAA volume limit.[17]
Step 5: Arranging Final Disposal
The final step is the transfer of waste to your institution's EHS department or a licensed waste disposal vendor.[4][22]
-
Follow your facility's specific procedures to request a chemical waste pickup.
-
Ensure all documentation, such as waste profiles or manifests, is completed accurately as required.[17][23]
Caption: Disposal workflow for this compound.
Part 4: Spill Management Protocol
In the event of a small spill, prompt and safe cleanup is essential.
-
Alert & Evacuate : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE detailed in Part 2.
-
Containment : For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.
-
Cleanup : Use absorbent pads or other inert absorbent material to clean the spill. Place all contaminated materials, including your used gloves, into the designated hazardous waste container.[19][20]
-
Decontaminate : Clean the spill surface with an appropriate solvent and soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS office, following institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency EHS number.
References
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- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
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Personal protective equipment for handling 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
A Researcher's Guide to Safely Handling 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
As a novel compound at the forefront of research, this compound presents a unique profile of handling requirements. This guide, compiled by senior application scientists, provides an in-depth operational plan for its safe use, from initial receipt to final disposal. Our focus is on empowering researchers with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in the laboratory.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough risk assessment can be constructed by examining the known hazards of its structural analogs. This compound is both an aromatic carboxylic acid and a substituted pyrazole.
Data from closely related molecules, such as 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrazol-1-yl]benzoic acid and 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid, suggest the following potential hazards[1][2]:
-
Skin Irritation (H315): A common characteristic of benzoic acid and its derivatives.[3][4]
-
Serious Eye Irritation/Damage (H319/H318): Can cause significant eye irritation or damage upon contact.[1][3][4]
-
Respiratory Irritation (H335): Inhalation of the powdered form may lead to irritation of the respiratory tract.[1]
-
Harmful if Swallowed (Acute Oral Toxicity, H302): Ingestion may cause adverse health effects.[1][2]
Given these potential hazards, a cautious approach is warranted, and the personal protective equipment (PPE) and handling procedures outlined below should be considered mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk.[5][6] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile or butyl rubber gloves | Lab coat | Not generally required |
| Weighing & Transfer (Solid) | Safety goggles or a face shield worn over safety glasses | Nitrile or butyl rubber gloves | Lab coat | N95 respirator or use of a chemical fume hood |
| Dissolution & Reaction | Safety goggles or a face shield worn over safety glasses | Nitrile or butyl rubber gloves | Lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Safety goggles | Nitrile or butyl rubber gloves | Lab coat | Not generally required if handling sealed containers |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses are the minimum requirement.[7] When handling the solid compound where dust may be generated or when there is a splash hazard, the use of chemical splash goggles or a face shield is essential to provide more complete protection.[7][8]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for handling acids and aromatic compounds, providing a suitable barrier against skin contact.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contact with the chemical occurs.
-
Body Protection: A standard lab coat, fully buttoned, should be worn to protect against accidental spills and contamination of personal clothing.[8]
-
Respiratory Protection: The potential for respiratory irritation from airborne dust necessitates either the use of a certified chemical fume hood or an N95 respirator when handling the solid material outside of a fume hood.[7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling this compound, from initial receipt to the point of use in an experiment.
Caption: Experimental workflow for handling this compound.
Detailed Protocol:
-
Receipt and Storage:
-
Weighing and Transfer:
-
All weighing and transfer of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers and avoid creating dust.
-
If a fume hood is not available, an N95 respirator is mandatory.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
All subsequent reaction steps should be carried out within a chemical fume hood.
-
Disposal Plan: Ensuring Environmental Responsibility
While not classified as a hazardous substance for transportation, the nature of this compound as a bioactive molecule necessitates a cautious approach to its disposal to minimize environmental impact.[9]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste powder in a clearly labeled, sealed container designated for non-hazardous chemical waste.[9]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste."[9] Do not dispose of these solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with the compound should be disposed of as chemical waste.
Final Disposal:
-
Arrange for the disposal of all collected waste through your institution's certified chemical waste management program.[9]
-
Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with laboratory and institutional protocols.[9]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Safety Data Sheet for 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrazol-1-yl]benzoic acid. CymitQuimica.
- Personal Protective Equipment (PPE). CHEMM.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Safety Data Sheet for Benzoic Acid. Fisher Scientific.
- What PPE Should You Wear When Handling Acid? LeelineWork.
- Proper Disposal of Disuprazole: A Guide for Labor
- Safety Data Sheet for 4-Methoxybenzoic acid. Thermo Fisher Scientific.
- Safety Data Sheet for Benzoic Acid. Sigma-Aldrich.
- 5 Types of PPE for Hazardous Chemicals.
- Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid. TCI Chemicals.
- Personal Protective Equipment. Miami University.
- Safety Data Sheet for 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. Fisher Scientific.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
